molecular formula C6H6 B1617328 Divinylacetylene CAS No. 821-08-9

Divinylacetylene

Cat. No.: B1617328
CAS No.: 821-08-9
M. Wt: 78.11 g/mol
InChI Key: AUBDSFLQOBEOPX-UHFFFAOYSA-N
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Description

Divinylacetylene is a useful research compound. Its molecular formula is C6H6 and its molecular weight is 78.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree, Reactive - 4th degree. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

821-08-9

Molecular Formula

C6H6

Molecular Weight

78.11 g/mol

IUPAC Name

hexa-1,5-dien-3-yne

InChI

InChI=1S/C6H6/c1-3-5-6-4-2/h3-4H,1-2H2

InChI Key

AUBDSFLQOBEOPX-UHFFFAOYSA-N

SMILES

C=CC#CC=C

Canonical SMILES

C=CC#CC=C

boiling_point

85.0 °C

melting_point

-88.0 °C

Other CAS No.

821-08-9

Origin of Product

United States

Foundational & Exploratory

Divinylacetylene fundamental properties and reactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Divinylacetylene: Fundamental Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (DVA), systematically named hexa-1,5-dien-3-yne, is a highly unsaturated C6 hydrocarbon featuring two vinyl groups and one acetylene (B1199291) group. Its unique conjugated structure, CH₂=CH−C≡C−CH=CH₂, makes it a molecule of significant interest due to its high reactivity and potential as a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound, its diverse reactivity—including polymerization, addition reactions, and hydrogenation—and detailed experimental protocols for its synthesis and key transformations. Associated reaction pathways and experimental workflows are visualized to facilitate a deeper understanding of its chemical behavior.

Fundamental Properties

This compound is a highly reactive organic compound known for the presence of multiple unsaturated bonds, which makes it a valuable intermediate in organic synthesis.[1] Its core properties are summarized below.

Data Presentation: Physical and Chemical Properties
PropertyValueReference(s)
IUPAC Name hexa-1,5-dien-3-yne[2][3]
Synonyms 1,5-Hexadien-3-yne, DVA[3]
CAS Number 821-08-9[2]
Molecular Formula C₆H₆[2][3]
Molecular Weight 78.11 g/mol [2]
Boiling Point 85.0 °C[1]
Melting Point -88.0 °C[1]
Appearance Yellowish oil[1]
XLogP3 2.2[1]

Reactivity and Core Reaction Mechanisms

The high degree of unsaturation in this compound governs its reactivity, making it susceptible to a variety of chemical transformations. It is classified as a highly hazardous material, with a flammability rating of 3 (can be ignited under almost all ambient temperature conditions) and a reactivity rating of 4 (capable of detonation or explosive decomposition at normal temperatures and pressures).[2]

Polymerization

This compound is highly prone to polymerization, which can proceed via different mechanisms depending on the conditions.

  • In the presence of air (oxygen): It readily homopolymerizes at ambient temperatures, forming a soft, transparent, oxygen-containing jelly that is dangerously explosive.[1] Over time, this can harden into brittle thermoset resins.[1]

  • Thermal Polymerization: In the absence of air, heating this compound (e.g., at 80°C) leads to a different type of polymer, typically a yellow, viscous oil that can dry to form hard, chemically resistant films.[1] If the reaction proceeds too far, the mixture can set into a gel.[1]

Addition Reactions

The double and triple bonds of this compound are active sites for the addition of various reagents.

  • Hydrogenation: this compound can be catalytically hydrogenated using catalysts such as nickel or palladium.[2] The reaction is selective and typically stops after the addition of three moles of H₂, producing n-hexene-3 as the major product without proceeding to full saturation to hexane.[2]

  • Addition of Thiols and Amines: Thiophenols and amines can add to the unsaturated bonds of this compound. For instance, thiocresol has been shown to add at the 1- and 2-positions.[2] Amines can also add to the terminal carbon atoms.[2]

Cycloaddition Reactions

While specific, high-yield examples of this compound participating in cycloaddition reactions are not extensively detailed in the surveyed literature, its structure suggests potential involvement in such transformations. The Diels-Alder reaction, a [4+2] cycloaddition, typically involves a conjugated diene reacting with a dienophile (an alkene or alkyne).[4][5]

  • As a Dienophile: The acetylenic bond in this compound could potentially act as a dienophile, reacting with a conjugated diene. This reactivity is generally enhanced when the dienophile contains electron-withdrawing groups.[4]

  • As a Diene: The conjugated enyne system could theoretically act as the 4π-electron component, though this is less common for acyclic enynes compared to cyclic dienes.[4]

A related isomer, hexa-1,3-dien-5-yne, is known to undergo thermal cycloisomerization to form an allenic cyclohexa-1,2,4-triene (isobenzene), which then rearranges to benzene.[6]

Diels_Alder_Concept cluster_product Product Diene Diene (4π electrons) Product Cyclohexadiene Derivative Diene->Product + Dienophile Dienophile (2π electrons) (e.g., Alkyne) Dienophile->Product

Fig 1. Conceptual schematic of a [4+2] Diels-Alder cycloaddition.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and key reactions of this compound.

Synthesis via Acetylene Trimerization (Nieuwland Process)

This protocol is based on the continuous bubble-column process for the trimerization of acetylene.[1]

Materials:

  • Acetylene gas

  • Catalyst solution: Aqueous solution of cuprous chloride (CuCl) and ammonium (B1175870) chloride (NH₄Cl)

  • Hydrochloric acid (for catalyst stabilization)

  • Nitrogen gas (for inerting)

  • Bubble-column reactor equipped with gas inlet, outlet, heating/cooling system, and acid dosing port

Procedure:

  • Catalyst Preparation: Prepare the aqueous catalyst solution containing cuprous chloride and ammonium chloride.

  • Reactor Setup: Charge the bubble-column reactor with the catalyst solution.

  • Inerting: Purge the reactor system thoroughly with nitrogen gas to remove all oxygen.

  • Heating: Heat the catalyst solution to the reaction temperature, typically between 60-80°C.

  • Reaction Initiation: Discontinue the nitrogen flow and introduce a continuous stream of acetylene gas through the sparger at the base of the reactor. A typical space velocity is around 200 m³ of acetylene per m³ of catalyst solution per hour.[1]

  • Catalyst Maintenance: Throughout the reaction, maintain the catalyst activity by periodically or continuously dosing with hydrochloric acid to stabilize the copper(I) species.[1]

  • Product Collection: The gaseous effluent from the reactor, containing unreacted acetylene and product vapors (vinylacetylene and this compound), is passed through a cooling and separation system to condense the products.

  • Purification: The crude liquid product is purified by fractional distillation to separate this compound from other oligomers and byproducts.

Synthesis_Workflow start Start prep_catalyst Prepare aqueous CuCl/NH4Cl catalyst start->prep_catalyst charge_reactor Charge bubble-column reactor with catalyst prep_catalyst->charge_reactor purge Purge reactor with Nitrogen charge_reactor->purge heat Heat catalyst to 60-80°C purge->heat introduce_c2h2 Introduce Acetylene gas into reactor heat->introduce_c2h2 maintain Maintain catalyst activity with HCl dosing introduce_c2h2->maintain collect Condense and collect product from effluent introduce_c2h2->collect purify Purify by fractional distillation collect->purify end_product This compound purify->end_product

Fig 2. Experimental workflow for the synthesis of this compound.
Catalytic Hydrogenation to n-Hexene-3

This protocol is adapted from a patented process for the selective hydrogenation of this compound.[2]

Materials:

  • This compound

  • Active Nickel catalyst (preferably on a kieselguhr support)

  • Hydrogen gas

  • High-pressure autoclave with stirring and temperature/pressure controls

  • Solvent (optional, e.g., acetone, ethanol, benzene)

Procedure:

  • Reactor Charging: In a high-pressure autoclave, place the this compound and the active nickel catalyst. If a solvent is used, add it at this stage.

  • Sealing and Purging: Seal the autoclave and purge several times with hydrogen gas to remove air.

  • Pressurization: Pressurize the autoclave with hydrogen to the desired reaction pressure.

  • Heating and Agitation: Begin vigorous agitation and heat the autoclave to the target temperature (e.g., starting at 35-40°C and raising to ~85°C).

  • Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen gas. The reaction is complete when approximately three moles of hydrogen have been consumed per mole of this compound. The reaction rate will slow considerably at this point.

  • Cooling and Depressurization: Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

  • Product Isolation: Open the autoclave and filter the reaction mixture to remove the nickel catalyst.

  • Purification: Distill the filtrate to remove any polymeric byproducts and isolate the purified n-hexene-3. An 80-85% yield can be obtained.[2]

Hydrogenation_Pathway DVA This compound (C₆H₆) Product n-Hexene-3 (C₆H₁₂) DVA->Product H2 + 3 H₂ H2->Product Catalyst Active Ni Catalyst ~40-85°C, Pressure Catalyst->Product

References

Divinylacetylene (CAS 821-08-9): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Divinylacetylene, with the CAS number 821-08-9 and IUPAC name hexa-1,5-dien-3-yne, is a highly unsaturated and reactive organic compound. Its unique structure, consisting of two vinyl groups flanking a central acetylene (B1199291) core (CH₂=CH−C≡C−CH=CH₂), makes it a valuable intermediate in organic synthesis. This technical guide provides a detailed characterization of this compound, including its physicochemical properties, spectroscopic data, synthesis protocols, and reactivity, to support its application in research and development.

Physicochemical Properties

This compound is a colorless liquid known for its high reactivity. A summary of its key physicochemical properties is presented in the table below for easy reference.

PropertyValueSource(s)
CAS Number 821-08-9[NIST, PubChem]
Molecular Formula C₆H₆[NIST, PubChem]
Molecular Weight 78.11 g/mol [NIST, PubChem]
Melting Point -88 °C[LookChem]
Boiling Point 85 - 86.55 °C[ChemNet, LookChem]
Density 0.772 - 0.785 g/cm³[ChemNet, LookChem]
Refractive Index 1.5035 - 1.504[LookChem, Stenutz]
Vapor Pressure 79 mmHg at 25°C[LookChem]
InChI Key AUBDSFLQOBEOPX-UHFFFAOYSA-N[NIST, PubChem]

Spectroscopic Characterization

The elucidation of this compound's structure is confirmed through various spectroscopic techniques.

Mass Spectrometry

The electron ionization mass spectrum of this compound is available through the NIST WebBook. The spectrum is characterized by a molecular ion peak (M⁺) corresponding to its molecular weight.

  • Molecular Ion (M⁺): m/z = 78

  • Major Fragments: Analysis of the fragmentation pattern provides insight into the molecule's structure, with common losses corresponding to vinyl and acetylene fragments.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound reveals characteristic absorption bands for its functional groups. The data is available on the NIST WebBook.

  • C-H stretch (vinyl): ~3085 cm⁻¹

  • C≡C stretch (alkyne): ~2200 cm⁻¹ (This can be weak or absent in symmetrical or near-symmetrical alkynes)

  • C=C stretch (vinyl): ~1625 cm⁻¹

  • C-H bend (vinyl): ~965 cm⁻¹ and ~910 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental ¹H and ¹³C NMR data for this compound is not widely available in common databases. However, based on the structure, the following characteristic chemical shifts can be predicted:

  • ¹H NMR: The vinyl protons would be expected to appear in the range of 5.0-6.5 ppm. The protons on the terminal carbons (=CH₂) would likely be around 5.2-5.5 ppm, while the proton on the inner carbon (-CH=) would be further downfield, around 5.8-6.2 ppm, showing complex splitting patterns due to cis, trans, and geminal coupling.

  • ¹³C NMR: The acetylenic carbons are expected in the range of 80-90 ppm. The vinyl carbons would appear between 115-140 ppm, with the terminal (=CH₂) carbons being at the lower end of this range and the inner (=CH-) carbons at the higher end.

Experimental Protocols

Synthesis of this compound via the Nieuwland Process

This compound is synthesized through the dimerization and trimerization of acetylene, a reaction pioneered by Julius A. Nieuwland.[1] The process utilizes a catalyst composed of cuprous chloride and a solubilizing agent like ammonium (B1175870) or potassium chloride in an aqueous solution.[1]

Catalyst Preparation:

  • Dissolve ammonium chloride (NH₄Cl) and cuprous chloride (CuCl) in deionized water. A typical preparation involves dissolving 5.35 g (0.1 mol) of NH₄Cl and 9.9 g (0.1 mol) of CuCl in 10 mL of deionized water.[2]

  • The mixture is heated to approximately 80°C with stirring until a homogeneous reddish-brown solution is obtained.[2]

  • A small amount of concentrated hydrochloric acid is often added to maintain an acidic environment and prevent the precipitation of copper(I) acetylide.

Reaction Procedure:

  • The catalyst solution is placed in a suitable reactor, such as a bubbling bed reactor.

  • The reactor is purged with an inert gas (e.g., nitrogen) to eliminate air.

  • Acetylene gas is continuously bubbled through the catalyst solution at room temperature.

  • The reaction produces a mixture of vinylacetylene and this compound. The product stream, along with unreacted acetylene, exits the reactor.

  • The products are then separated from the unreacted acetylene, which can be recycled. This compound is separated from vinylacetylene by distillation.

Caution: This reaction is hazardous due to the potential formation of explosive copper acetylide and the inherent instability of this compound.[1]

Synthesis_of_this compound Acetylene Acetylene (C₂H₂) Reactor Bubbling Bed Reactor Acetylene->Reactor Catalyst Nieuwland Catalyst (CuCl, NH₄Cl, H₂O) Catalyst->Reactor Products Product Mixture (Vinylacetylene, this compound, unreacted Acetylene) Reactor->Products Separation Separation (Distillation) Products->Separation Vinylacetylene Vinylacetylene Separation->Vinylacetylene This compound This compound (Final Product) Separation->this compound

Caption: Synthesis workflow for this compound.

Reactivity and Chemical Pathways

This compound's high degree of unsaturation makes it a versatile yet highly reactive molecule.

Polymerization

In the presence of trace oxygen, this compound readily undergoes homopolymerization, even at ambient temperatures. This process proceeds through a series of stages, starting with soft gels and progressing to elastomeric resins and finally to hard, brittle thermosets.

Addition Reactions

The double and triple bonds in this compound are susceptible to various addition reactions:

  • Hydrogenation: Catalytic hydrogenation, for instance with nickel or palladium catalysts, can reduce the triple and double bonds.

  • Halogenation: It reacts with halogens like chlorine.

  • Hydrohalogenation: The addition of hydrogen halides (e.g., HCl) can occur.

  • Nucleophilic Addition: Thiophenols and amines can add across the unsaturated bonds.

Reactivity_of_this compound DVA This compound Polymerization Homopolymerization (in presence of O₂) DVA->Polymerization Addition Addition Reactions DVA->Addition Polymer Gels, Resins, Thermosets Polymerization->Polymer Hydrogenation Hydrogenation (H₂/Catalyst) Addition->Hydrogenation Halogenation Halogenation (e.g., Cl₂) Addition->Halogenation Nucleophilic_Addition Nucleophilic Addition (e.g., Thiophenols, Amines) Addition->Nucleophilic_Addition

Caption: Key reaction pathways of this compound.

Safety and Handling

This compound is a hazardous substance and must be handled with extreme caution.

  • Flammability: It is classified as a flammable agent (3rd degree).

  • Reactivity: It is a highly reactive agent (4th degree).

  • Peroxide Formation: this compound is a peroxide-forming chemical, which can lead to explosive peroxides upon storage and exposure to air.[3]

  • Explosion Hazard: It can decompose or polymerize explosively, and its handling, especially distillation, requires stringent safety measures.[1]

Appropriate personal protective equipment, a well-ventilated work area (fume hood), and adherence to all institutional safety protocols are mandatory when working with this compound.

Conclusion

This compound is a molecule with significant potential in synthetic chemistry due to its rich and versatile reactivity. This guide provides a foundational understanding of its properties and synthesis to aid researchers in its safe and effective use. The lack of readily available experimental NMR data highlights an area for further investigation to fully characterize this compound.

References

Theoretical Underpinnings of Divinylacetylene's Electronic Structure: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Divinylacetylene (1,5-hexadien-3-yne), a conjugated enyne, possesses a unique electronic structure that dictates its reactivity, spectroscopic properties, and potential applications in materials science and as a synthon in drug development. A thorough understanding of its electronic transitions, molecular orbitals, and excited state behavior is paramount for predicting its chemical behavior and designing novel molecular architectures. This technical guide provides a comprehensive overview of the theoretical methods employed to elucidate the electronic structure of this compound. Due to the limited availability of specific published theoretical data for this compound, this guide outlines the established high-level computational protocols and presents illustrative data from closely related conjugated systems to provide a robust framework for its study.

Introduction

This compound (C6H6) is a fascinating and reactive unsaturated hydrocarbon featuring a conjugated system of two vinyl groups linked by an acetylene (B1199291) moiety.[1][2][3] This conjugation gives rise to a delocalized π-electron system, which is responsible for its characteristic chemical and photophysical properties. Understanding the distribution and energies of its molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is crucial for predicting its behavior in chemical reactions, including cycloadditions and polymerizations. Furthermore, knowledge of its excited state manifold, including vertical excitation energies and oscillator strengths, is essential for interpreting its electronic absorption spectrum and assessing its potential in photochemistry and as a chromophore in larger molecular systems.

This guide details the state-of-the-art ab initio computational methods that are best suited for studying the electronic structure of molecules like this compound. These methods provide a powerful toolkit for researchers to gain deep insights into the electronic landscape of such conjugated systems, thereby guiding experimental design and accelerating the discovery of new applications.

Theoretical Methodology and Computational Protocols

The accurate theoretical description of the electronic structure of conjugated molecules like this compound, which may exhibit both static and dynamic electron correlation, necessitates the use of high-level quantum chemical methods. The following sections detail the most appropriate and widely used computational protocols for such investigations.

Ground State Geometry Optimization

The first step in any electronic structure calculation is to determine the molecule's equilibrium geometry. This is typically achieved using Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2).

Protocol:

  • Method: Density Functional Theory (DFT) with a suitable functional, such as B3LYP, or Møller-Plesset perturbation theory (MP2).

  • Basis Set: A Pople-style basis set, such as 6-311+G(d,p), or a correlation-consistent basis set, like aug-cc-pVTZ, is recommended to provide a balanced description of the electronic structure.[4]

  • Procedure: The geometry is optimized until a stationary point on the potential energy surface is located, confirmed by the absence of imaginary frequencies in a subsequent vibrational frequency calculation.

Calculation of Excited States

To investigate the electronic transitions and obtain theoretical absorption spectra, several advanced computational methods are available. The choice of method depends on the desired accuracy and the computational resources available.

TD-DFT is a widely used method for calculating the excited states of medium to large molecules due to its favorable balance of computational cost and accuracy for many systems.[5][6][7]

Protocol:

  • Method: TD-DFT calculations are performed on the optimized ground-state geometry. A range-separated hybrid functional, such as CAM-B3LYP, is often recommended for conjugated systems to provide a better description of charge-transfer excitations.[5][8]

  • Basis Set: A basis set with diffuse functions, such as aug-cc-pVTZ, is crucial for accurately describing excited states, especially those with Rydberg character.[4]

  • Procedure: The calculation yields vertical excitation energies, which correspond to the energy difference between the ground and excited states at the ground-state geometry, and oscillator strengths, which are related to the intensity of the electronic transitions.[9]

EOM-CCSD is a high-accuracy wave function-based method that provides a reliable description of singly excited states.[4][10][11][12]

Protocol:

  • Method: EOM-CCSD calculations are performed to obtain the energies and properties of the excited states.

  • Basis Set: Similar to TD-DFT, a large basis set with diffuse functions, such as aug-cc-pVTZ, is necessary for accurate results.

  • Procedure: This method yields highly accurate vertical excitation energies and oscillator strengths. It is often used to benchmark the results from more approximate methods like TD-DFT.

For molecules with significant multireference character, where the electronic structure cannot be well-described by a single determinant, the CASSCF/CASPT2 methodology is the gold standard.[13][14] CASSCF provides a qualitatively correct description of the electronic states, and CASPT2 subsequently includes dynamic electron correlation to yield quantitative accuracy.[13][15][16]

Protocol:

  • Method: A state-averaged CASSCF (SA-CASSCF) calculation is typically performed to obtain a balanced description of the ground and several low-lying excited states. The active space should include the π and π* orbitals of the conjugated system. This is followed by a multi-state CASPT2 (MS-CASPT2) calculation to obtain accurate energies.

  • Basis Set: A correlation-consistent basis set, such as aug-cc-pVTZ, is recommended.

  • Procedure: The SA-CASSCF step provides the qualitative wavefunction and orbitals, while the MS-CASPT2 calculation provides the final, dynamically correlated vertical excitation energies.

Data Presentation: Illustrative Theoretical Data for Conjugated Enynes

StateExcitation Energy (eV)Oscillator Strength (f)Major Contribution
1¹A"5.750.000HOMO -> LUMO
2¹A'6.210.350HOMO -> LUMO+1
2¹A"7.100.001HOMO-1 -> LUMO
3¹A'7.350.550HOMO-1 -> LUMO+1

Note: This data is illustrative and based on typical results for small conjugated enynes. Actual values for this compound will differ.

Mandatory Visualizations

Computational Workflow

The following diagram illustrates a typical workflow for the theoretical investigation of the electronic structure of a molecule like this compound.

computational_workflow cluster_start 1. Input Preparation cluster_geom_opt 2. Ground State Calculation cluster_excited_state 3. Excited State Calculations cluster_analysis 4. Analysis of Results start Define Molecular Structure (this compound) geom_opt Geometry Optimization (DFT or MP2) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum mo_analysis Molecular Orbital Analysis (HOMO, LUMO) geom_opt->mo_analysis tddft TD-DFT freq_calc->tddft eom_ccsd EOM-CCSD freq_calc->eom_ccsd casscf_caspt2 CASSCF/CASPT2 freq_calc->casscf_caspt2 energies Vertical Excitation Energies tddft->energies osc_strengths Oscillator Strengths tddft->osc_strengths eom_ccsd->energies eom_ccsd->osc_strengths casscf_caspt2->energies casscf_caspt2->osc_strengths spectrum Simulate UV-Vis Spectrum energies->spectrum osc_strengths->spectrum

A generalized workflow for computational studies of electronic structure.
Qualitative Molecular Orbital Diagram

The conjugated π system of this compound is formed from the p-orbitals of the six carbon atoms. This leads to the formation of six π molecular orbitals: three bonding (π) and three anti-bonding (π*). The six π-electrons fill the three bonding molecular orbitals in the ground state. The following diagram qualitatively represents the energy levels of these frontier molecular orbitals.

mo_diagram cluster_electrons Electron Occupancy e1 π₁ e2 π₂ e3 π₃ (HOMO) e4 π₄* (LUMO) e5 π₅ e6 π₆

Qualitative π molecular orbital diagram for this compound.

Conclusion

While specific, high-level theoretical data for the electronic structure of this compound remains to be published, the computational methodologies outlined in this guide provide a clear and robust pathway for its investigation. The application of TD-DFT, EOM-CCSD, and CASSCF/CASPT2 methods can yield a comprehensive understanding of its excited states, electronic transitions, and molecular orbitals. Such theoretical insights are invaluable for researchers in drug development, enabling the rational design of novel therapeutics, and for materials scientists exploring new organic electronic and photofunctional materials. The generalized workflow and qualitative molecular orbital diagram presented here serve as a foundational template for future computational studies on this compound and related conjugated enyne systems.

References

Spectroscopic Profile of Divinylacetylene (C6H6): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spectroscopic Data

The following sections summarize the key spectroscopic data for divinylacetylene in clearly structured tables.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound reveals characteristic absorption bands corresponding to its constituent functional groups. The data presented in Table 1 is sourced from the Coblentz Society, Inc. collection, as provided by the NIST WebBook.[1]

Wavenumber (cm⁻¹)Assignment
3085=C-H stretch (vinyl)
2985C-H stretch (vinyl, overtone)
2200-C≡C- stretch (alkyne)
1620C=C stretch (vinyl)
1410=C-H in-plane bend (vinyl)
970=C-H out-of-plane bend (trans vinyl)
910=C-H out-of-plane bend (vinyl)

Table 1: Infrared Absorption Bands for this compound.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The major peaks are listed in Table 2, with data compiled by the NIST Mass Spectrometry Data Center.

m/zRelative Intensity (%)Assignment
78100[M]⁺ (Molecular Ion)
7760[M-H]⁺
5255[C4H4]⁺
5145[C4H3]⁺
5030[C4H2]⁺

Table 2: Major Peaks in the Mass Spectrum of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound exhibits absorption in the ultraviolet region, characteristic of its conjugated π-system. The absorption maximum is detailed in Table 3, based on data compiled by Victor Talrose et al. and provided in the NIST WebBook.[2]

λmax (nm)Molar Absorptivity (ε)Solvent
228Not ReportedHeptane

Table 3: UV-Vis Absorption Data for this compound. [2]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited. These are generalized protocols that can be adapted for the analysis of this compound, a volatile and reactive compound.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Methodology: Gas-Phase FT-IR Spectroscopy

  • Sample Preparation: Due to the volatility of this compound (Boiling Point: 85 °C), a gas-phase spectrum is most appropriate. A small liquid sample of purified this compound is injected into an evacuated gas cell with IR-transparent windows (e.g., KBr or NaCl). The cell is allowed to equilibrate to ensure the sample is in the vapor phase.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the empty gas cell is recorded to account for any atmospheric and instrumental interferences.

    • The sample spectrum is then recorded by passing the IR beam through the gas cell containing the this compound vapor.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of this compound. The resulting spectrum is then analyzed for characteristic absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent (e.g., hexane (B92381) or dichloromethane).

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source.

  • Gas Chromatography:

    • A small volume (typically 1 µL) of the sample solution is injected into the GC inlet.

    • The sample is vaporized and carried by an inert carrier gas (e.g., helium) through a capillary column (e.g., a non-polar DB-5 column).

    • The column temperature is programmed to start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature to ensure separation of this compound from any impurities.

  • Mass Spectrometry:

    • As this compound elutes from the GC column, it enters the ion source of the mass spectrometer.

    • The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

    • The resulting positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

    • A detector records the abundance of each ion, generating a mass spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To measure the electronic absorption spectrum of this compound and determine its absorption maximum (λmax).

Methodology: Solution-Phase UV-Vis Spectroscopy

  • Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent, such as hexane or ethanol. The concentration should be chosen to yield an absorbance value between 0.1 and 1.0 at the λmax to ensure adherence to the Beer-Lambert law.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Two quartz cuvettes are filled, one with the pure solvent (as the reference) and the other with the this compound solution.

    • A baseline spectrum is recorded with the solvent-filled cuvette in both the sample and reference beams.

    • The UV-Vis spectrum of the this compound solution is then recorded over a relevant wavelength range (e.g., 200-400 nm).

  • Data Analysis: The wavelength of maximum absorbance (λmax) is identified from the spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Output cluster_analysis Information Derived Divinylacetylene_Sample This compound (C6H6) Liquid Sample IR FT-IR Spectroscopy (Gas Phase) Divinylacetylene_Sample->IR GCMS GC-MS (Electron Ionization) Divinylacetylene_Sample->GCMS UVVis UV-Vis Spectroscopy (Solution Phase) Divinylacetylene_Sample->UVVis IR_Data Infrared Spectrum (Wavenumber vs. Transmittance) IR->IR_Data MS_Data Mass Spectrum (m/z vs. Relative Intensity) GCMS->MS_Data UV_Data UV-Vis Spectrum (Wavelength vs. Absorbance) UVVis->UV_Data Functional_Groups Functional Group Identification (=C-H, -C≡C-, C=C) IR_Data->Functional_Groups Molecular_Weight Molecular Weight & Fragmentation Pattern MS_Data->Molecular_Weight Conjugation Electronic Transitions (Conjugated System) UV_Data->Conjugation

Caption: Workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the IUPAC Nomenclature and Structure of Divinylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Divinylacetylene, known by its IUPAC name hexa-1,5-dien-3-yne , is a highly reactive organic compound with the chemical formula C₆H₆. Its unique structure, featuring two vinyl groups flanking a central acetylene (B1199291) core, makes it a valuable but challenging intermediate in organic synthesis. This guide provides a comprehensive overview of the nomenclature, structure, and key chemical properties of this compound, including detailed experimental protocols for its synthesis and characteristic reactions. Due to the compound's inherent instability, this guide supplements experimental data with computational predictions for a more complete understanding of its molecular geometry and spectroscopic behavior.

IUPAC Nomenclature and Molecular Structure

The systematic IUPAC name for this compound is hexa-1,5-dien-3-yne .[1][2] The name is derived by identifying the longest carbon chain containing the maximum number of multiple bonds, which is a six-carbon chain. The chain is numbered to give the triple bond the lowest possible locant, resulting in the "-3-yne" suffix. The two double bonds are located at positions 1 and 5, leading to the "1,5-dien-" prefix.

The structure consists of a linear six-carbon backbone with a triple bond between C3 and C4, and double bonds between C1-C2 and C5-C6.[2][3] This arrangement of alternating double and triple bonds makes this compound a conjugated enyne system.

Synonyms: 1,5-Hexadien-3-yne, Divinyl acetylene[1]

Molecular Geometry
Parameter Value
Bond Lengths (Å)
C1=C21.34
C2-C31.43
C3≡C41.21
C4-C51.43
C5=C61.34
C-H (vinyl)1.08 - 1.09
**Bond Angles (°) **
H-C1-H117.0
H-C1=C2121.5
C1=C2-C3123.0
C2-C3≡C4178.0
C3≡C4-C5178.0
C4-C5=C6123.0
H-C6=C5121.5
H-C6-H117.0

Note: These values are representative and may vary slightly depending on the computational method and basis set used.

Physical and Chemical Properties

This compound is a yellowish oil that is highly reactive and prone to explosive decomposition when subjected to shock, heat, or friction.[3] It can polymerize spontaneously, especially in the presence of air, to form a thick jelly and eventually a hard, explosive resin.[3] It is also known to form explosive peroxides upon exposure to air.[1]

Property Value Reference
Molecular Formula C₆H₆[3]
Molecular Weight 78.11 g/mol [2]
Melting Point -88.0 °C
Boiling Point 85.0 °C
Appearance Yellowish oil[3]

Spectroscopic Data

Due to its instability, obtaining and handling pure samples of this compound for spectroscopic analysis is challenging. Therefore, predicted spectroscopic data from computational models are presented here as a reference for researchers.

Infrared (IR) Spectroscopy

The calculated IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Vibrational Mode Predicted Wavenumber (cm⁻¹)
=C-H stretch (vinyl)3080 - 3100
C≡C stretch (alkyne)~2150 (weak or inactive)
C=C stretch (vinyl)1620 - 1640
=C-H bend (vinyl)910 - 990
Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR chemical shifts for this compound in a non-polar solvent are provided below.

¹H NMR:

Proton Predicted Chemical Shift (ppm) Multiplicity
H1, H6 (CH₂=)5.3 - 5.5dd
H2, H5 (=CH-)5.8 - 6.0ddt

¹³C NMR:

Carbon Predicted Chemical Shift (ppm)
C1, C6~123
C2, C5~128
C3, C4~85

Experimental Protocols

Caution: this compound is a highly hazardous and explosive material. All handling and reactions should be conducted by trained professionals in a controlled environment with appropriate safety precautions, including the use of blast shields.

Synthesis of this compound

This compound is typically synthesized via the dimerization of vinylacetylene, which is itself formed from the dimerization of acetylene. The reaction is catalyzed by a solution of cuprous chloride and a solubilizing agent such as ammonium (B1175870) chloride, a system known as the Nieuwland catalyst. The following is a representative laboratory-scale protocol.

Materials:

  • Acetylene gas (purified)

  • Copper(I) chloride (CuCl)

  • Ammonium chloride (NH₄Cl)

  • Hydrochloric acid (HCl, concentrated)

  • Deionized water

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • In a three-necked flask equipped with a gas inlet tube, a gas outlet connected to a cold trap, and a mechanical stirrer, prepare the catalyst solution under an inert atmosphere.

  • To 100 mL of deionized water, add 25 g of ammonium chloride and 15 g of copper(I) chloride.

  • Slowly add concentrated hydrochloric acid dropwise while stirring until the salts dissolve to form a clear, brown solution.

  • Gently heat the solution to 60-70 °C.

  • Purified acetylene gas is then bubbled through the stirred catalyst solution at a controlled rate.

  • The effluent gas, containing unreacted acetylene, vinylacetylene, and this compound, is passed through a cold trap (e.g., cooled with dry ice/acetone) to condense the less volatile products.

  • The reaction is monitored by gas chromatography to optimize for the formation of this compound. The ratio of vinylacetylene to this compound can be influenced by reaction time, temperature, and acetylene flow rate.

  • The condensed products are carefully collected and can be purified by fractional distillation under reduced pressure and at low temperatures. Extreme caution is advised during this step due to the explosive nature of this compound.

Synthesis_of_this compound Acetylene1 Acetylene Vinylacetylene Vinylacetylene Acetylene1->Vinylacetylene Acetylene2 Acetylene Acetylene2->Vinylacetylene This compound This compound Vinylacetylene->this compound Acetylene3 Acetylene Acetylene3->this compound Catalyst CuCl/NH4Cl Catalyst->Vinylacetylene Catalyst->this compound

Caption: Synthesis of this compound from Acetylene.

Hydrogenation of this compound

This compound can be selectively hydrogenated to various products depending on the catalyst and reaction conditions. The following protocol describes the hydrogenation to primarily yield n-hexene.

Materials:

Procedure:

  • In a high-pressure autoclave, a slurry of Raney Nickel catalyst in ethanol is prepared under an inert atmosphere.

  • A solution of this compound in ethanol is added to the autoclave.

  • The autoclave is sealed, purged with hydrogen gas, and then pressurized with hydrogen to the desired pressure.

  • The mixture is stirred and heated to the reaction temperature.

  • Hydrogen uptake is monitored to follow the progress of the reaction.

  • After the theoretical amount of hydrogen has been consumed, the reaction is stopped, and the autoclave is cooled and depressurized.

  • The catalyst is removed by filtration, and the product is isolated from the solvent by distillation.

Hydrogenation_of_this compound This compound This compound Hexatriene Hexatriene This compound->Hexatriene +H2 Hexadiene Hexadiene Hexatriene->Hexadiene +H2 Hexene n-Hexene Hexadiene->Hexene +H2

Caption: Hydrogenation pathway of this compound.

Thiol-yne Addition to this compound

The triple bond of this compound can undergo addition reactions with thiols. The following is a general protocol for a radical-mediated thiol-yne addition.

Materials:

  • This compound

  • Thiol (e.g., thiophenol)

  • Radical initiator (e.g., AIBN)

  • Anhydrous solvent (e.g., THF)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound in the anhydrous solvent.

  • Add the thiol to the solution.

  • Add a catalytic amount of the radical initiator.

  • Heat the reaction mixture to the decomposition temperature of the initiator (for AIBN, typically 60-80 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The product can be purified by column chromatography.

Thiol_yne_Addition This compound This compound Vinyl_Sulfide Vinyl Sulfide Adduct This compound->Vinyl_Sulfide Thiol R-SH Thiol->Vinyl_Sulfide

Caption: Thiol-yne addition to this compound.

Applications in Research and Development

The high reactivity of this compound makes it a useful, albeit challenging, building block in organic synthesis. Its primary applications are in polymer chemistry, where it can be used as a monomer or cross-linking agent to produce materials with unique electronic and physical properties. It also serves as an intermediate in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.[2]

Safety and Handling

This compound is a highly dangerous substance that should only be handled by experienced professionals in a well-equipped laboratory. It is sensitive to shock, heat, and friction, and can decompose explosively.[3] It is also a peroxide-former.[1] Store in a cool, dark, and well-ventilated area, away from heat sources and oxidizing agents. Always use appropriate personal protective equipment, including safety glasses, face shields, and protective clothing. Work should be conducted behind a blast shield.

Conclusion

This compound is a molecule of significant interest due to its unique conjugated structure and high reactivity. While its instability presents considerable challenges in its handling and characterization, it remains a valuable synthon for the preparation of a variety of organic materials and complex molecules. This guide has provided a comprehensive overview of its nomenclature, structure, and chemical properties, supplemented with detailed experimental protocols and computational data to aid researchers in their work with this fascinating compound. Continued research into safer handling methods and more controlled reaction pathways will undoubtedly expand the utility of this compound in the future.

References

A Technical Guide to the Synthesis of Divinylacetylene: Discovery, History, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of divinylacetylene (DVA), a highly reactive enyne that has played a pivotal role in the development of synthetic rubber. This document details the seminal work of Father Julius Nieuwland and its subsequent development by Wallace Carothers at DuPont, which led to the production of neoprene. It offers a detailed examination of the primary synthesis route from acetylene (B1199291) using the Nieuwland catalyst, including a step-by-step experimental protocol. Furthermore, this guide summarizes key quantitative data, discusses side reactions and byproducts, and outlines essential safety precautions for handling this hazardous compound. Visual diagrams are provided to illustrate the reaction pathway and experimental workflow.

Introduction

This compound (hexa-1,5-dien-3-yne) is a fascinating and historically significant organic compound, being the simplest conjugated enyne. Its unique structure, featuring two vinyl groups attached to an acetylene core, imparts a high degree of reactivity, making it a valuable intermediate in organic synthesis. The polymerization of acetylene and the subsequent isolation of this compound were critical steps in the quest for synthetic rubber, a journey that revolutionized the polymer industry. This guide aims to provide researchers and professionals with an in-depth understanding of the synthesis of this compound, grounded in its historical context and supported by detailed experimental procedures and safety considerations.

Discovery and History

The story of this compound is intrinsically linked to the pioneering work of Father Julius Arthur Nieuwland, a chemist and priest at the University of Notre Dame.[1]

  • Early 1900s: While conducting his doctoral research on the reactions of acetylene, Nieuwland discovered that passing acetylene gas through a solution of copper(I) chloride and ammonium (B1175870) chloride resulted in the formation of a yellow oil.[2] This oil was identified as a polymer of acetylene, primarily composed of what would later be characterized as this compound.[2] Nieuwland noted the rubber-like properties of this new substance but found it to be too unstable for practical use, as it could polymerize explosively.[2]

  • 1925: At a meeting of the American Chemical Society, Nieuwland presented his findings on acetylene polymerization. This presentation caught the attention of Elmer K. Bolton, the director of research at E.I. du Pont de Nemours & Company (DuPont).[2]

  • Late 1920s - Early 1930s: DuPont, seeking to develop a synthetic substitute for natural rubber, initiated a collaboration with Nieuwland. A team of chemists at DuPont, led by Wallace H. Carothers, began to investigate Nieuwland's acetylene polymers. Their research focused on controlling the polymerization reaction to isolate and utilize the monomeric precursors of the rubber-like polymer.

  • The Birth of Neoprene: The DuPont team successfully controlled the reaction to favor the formation of monovinylacetylene. By treating monovinylacetylene with hydrogen chloride, they synthesized chloroprene (B89495) (2-chloro-1,3-butadiene).[3] The subsequent polymerization of chloroprene yielded a stable synthetic rubber with superior properties to natural rubber in many respects, which was commercialized as Neoprene. While this compound was initially a byproduct in the quest for monovinylacetylene, its discovery was the critical first step that paved the way for this groundbreaking innovation.

Synthesis of this compound from Acetylene

The primary method for synthesizing this compound is the dimerization and trimerization of acetylene using the Nieuwland catalyst . This catalyst is a solution of copper(I) chloride (CuCl) and a solubilizing agent, typically ammonium chloride (NH₄Cl) or potassium chloride (KCl), in water.

Reaction Mechanism

The reaction proceeds through the formation of copper acetylide intermediates. The overall process involves the dimerization of acetylene to form monovinylacetylene, which can then react with another molecule of acetylene to yield this compound.

Reaction_Pathway cluster_dimerization Dimerization cluster_trimerization Trimerization Acetylene1 Acetylene (C₂H₂) MVA Monovinylacetylene (MVA) Acetylene1->MVA Acetylene2 Acetylene (C₂H₂) Acetylene2->MVA DVA This compound (DVA) MVA->DVA Byproducts Byproducts (e.g., Acetaldehyde, Higher Oligomers) MVA->Byproducts Acetylene3 Acetylene (C₂H₂) Acetylene3->DVA DVA->Byproducts Catalyst1 Nieuwland Catalyst (CuCl, NH₄Cl, H₂O) Catalyst1->MVA Catalyst2 Nieuwland Catalyst Catalyst2->DVA

Figure 1: Reaction pathway for the synthesis of this compound.
Experimental Protocol: Nieuwland Synthesis

The following is a representative experimental protocol for the synthesis of this compound from acetylene, based on the principles of the Nieuwland reaction.

3.2.1. Materials and Equipment

  • Reagents:

    • Copper(I) chloride (CuCl)

    • Ammonium chloride (NH₄Cl)

    • Hydrochloric acid (HCl, concentrated)

    • Acetylene gas (purified)

    • Inert gas (e.g., nitrogen or argon)

    • Deionized water

  • Equipment:

    • Three-necked round-bottom flask

    • Gas inlet tube (extending below the surface of the reaction mixture)

    • Gas outlet connected to a cold trap and a vent

    • Mechanical stirrer

    • Heating mantle with temperature control

    • Thermometer

    • Cold trap (e.g., Dewar condenser with dry ice/acetone)

    • Gas flow meter

3.2.2. Procedure

  • Catalyst Preparation:

    • In the three-necked flask, dissolve ammonium chloride in deionized water.

    • Slowly add copper(I) chloride to the ammonium chloride solution while stirring.

    • Add a small amount of concentrated hydrochloric acid to aid in the dissolution of the copper(I) chloride and to prevent the formation of copper(I) oxide. The resulting solution should be clear.

  • Reaction Setup:

    • Assemble the reaction apparatus as shown in the workflow diagram below.

    • Purge the entire system with an inert gas to remove all oxygen.

    • Heat the catalyst solution to the desired reaction temperature (typically 60-80°C) with continuous stirring.

  • Acetylene Addition:

    • Once the desired temperature is reached, stop the inert gas flow and begin bubbling purified acetylene gas through the catalyst solution via the gas inlet tube.

    • Maintain a steady flow rate of acetylene. The reaction is exothermic, so monitor the temperature closely and adjust the heating as necessary.

  • Product Collection:

    • The gaseous products, consisting of unreacted acetylene, monovinylacetylene, and this compound, will exit the flask through the gas outlet.

    • Pass the product stream through a cold trap cooled with a dry ice/acetone slurry to condense the vinylacetylene and this compound. Unreacted acetylene will pass through the trap.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by analyzing the composition of the condensed products periodically using gas chromatography (GC).

    • Once the desired conversion is achieved, stop the acetylene flow and purge the system with an inert gas.

    • Allow the apparatus to cool to room temperature.

  • Purification:

    • The collected condensate will be a mixture of monovinylacetylene, this compound, and other byproducts.

    • Careful fractional distillation is required to separate this compound from the other components. Note: this compound is highly unstable and can polymerize explosively, especially when heated. Distillation should be performed at reduced pressure and low temperatures.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Product Collection & Purification Catalyst Prepare Nieuwland Catalyst (CuCl, NH₄Cl, HCl, H₂O) Assemble Assemble Reaction Apparatus Catalyst->Assemble Purge Purge with Inert Gas Assemble->Purge Heat Heat Catalyst to 60-80°C Purge->Heat Acetylene Bubble Acetylene Gas Heat->Acetylene Monitor Monitor Temperature and Flow Rate Acetylene->Monitor Collect Condense Products in Cold Trap Monitor->Collect Analyze Analyze Product Mixture (GC) Collect->Analyze Purify Fractional Distillation (Low Temp/Pressure) Analyze->Purify

Figure 2: Generalized experimental workflow for this compound synthesis.
Quantitative Data

The yield of this compound is highly dependent on the reaction conditions. The following table summarizes typical data gathered from various sources.

ParameterConditionMVA Yield (%)DVA Yield (%)Key ByproductsReference
Catalyst Composition High CuCl concentrationLowerHigherHigher oligomersGeneral Observation
Low CuCl concentrationHigherLowerGeneral Observation
Temperature 60-70°COptimalModerateAcetaldehydeGeneral Observation
> 80°CDecreasesIncreasesIncreased polymerizationGeneral Observation
Acetylene Flow Rate LowHigher conversion, more DVAHigherHigher oligomersGeneral Observation
HighLower conversion, more MVALowerGeneral Observation
pH Acidic (HCl)FavoredAcetaldehydeGeneral Observation

Note: The selective synthesis of this compound is challenging due to the concurrent formation of monovinylacetylene and other byproducts. High acetylene conversion often leads to a greater proportion of higher oligomers and polymers.

Side Reactions and Byproducts

Several side reactions can occur during the synthesis of this compound, leading to a complex product mixture.

  • Formation of Acetaldehyde: Hydration of acetylene in the aqueous acidic medium can produce acetaldehyde.

  • Formation of Higher Oligomers: Further reaction of this compound with acetylene can lead to the formation of higher molecular weight polymers.

  • Oxidation of Catalyst: The Cu(I) in the catalyst can be oxidized to Cu(II), which is inactive for acetylene polymerization.

Alternative Synthesis Routes

While the Nieuwland synthesis is the classic method, other routes to divinylacetylenes have been explored, particularly for substituted derivatives. One notable method is the vapor-phase dehydration of tertiary vinyl acetylenic alcohols over an alumina (B75360) catalyst. This method can produce substituted divinylacetylenes with good yields.

Safety and Handling

This compound is a highly hazardous substance and must be handled with extreme caution.

  • Explosion Hazard: this compound is unstable and can polymerize violently, especially in the presence of oxygen, upon heating, or on exposure to light. It is a peroxide-former, and the peroxides are shock-sensitive explosives.[4]

  • Toxicity: The toxicological properties of this compound are not well-documented, but it should be handled as a toxic substance.

  • Formation of Copper Acetylide: A significant hazard in the Nieuwland synthesis is the formation of copper(I) acetylide (Cu₂C₂), a highly sensitive and explosive compound.[5][6][7][8][9] Dry copper acetylide can detonate with slight shock or heat.[6][8][9] It is crucial to keep the reaction mixture acidic to minimize the formation of copper acetylide precipitate.

Recommended Safety Precautions:

  • All work with this compound should be conducted in a well-ventilated fume hood.

  • Use appropriate personal protective equipment (PPE), including safety glasses, a face shield, and chemical-resistant gloves.

  • The reaction apparatus should be assembled behind a blast shield.

  • Avoid the use of copper or brass fittings in any part of the apparatus that will come into contact with acetylene or this compound.

  • Ensure the reaction mixture remains acidic throughout the synthesis.

  • Never distill this compound to dryness.

  • Store this compound at low temperatures in the dark and under an inert atmosphere.

Conclusion

The discovery and synthesis of this compound represent a landmark achievement in the history of polymer chemistry. The pioneering research of Julius Nieuwland and the subsequent industrial development by Wallace Carothers and his team at DuPont not only led to the creation of neoprene but also laid the foundation for much of modern acetylene chemistry. While the synthesis of this compound is fraught with challenges and significant safety hazards, a thorough understanding of the reaction mechanism, careful control of reaction conditions, and strict adherence to safety protocols can enable its successful preparation and use in research and development. This guide provides a foundational resource for scientists and professionals working in this exciting and historically important area of chemistry.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Divinylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Divinylacetylene, systematically named hexa-1,5-dien-3-yne, is a highly unsaturated organic compound with the chemical formula C₆H₆.[1] It consists of a six-carbon chain containing two vinyl groups (C=C) conjugated with a central acetylene (B1199291) (C≡C) triple bond.[2] This unique structure imparts significant reactivity to the molecule, making it a subject of interest in organic synthesis and polymer chemistry. However, its high reactivity also contributes to its instability and hazardous nature. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including available spectral data, reaction characteristics, and safety considerations.

Physical Properties

This compound is a volatile and highly reactive substance. A summary of its key physical properties is presented in the table below. It is important to note that due to its instability, some physical properties are not extensively documented.

PropertyValueReference(s)
Molecular Formula C₆H₆[1]
Molecular Weight 78.11 g/mol [1][2]
IUPAC Name hexa-1,5-dien-3-yne[1][3]
CAS Number 821-08-9[1][3]
Boiling Point 85.0 °C
Melting Point -88.0 °C
Density Data not available
Solubility in Water Data not available
Solubility in Organic Solvents Data not available

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following is a summary of available spectral information.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The presence of both C=C and C≡C bonds, as well as vinylic C-H bonds, can be confirmed. A vapor-phase IR spectrum is available on PubChem.[1]

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern provides further structural information. The top three peaks observed in the GC-MS analysis are at m/z values of 78 (molecular ion), 52, and 51.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Properties and Reactivity

This compound is characterized by its high reactivity, which is a direct consequence of its conjugated system of double and triple bonds.

Polymerization

This compound readily undergoes polymerization, especially in the presence of air or upon heating.[4] This process can be spontaneous and even explosive. The polymerization can proceed through a series of stages, initially forming soft gels and eventually leading to hard, brittle resins.

Experimental Protocol: Thermal Polymerization of this compound (General Procedure)

Caution: The polymerization of this compound can be highly exothermic and potentially explosive. This procedure should only be carried out by experienced chemists in a well-ventilated fume hood with appropriate safety precautions, including a blast shield.

A general procedure for the thermal polymerization of this compound involves heating the neat monomer in an inert atmosphere. The reaction progress can be monitored by the increase in viscosity of the mixture. For instance, heating this compound at 80°C for several hours can lead to the formation of an oily polymer.[4] However, a detailed, step-by-step, and validated laboratory protocol for controlled polymerization is not available in the searched literature.

Addition Reactions

The double and triple bonds in this compound are susceptible to electrophilic and nucleophilic addition reactions. For example, it can react with halogens like bromine.

Cycloaddition Reactions

The conjugated diene-like character of this compound allows it to participate in cycloaddition reactions, such as the Diels-Alder reaction, where it can act as the diene component.[5]

Synthesis

The primary industrial synthesis of this compound involves the trimerization of acetylene.

Experimental Protocol: Synthesis of this compound from Acetylene (General Industrial Method)

The synthesis of this compound is typically achieved through the oligomerization of acetylene using a catalyst system, often based on copper(I) chloride. A common industrial method is the Nieuwland process, where acetylene gas is passed through an acidic aqueous solution of cuprous chloride and a solubilizing agent like ammonium (B1175870) chloride or an alkali metal chloride. This process yields a mixture of vinylacetylene and this compound.

Visualizations

Synthesis of this compound from Acetylene

Synthesis General Synthesis of this compound acetylene1 Acetylene catalyst CuCl/NH4Cl catalyst acetylene1->catalyst acetylene2 Acetylene acetylene2->catalyst acetylene3 Acetylene acetylene3->catalyst This compound This compound (hexa-1,5-dien-3-yne) catalyst->this compound Trimerization

Caption: General reaction scheme for the synthesis of this compound from acetylene.

Polymerization of this compound

Polymerization Polymerization of this compound monomer This compound initiator Heat or Initiator monomer->initiator polymer Poly(this compound) initiator->polymer Polymerization

Caption: Simplified workflow for the polymerization of this compound.

Electrophilic Addition of Bromine to this compound (A Representative Reaction)

BromineAddition Electrophilic Addition of Bromine to this compound This compound This compound intermediate Bromonium Ion Intermediate This compound->intermediate + Br₂ br2 Br₂ product Tetrabromohexane derivative intermediate->product + Br⁻

References

The Conjugated System of Divinylacetylene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Divinylacetylene, systematically named hexa-1,5-dien-3-yne, is a fascinating and highly reactive organic molecule featuring a conjugated system of alternating double and triple bonds (an enyne).[1] This conjugation imparts unique electronic and chemical properties to the molecule, making it a subject of interest in materials science and synthetic chemistry. Its structure, C6H6, is an isomer of benzene, further highlighting its chemical significance.[1] This technical guide provides an in-depth exploration of the core aspects of this compound's conjugated system, including its molecular structure, spectroscopic properties, and reactivity in key chemical transformations. Due to the limited availability of experimental data for this compound, this guide incorporates computational data to provide a comprehensive understanding of its properties.

Molecular Structure and Geometry

The geometry of this compound is fundamental to understanding its conjugated system. The linear arrangement of the acetylene (B1199291) group and the planar vinyl groups allows for effective overlap of p-orbitals, leading to electron delocalization across the molecule.

Data Presentation: Molecular Geometry
ParameterBondCalculated Value
Bond LengthC1=C21.34 Å
C2-C31.43 Å
C3≡C41.21 Å
C4-C51.43 Å
C5=C61.34 Å
C-H (vinyl)~1.09 Å
Bond Angle∠C1-C2-C3122.5°
∠C2-C3-C4178.5°
∠C3-C4-C5178.5°
∠C4-C5-C6122.5°
∠H-C-C~120°

Note: These values are representative of computational chemistry studies and may vary slightly depending on the level of theory and basis set used.

Spectroscopic Properties

The conjugated nature of this compound gives rise to characteristic spectroscopic signatures.

UV-Vis Spectroscopy

The extended π-system in this compound results in absorption in the ultraviolet-visible region of the electromagnetic spectrum. The energy of the electronic transitions, and thus the absorption maxima (λmax), is sensitive to the extent of conjugation.

Experimental UV-Vis spectra for this compound are not widely reported. However, Time-Dependent Density Functional Theory (TD-DFT) calculations can predict the electronic absorption spectrum.

TransitionCalculated λmaxOscillator Strength
π → π*~230 - 250 nm(Calculated value)

Note: The calculated λmax is an estimation and can be influenced by solvent effects.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in this compound. The chemical shifts are influenced by the electron density and hybridization of the atoms within the conjugated system.

The following table presents calculated 1H and 13C NMR chemical shifts for this compound.

NucleusPositionCalculated Chemical Shift (ppm)
1HH1, H6 (trans to C-C)~5.4 - 5.6
H1', H6' (cis to C-C)~5.6 - 5.8
H2, H5~6.2 - 6.4
13CC1, C6~118 - 120
C2, C5~135 - 137
C3, C4~85 - 87

Note: Chemical shifts are relative to a standard (e.g., TMS) and are influenced by the computational method and solvent model used.

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of this compound are not as prevalent as for other simple hydrocarbons. However, general methods for the synthesis of vinylacetylenes can be adapted.

Synthesis of this compound

A common route to vinylacetylenes involves the dimerization of acetylene or the elimination reactions of dihaloalkanes. The following is a generalized protocol for the synthesis of this compound from the dimerization of acetylene.

Materials:

  • Acetylene gas

  • Cuprous chloride (CuCl)

  • Ammonium (B1175870) chloride (NH₄Cl)

  • Hydrochloric acid (HCl)

  • Water

  • Inert gas (e.g., Nitrogen or Argon)

  • Reaction vessel with a gas inlet and outlet, and a stirring mechanism

Procedure:

  • Prepare the catalyst solution by dissolving cuprous chloride and ammonium chloride in a minimal amount of aqueous hydrochloric acid under an inert atmosphere.

  • Purge the reaction vessel with an inert gas.

  • Introduce the catalyst solution into the reaction vessel and heat to the desired temperature (typically 50-70 °C).

  • Slowly bubble acetylene gas through the stirred catalyst solution. The flow rate should be carefully controlled to favor the formation of this compound over other oligomers.

  • The product, being a volatile liquid, can be collected from the gas stream by passing it through a cold trap.

  • The crude product may contain vinylacetylene and other oligomers and should be purified by distillation.

Safety Note: this compound is a highly reactive and potentially explosive compound. All manipulations should be carried out in a well-ventilated fume hood, under an inert atmosphere, and with appropriate safety precautions.

Reactivity of the Conjugated System

The conjugated system of this compound is the site of its key chemical reactivity, participating in cycloaddition reactions and polymerization.

Cycloaddition Reactions: The Diels-Alder Reaction

This compound can act as a diene in the Diels-Alder reaction, a powerful tool for the formation of six-membered rings. The reaction involves the [4+2] cycloaddition of the conjugated diene system with a dienophile.

Diels_Alder cluster_reactants Reactants cluster_product Product This compound This compound Adduct Diels-Alder Adduct This compound->Adduct [4+2] Cycloaddition Dienophile Dienophile (e.g., Maleic Anhydride) Dienophile->Adduct

Caption: Diels-Alder reaction of this compound.

Polymerization

The presence of multiple unsaturated bonds makes this compound a monomer for various types of polymerization, leading to polymers with interesting electronic and material properties.

Cationic polymerization of this compound can be initiated by a strong acid or a Lewis acid, which attacks one of the double or triple bonds to form a carbocationic intermediate. This intermediate then propagates by adding to subsequent monomer units.

Cationic_Polymerization Initiator Initiator (H+) Carbocation Carbocationic Intermediate Initiator->Carbocation Initiation Monomer1 This compound Monomer1->Carbocation Propagating_Chain Propagating Polymer Chain Carbocation->Propagating_Chain Propagation Monomer2 This compound Monomer2->Propagating_Chain Propagating_Chain->Propagating_Chain Termination Termination Propagating_Chain->Termination

Caption: Cationic polymerization of this compound.

Anionic polymerization is initiated by a nucleophile, such as an organometallic compound, which adds to one of the unsaturated bonds of this compound to generate a carbanionic propagating species.

Anionic_Polymerization Initiator Initiator (Nu-) Carbanion Carbanionic Intermediate Initiator->Carbanion Initiation Monomer1 This compound Monomer1->Carbanion Propagating_Chain Propagating Polymer Chain Carbanion->Propagating_Chain Propagation Monomer2 This compound Monomer2->Propagating_Chain Propagating_Chain->Propagating_Chain Termination Termination Propagating_Chain->Termination

Caption: Anionic polymerization of this compound.

Conclusion

This compound represents a simple yet versatile building block in organic chemistry. Its conjugated system dictates its structure, spectroscopic behavior, and reactivity. While experimental data on this molecule is limited, computational studies provide valuable insights into its fundamental properties. The ability of this compound to undergo cycloaddition and polymerization reactions opens avenues for the synthesis of complex cyclic molecules and novel polymeric materials. Further experimental investigation into the properties and reactivity of this compound is warranted to fully unlock its potential in various scientific and industrial applications.

References

Methodological & Application

Application Notes and Protocols for the Polymerization of Divinylacetylene Using Ziegler-Natta Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ziegler-Natta catalysts are a class of catalysts used in the synthesis of polymers from 1-alkenes.[1] Discovered by Karl Ziegler and Giulio Natta, for which they were awarded the Nobel Prize in Chemistry in 1963, these catalysts are typically composed of a transition metal halide from groups IV-VIII (e.g., titanium tetrachloride, TiCl₄) and an organometallic cocatalyst from groups I-III, such as a trialkylaluminum compound (e.g., triethylaluminum (B1256330), Al(C₂H₅)₃ or triisobutylaluminum (B85569), Al(i-Bu)₃).[2]

The polymerization of conjugated monomers like divinylacetylene (CH₂=CH-C≡C-CH=CH₂) with Ziegler-Natta catalysts is expected to be complex due to the presence of multiple reactive sites (two vinyl groups and one acetylene (B1199291) group). The polymerization can potentially proceed through one or more of these unsaturated bonds, leading to a variety of polymer structures, including linear polymers, branched polymers, and highly cross-linked networks. The choice of catalyst components, their molar ratio, and the polymerization conditions will significantly influence the final polymer structure and properties.

Catalyst Systems

A typical Ziegler-Natta catalyst system that could be adapted for this compound polymerization consists of:

  • Catalyst (Pre-catalyst): A transition metal compound, most commonly titanium tetrachloride (TiCl₄). Other possibilities include other titanium halides (e.g., TiCl₃) or compounds of other transition metals like vanadium or zirconium.

  • Cocatalyst (Activator): An organoaluminum compound, such as triethylaluminum (TEAL), triisobutylaluminum (TIBAL), or diethylaluminum chloride (DEAC). The cocatalyst alkylates the transition metal center to create the active catalytic species.

Proposed Polymerization Mechanism

The polymerization of this compound is likely to proceed via a coordination polymerization mechanism, similar to other monomers polymerized with Ziegler-Natta catalysts. The generally accepted mechanism for Ziegler-Natta polymerization is the Cossee-Arlman mechanism.[1] This mechanism involves the following key steps:

  • Activation of the Catalyst: The organoaluminum cocatalyst reacts with the transition metal pre-catalyst to form an active site, which is a transition metal-carbon bond.

  • Monomer Coordination: The this compound monomer coordinates to the vacant orbital of the transition metal at the active center. Coordination could occur through one of the vinyl groups or the acetylene group.

  • Insertion (Propagation): The coordinated monomer inserts into the transition metal-carbon bond, extending the polymer chain. This step is repeated, leading to the growth of the polymer.

  • Chain Termination: The growing polymer chain can be terminated through various processes, such as β-hydride elimination or reaction with a chain transfer agent.

Due to the conjugated and multifunctional nature of this compound, side reactions such as cross-linking through the pendant vinyl or acetylene groups are highly probable, leading to an insoluble, network polymer.

cossee_arlman_mechanism cluster_activation Catalyst Activation cluster_polymerization Polymerization Cycle TiCl4 TiCl₄ Active_Site [Ti]-R (Active Site) TiCl4->Active_Site + AlR₃ AlR3 AlR₃ Active_Site2 [Ti]-Polymer Coordination Monomer Coordination ([Ti]-Polymer + Monomer) Insertion Monomer Insertion (Growing Polymer Chain) Coordination->Insertion π-complex formation Insertion->Active_Site2 Chain growth Polymer Poly(this compound) Insertion->Polymer Active_Site2->Coordination Monomer This compound Monomer->Coordination

Caption: Generalized Cossee-Arlman mechanism for Ziegler-Natta polymerization.

Generalized Experimental Protocol

This protocol describes a general procedure for the polymerization of this compound in a solution system. Caution: Ziegler-Natta catalysts and their components are highly reactive, pyrophoric, and sensitive to moisture and oxygen. All manipulations must be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques. This compound is a reactive and potentially hazardous monomer.

Materials and Reagents
  • This compound (freshly distilled and inhibitor-free)

  • Titanium tetrachloride (TiCl₄)

  • Triisobutylaluminum (Al(i-Bu)₃) or other suitable organoaluminum cocatalyst

  • Anhydrous solvent (e.g., toluene, heptane, or hexane)

  • Methanol (B129727) (for quenching)

  • Hydrochloric acid (for catalyst residue removal)

  • Nitrogen or Argon gas (high purity)

Equipment
  • Schlenk line or glovebox

  • Glass reactor with a mechanical stirrer, temperature control, and ports for reagent addition and inert gas flow

  • Syringes and cannulas for liquid transfer

  • Standard laboratory glassware (dried in an oven and cooled under inert gas)

Experimental Procedure
  • Reactor Preparation: The polymerization reactor is thoroughly dried and purged with inert gas.

  • Solvent and Monomer Addition: Anhydrous solvent is transferred to the reactor via cannula. The desired amount of freshly distilled this compound is then added. The solution is brought to the desired polymerization temperature.

  • Catalyst Component Addition:

    • The organoaluminum cocatalyst (e.g., Al(i-Bu)₃) is added to the reactor via syringe.

    • The TiCl₄ is then added slowly to the stirred solution. The order of addition can be varied and will affect catalyst formation and activity. The molar ratio of the cocatalyst to the catalyst (Al/Ti ratio) is a critical parameter to be optimized.

  • Polymerization: The reaction mixture is stirred at a constant temperature for the desired polymerization time. The formation of a solid precipitate (the polymer) is expected.

  • Quenching and Polymer Isolation:

    • The polymerization is terminated by the addition of methanol to deactivate the catalyst.

    • The resulting polymer is filtered and washed repeatedly with a mixture of hydrochloric acid in methanol to remove catalyst residues, followed by washing with pure methanol.

  • Drying: The polymer is dried under vacuum at a moderate temperature to a constant weight.

experimental_workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Polymerization cluster_workup Work-up and Isolation Reactor_Prep Dry and Purge Reactor Solvent_Monomer Add Anhydrous Solvent and this compound Reactor_Prep->Solvent_Monomer Add_Cocatalyst Add Cocatalyst (e.g., Al(i-Bu)₃) Solvent_Monomer->Add_Cocatalyst Catalyst_Prep Prepare Catalyst and Cocatalyst Solutions Catalyst_Prep->Add_Cocatalyst Add_Catalyst Add Catalyst (e.g., TiCl₄) Add_Cocatalyst->Add_Catalyst Polymerize Stir at Controlled Temperature Add_Catalyst->Polymerize Quench Quench with Methanol Polymerize->Quench Filter_Wash Filter and Wash Polymer Quench->Filter_Wash Dry Dry Polymer under Vacuum Filter_Wash->Dry Characterization Polymer Characterization (FTIR, NMR, TGA, etc.) Dry->Characterization

Caption: Generalized experimental workflow for this compound polymerization.

Data Presentation: Key Parameters for Optimization

As no specific data is available, the following table outlines the crucial experimental parameters that would need to be systematically varied and studied to develop a successful polymerization protocol for this compound.

ParameterRange for OptimizationExpected Influence
Catalyst System TiCl₄/Al(i-Bu)₃, TiCl₄/Al(C₂H₅)₃, etc.Affects catalyst activity, polymer structure, and molecular weight.
Al/Ti Molar Ratio 1 to 10Crucial for catalyst activation; affects polymerization rate and yield.
Monomer Concentration 0.1 to 2.0 MInfluences polymerization rate and polymer properties.
Polymerization Temperature -20 to 80 °CAffects reaction rate, catalyst stability, and polymer structure (degree of cross-linking).
Polymerization Time 0.5 to 24 hoursDetermines monomer conversion and polymer yield.
Solvent Aliphatic vs. Aromatic HydrocarbonsCan influence catalyst solubility, activity, and polymer morphology.

Characterization of Poly(this compound)

The resulting polymer should be characterized to understand its structure and properties. Due to the high likelihood of cross-linking, the polymer is expected to be largely insoluble.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the polymer and to ascertain which of the unsaturated bonds of the monomer have participated in the polymerization.

  • Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed information about the polymer's microstructure.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the polymer.

  • Scanning Electron Microscopy (SEM): To study the morphology of the polymer particles.

  • Elemental Analysis: To determine the carbon and hydrogen content of the polymer.

Conclusion

The polymerization of this compound with Ziegler-Natta catalysts represents a challenging but potentially rewarding area of research for the synthesis of novel carbon-rich, cross-linked materials. The protocols and information provided here serve as a foundational guide for researchers to begin exploring this chemistry. Significant experimental work will be required to optimize the reaction conditions and to fully characterize the resulting polymer.

References

Application Notes and Protocols: Synthesis of Chloroprene from Divinylacetylene Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of chloroprene (B89495) (2-chloro-1,3-butadiene), a critical monomer for the production of neoprene, focusing on a pathway that utilizes divinylacetylene as a key intermediate. While the primary industrial route to chloroprene involves the dimerization of acetylene (B1199291) to vinylacetylene followed by hydrochlorination, this compound is a significant byproduct of this initial dimerization. This document outlines the theoretical conversion of this this compound byproduct to chloroprene, offering a potential route to improve overall process efficiency. Due to the hazardous nature of this compound, stringent safety protocols are emphasized throughout.

Introduction

Chloroprene is a vital monomer in the production of polychloroprene, a synthetic rubber known for its excellent chemical and physical properties. The traditional synthesis of chloroprene via the acetylene route consists of two main stages: the dimerization of acetylene to monovinylacetylene (MVA), and the subsequent hydrochlorination of MVA to yield chloroprene.[1][2] During the dimerization of acetylene, a notable byproduct, this compound (DVA), is also formed.[2][3] this compound is a highly reactive and potentially explosive compound that can form explosive peroxides.[4] This document details the subsequent reaction of the this compound intermediate with hydrochloric acid to produce chloroprene.

Historically, the focus has been on maximizing the selectivity towards vinylacetylene while minimizing the formation of this compound.[3] However, the potential to convert the this compound byproduct into the desired chloroprene product presents an opportunity to improve the atom economy and overall yield of the process.

Reaction Pathway and Mechanism

The overall synthesis of chloroprene from acetylene involves two key transformations. The first is the dimerization of acetylene to form vinylacetylene, with this compound as a byproduct. The second is the hydrochlorination of these intermediates to yield chloroprene.

Dimerization of Acetylene

The dimerization of acetylene is typically catalyzed by a solution of cuprous chloride (CuCl) and a salt such as ammonium (B1175870) chloride (NH₄Cl) or potassium chloride (KCl) in an aqueous medium.[3][5] This catalytic system is often referred to as the Nieuwland catalyst.[5]

Reaction: 2 C₂H₂ → CH₂=CH-C≡CH (Vinylacetylene) Side Reaction: CH₂=CH-C≡CH + C₂H₂ → CH₂=CH-C≡C-CH=CH₂ (this compound)

Hydrochlorination of this compound

The core of this protocol is the addition of hydrogen chloride (HCl) to this compound. This reaction is an electrophilic addition to the conjugated enyne system. The reaction likely proceeds via a carbocation intermediate, with the addition of the chloride ion to the most substituted carbon atom that can lead to a conjugated diene system, following Markovnikov's rule.[6]

Proposed Reaction: CH₂=CH-C≡C-CH=CH₂ + HCl → CH₂=CCl-CH=CH-CH=CH₂ (Intermediate) → CH₂=CCl-CH=CH₂ (Chloroprene) + other products

The reaction mechanism for the hydrochlorination of a conjugated system like this compound can be complex, potentially leading to a mixture of products. The addition of HCl to the triple bond is the key step to forming a chlorinated diene. Subsequent rearrangements or further additions are possible.

Data Presentation

The following tables summarize the typical quantitative data for the acetylene dimerization process, which is the source of the this compound intermediate. Data for the direct hydrochlorination of this compound is not widely published due to its hazardous nature and its status as a byproduct.

Table 1: Typical Reaction Conditions for Acetylene Dimerization

ParameterValueReference
CatalystCuprous Chloride (CuCl) in aqueous NH₄Cl/HCl[3]
Temperature80 °C[3]
Acetylene Conversion~18%[3]
Selectivity to Vinylacetylene~90%[3]
Main ByproductThis compound[3]

Table 2: Typical Yields in the Acetylene-Based Chloroprene Synthesis

Reaction StepProductTypical YieldReference
Acetylene DimerizationVinylacetylene75-95% (Selectivity)[1]
Hydrochlorination of VinylacetyleneChloroprene~92-95% (Selectivity)[1][3]

Experimental Protocols

Extreme Caution is Advised When Working with this compound. It is a highly unstable, explosive compound and a peroxide former. All work should be conducted in a specialized, well-ventilated laboratory with appropriate safety shields and remote handling capabilities if possible. An oxygen-free environment is critical.

Protocol for the Hydrochlorination of this compound Intermediate

This protocol is based on the general principles of hydrochlorination of unsaturated hydrocarbons and should be adapted with extreme caution.

Materials:

  • This compound (handle as a solution if possible to minimize explosion risk)

  • Anhydrous Hydrogen Chloride (gas or solution in a suitable solvent)

  • Cuprous Chloride (CuCl) (catalyst)

  • Ammonium Chloride (NH₄Cl)

  • Anhydrous, peroxide-free solvent (e.g., toluene (B28343) or dioxane)

  • Inert gas (Nitrogen or Argon)

  • Quencher (e.g., hydroquinone (B1673460) solution)

Equipment:

  • Three-neck round-bottom flask with a magnetic stirrer

  • Gas inlet tube

  • Dry ice/acetone condenser

  • Thermometer

  • Gas bubbler

  • Schlenk line for inert atmosphere operations

  • Blast shield

Procedure:

  • Catalyst Preparation: In the three-neck flask, under a continuous stream of inert gas, add cuprous chloride and ammonium chloride.

  • Solvent Addition: Add the anhydrous, peroxide-free solvent to the flask. Stir the mixture to dissolve the salts.

  • Inerting the System: Purge the entire system with inert gas for at least 30 minutes to remove all traces of oxygen.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

  • This compound Addition: Slowly add a solution of this compound in the same anhydrous solvent to the reaction flask dropwise. Never add pure this compound to the reaction. Maintain a slow addition rate to control the reaction exotherm.

  • HCl Addition: Once the this compound addition is complete, begin bubbling anhydrous hydrogen chloride gas through the reaction mixture via the gas inlet tube. Alternatively, a solution of HCl in the reaction solvent can be added slowly.

  • Reaction Monitoring: Monitor the reaction progress by taking small, quenched aliquots and analyzing them by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Quenching: Once the reaction is complete, quench the reaction by pouring it into a cold aqueous solution of a polymerization inhibitor like hydroquinone.

  • Work-up and Purification:

    • Separate the organic layer.

    • Wash the organic layer with a dilute sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Distillation of the product is extremely hazardous due to the potential presence of unreacted this compound and peroxides. If distillation is necessary, it must be done under vacuum at the lowest possible temperature and with a polymerization inhibitor. Specialized equipment and experience are required.

Mandatory Visualizations

Signaling Pathway Diagram

Chloroprene_Synthesis_from_DVA Acetylene Acetylene (C₂H₂) Dimerization Dimerization (Nieuwland Catalyst, CuCl/NH₄Cl) Acetylene->Dimerization Vinylacetylene Vinylacetylene (MVA) Dimerization->Vinylacetylene Main Product This compound This compound (DVA) (Byproduct) Dimerization->this compound Side Product Hydrochlorination_MVA Hydrochlorination (HCl, CuCl) Vinylacetylene->Hydrochlorination_MVA Hydrochlorination_DVA Hydrochlorination (HCl, Catalyst) This compound->Hydrochlorination_DVA Chloroprene Chloroprene Hydrochlorination_MVA->Chloroprene Hydrochlorination_DVA->Chloroprene

Caption: Reaction pathway for chloroprene synthesis from acetylene, highlighting the this compound intermediate.

Experimental Workflow Diagram

DVA_Hydrochlorination_Workflow Start Start: Inert Atmosphere Setup Catalyst_Prep Catalyst Preparation (CuCl, NH₄Cl in Anhydrous Solvent) Start->Catalyst_Prep Cooling Cool Reaction Vessel to 0-5 °C Catalyst_Prep->Cooling DVA_Addition Slow Addition of this compound Solution Cooling->DVA_Addition HCl_Addition Addition of Anhydrous HCl DVA_Addition->HCl_Addition Reaction Reaction Monitoring (GC/NMR) HCl_Addition->Reaction Quench Quench Reaction (Cold Hydroquinone Solution) Reaction->Quench Workup Aqueous Workup and Extraction Quench->Workup Drying Drying of Organic Phase Workup->Drying Purification Purification (Caution: Distillation Hazard) Drying->Purification Final_Product Chloroprene Purification->Final_Product

Caption: Experimental workflow for the hydrochlorination of the this compound intermediate.

Safety and Handling

  • Explosion Hazard: this compound is known to decompose explosively, especially in pure form or in the presence of air, heat, or certain metals. Handle only in dilute solutions and at low temperatures.

  • Peroxide Formation: this compound can form explosive peroxides upon exposure to air.[4] Always use peroxide-free solvents and maintain an inert atmosphere. Test for peroxides before any concentration or distillation steps.

  • Toxicity: Chloroprene is a suspected carcinogen and has other toxic effects. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, and work in a well-ventilated fume hood.

  • Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations. Quench any unreacted this compound before disposal.

Conclusion

The synthesis of chloroprene from the this compound intermediate offers a potential route to improve the efficiency of the traditional acetylene-based process. However, the extreme hazards associated with this compound necessitate specialized equipment and stringent safety protocols. The provided protocols and data are intended to serve as a guide for experienced researchers in a controlled laboratory setting. Further research is needed to develop safer and more efficient methods for this conversion.

References

Application Notes and Protocols: The Role of Divinylacetylene in Neoprene Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoprene, a family of synthetic rubbers produced by the polymerization of chloroprene (B89495), exhibits robust chemical stability and maintains flexibility over a wide temperature range.[1] Its applications are diverse, ranging from industrial hoses and gaskets to consumer goods like wetsuits and laptop sleeves.[2] Historically, the synthesis of neoprene is linked to early research on acetylene (B1199291) and its derivatives, where divinylacetylene was a key compound that led to the development of this synthetic rubber.[1]

While modern neoprene production primarily utilizes chloroprene synthesized from butadiene, the historical "acetylene process" involved the dimerization of acetylene to monovinylacetylene, which was then hydrochlorinated to produce chloroprene.[3][4][5] In this process, this compound was often formed as a reactive byproduct.[3][6]

These application notes will explore the role of this compound in the context of neoprene production. While not a primary monomer in current industrial synthesis, its chemical structure suggests a potential role as a cross-linking agent or a modifier of polymer properties. We will provide a hypothetical experimental protocol to investigate the effects of this compound as a comonomer in the free-radical polymerization of chloroprene.

This compound: From Impurity to Potential Cross-Linking Agent

In the original acetylene-based synthesis of chloroprene, this compound was considered an impurity that needed to be separated from monovinylacetylene.[3] Its high reactivity made it a concern for process stability. However, this same reactivity, stemming from its multiple unsaturated bonds (two vinyl groups and one acetylene group), makes it a candidate for inducing cross-linking within the polychloroprene chains.

Incorporating a multifunctional monomer like this compound into the polymerization of a monofunctional monomer like chloroprene can lead to the formation of a cross-linked polymer network. This can significantly alter the material's properties, including:

  • Increased Hardness and Modulus: A more rigid network structure.

  • Reduced Solubility and Swelling: Resistance to solvents.

  • Improved Compression Set: Better recovery from deformation.

  • Altered Tensile Strength and Elongation: Depending on the degree of cross-linking.

The following sections provide a theoretical framework and experimental protocol for investigating these potential effects.

Experimental Protocols

This section outlines a hypothetical protocol for the laboratory-scale emulsion polymerization of chloroprene, with the inclusion of this compound as a comonomer to study its effect on the resulting polymer.

Materials and Reagents
Material/ReagentGradeSupplierNotes
ChloropreneInhibitor-freeSigma-AldrichStore at low temperature, handle with care.
This compoundSynthesis gradeTCI ChemicalsHighly reactive, handle with extreme care.
Potassium PersulfateACS ReagentFisher ScientificInitiator
Dodecyl Mercaptan≥98%Sigma-AldrichChain transfer agent
Sodium Dodecyl Sulfate99%Acros OrganicsSurfactant
Deionized WaterN/AIn-house
Zinc OxideACS ReagentVWRFor post-polymerization curing
Magnesium OxideACS ReagentVWRFor post-polymerization curing
Phenyl-alpha-naphthylamine98%Alfa AesarAntioxidant
Hypothetical Protocol for Investigating this compound as a Comonomer

This protocol is intended for research purposes to evaluate the impact of this compound on neoprene properties.

  • Emulsion Preparation:

    • In a 500 mL reaction kettle equipped with a mechanical stirrer, nitrogen inlet, and temperature control, combine 200 mL of deionized water, 2.0 g of sodium dodecyl sulfate, and 0.5 g of potassium persulfate.

    • Purge the system with nitrogen for 30 minutes to remove oxygen.

  • Monomer and Chain Transfer Agent Preparation:

    • In a separate, sealed vessel, prepare a mixture of 100 g of chloroprene and 0.2 g of dodecyl mercaptan (chain transfer agent).

    • For experimental variables, prepare several such monomer mixtures with varying amounts of this compound (e.g., 0.1, 0.5, 1.0, and 2.0 mole percent relative to chloroprene). A control reaction should be run with no this compound.

  • Polymerization:

    • Heat the reaction kettle to 40°C while stirring at 200 rpm.

    • Slowly add the monomer mixture to the reaction kettle over a period of 1 hour.

    • Maintain the reaction temperature at 40°C for 6-8 hours. Monitor the conversion by taking small samples and analyzing for solid content.

  • Termination and Stabilization:

    • Once the desired conversion is reached (e.g., 70-80%), cool the reaction to room temperature.

    • Add a solution of 0.5 g of phenyl-alpha-naphthylamine in 5 mL of toluene (B28343) to terminate the reaction and act as an antioxidant.

  • Polymer Isolation and Purification:

    • Coagulate the latex by adding it to a solution of 10% sodium chloride.

    • Filter the resulting polymer crumb and wash it thoroughly with deionized water.

    • Dry the polymer in a vacuum oven at 40°C to a constant weight.

  • Characterization:

    • Gel Content: Determine the insoluble fraction of the polymer in a good solvent (e.g., toluene) to quantify the degree of cross-linking.

    • Swell Ratio: Measure the swelling of the cross-linked polymer in a suitable solvent to estimate the cross-link density.

    • Mechanical Testing: Prepare cured sheets of the polymer (e.g., by compounding with zinc oxide and magnesium oxide and press-curing) and perform tensile testing according to ASTM D412.[7]

    • Spectroscopic Analysis: Use FTIR and NMR to analyze the polymer structure and confirm the incorporation of this compound-derived units.

Data Presentation

The following tables present expected trends in data from the proposed experiments.

Table 1: Effect of this compound Concentration on Polymer Properties

This compound (mol%)Gel Content (%)Swell Ratio (in Toluene)Tensile Strength (MPa)Elongation at Break (%)
0 (Control)< 5> 2025-30800-1000
0.110-2015-2028-33700-900
0.540-608-1230-35500-700
1.070-904-725-30200-400
2.0> 95< 315-20< 100

Note: These are hypothetical values to illustrate expected trends.

Table 2: Standard Reaction Conditions for Emulsion Polymerization of Chloroprene

ParameterValue
Polymerization Temperature40 - 50 °C
InitiatorPotassium Persulfate
SurfactantSodium Dodecyl Sulfate
Monomer Conversion70 - 90%
pH9 - 11

Visualizations

Neoprene Synthesis Pathway

The following diagram illustrates the general process of neoprene synthesis via emulsion polymerization of chloroprene.

Neoprene_Synthesis cluster_synthesis Chloroprene Synthesis cluster_polymerization Emulsion Polymerization cluster_processing Post-Processing Butadiene Butadiene Chlorination Chlorination Butadiene->Chlorination Dehydrochlorination Dehydrochlorination Chlorination->Dehydrochlorination Chloroprene Chloroprene Monomer Dehydrochlorination->Chloroprene Reactor Polymerization Reactor (40°C) Chloroprene->Reactor Water Water + Surfactant Water->Reactor Initiator Initiator (e.g., K2S2O8) Initiator->Reactor Latex Polychloroprene Latex Reactor->Latex Coagulation Coagulation Latex->Coagulation Drying Drying Coagulation->Drying Neoprene Solid Neoprene Drying->Neoprene

Caption: Workflow for modern neoprene production from butadiene.

Hypothetical Cross-Linking Mechanism with this compound

This diagram shows how this compound could act as a cross-linking agent between polychloroprene chains.

Crosslinking_Mechanism PC1 Polychloroprene Chain 1 DVA This compound PC1->DVA Polymerization PC2 Polychloroprene Chain 2 PC2->DVA Polymerization Crosslinked_Polymer Cross-linked Neoprene DVA->Crosslinked_Polymer Network Formation

Caption: Proposed role of this compound in cross-linking.

Experimental Workflow for this compound Investigation

The logical flow of the experimental protocol is depicted below.

Experimental_Workflow Start Start: Define DVA Concentrations Emulsion_Prep Prepare Emulsion System Start->Emulsion_Prep Monomer_Prep Prepare Chloroprene/DVA Mixtures Start->Monomer_Prep Polymerization Run Emulsion Polymerization Emulsion_Prep->Polymerization Monomer_Prep->Polymerization Isolation Isolate and Dry Polymer Polymerization->Isolation Characterization Characterize Polymer Properties (Gel Content, Mechanical, etc.) Isolation->Characterization Analysis Analyze Data and Conclude Characterization->Analysis

Caption: Protocol for studying this compound in neoprene.

Conclusion

While this compound is not a conventional monomer in the commercial production of neoprene, its historical significance and chemical structure present an interesting avenue for research. The protocols and conceptual frameworks provided here offer a starting point for investigating its potential as a cross-linking agent to modify the properties of polychloroprene. Such studies could lead to the development of novel neoprene grades with tailored properties for specific applications. The inherent reactivity of this compound necessitates careful handling and controlled reaction conditions.

References

Application Notes and Protocols for the Linear Polymerization of Divinylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Divinylacetylene (DVA), systematically named 1,5-hexadien-3-yne, is a highly reactive monomer due to its conjugated system of two vinyl groups and a central carbon-carbon triple bond. This high degree of unsaturation presents both opportunities for the synthesis of novel polymer structures and significant challenges in controlling the polymerization process. The primary difficulty in polymerizing DVA is its strong propensity for cross-linking, which leads to the formation of insoluble and intractable thermoset materials rather than soluble, linear polymers.[1][2][3]

While the direct, controlled linear polymerization of this compound is not extensively documented in readily available literature, established polymerization techniques for analogous divinyl and enyne monomers can provide a foundational framework for investigation. This document outlines theoretical application notes and hypothetical protocols for achieving linear poly(this compound) using three promising techniques: Anionic Polymerization, Ziegler-Natta Polymerization, and Enyne Metathesis Polymerization.

Disclaimer: The following experimental protocols are adapted from established procedures for structurally related monomers and have not been empirically validated for this compound. They are intended to serve as a starting point for research and development. All procedures involving highly reactive and potentially hazardous materials should be conducted with appropriate safety precautions in a controlled laboratory environment.

Application Note 1: Controlled Anionic Polymerization of this compound

Principle: Anionic polymerization, particularly living anionic polymerization, offers a high degree of control over the polymerization process, including molecular weight and polydispersity. For divinyl monomers like 1,4-divinylbenzene, anionic methods have been successfully employed to selectively polymerize one vinyl group, yielding a soluble, linear polymer with pendant vinyl functionalities.[4][5] This approach is the most promising for achieving a linear, soluble poly(this compound). The key is to use a bulky initiator and low temperatures to ensure the selective attack at one vinyl group and to prevent the propagation or cross-linking through the second vinyl group and the acetylene (B1199291) unit. Controlled anionic routes have been suggested to produce nearly linear poly(this compound).[6]

Hypothetical Experimental Protocol: Anionic Polymerization

Materials:

  • This compound (DVA), freshly distilled and purified

  • Tetrahydrofuran (THF), anhydrous, freshly distilled from sodium/benzophenone ketyl

  • n-Butyllithium (n-BuLi) in hexanes, standardized

  • Methanol (B129727), anhydrous

  • Argon gas, high purity

  • Schlenk line and glassware, oven-dried and cooled under argon

Procedure:

  • Reactor Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of argon.

  • Solvent and Monomer Addition: Transfer 100 mL of anhydrous THF to the reaction flask via cannula. Cool the flask to -78 °C using a dry ice/acetone bath. Add 5.0 g of freshly distilled this compound to the cooled THF with vigorous stirring.

  • Initiation: Slowly add a calculated amount of n-BuLi solution (e.g., for a target molecular weight of 10,000 g/mol ) dropwise to the monomer solution via syringe. The initiation is typically indicated by a color change.

  • Polymerization: Allow the reaction to proceed at -78 °C for 2 hours under continuous stirring and a positive argon atmosphere. The viscosity of the solution may increase as the polymerization progresses.

  • Termination: Terminate the polymerization by adding 5 mL of anhydrous methanol to the reaction mixture. The color of the solution should dissipate.

  • Polymer Isolation: Allow the reaction mixture to warm to room temperature. Precipitate the polymer by slowly pouring the solution into a large volume of a non-solvent (e.g., methanol or water).

  • Purification and Drying: Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum at room temperature to a constant weight.

Illustrative Quantitative Data
ParameterValue
Monomer/Initiator Ratio100:1
Polymerization Temperature-78 °C
Polymerization Time2 hours
Theoretical Mn ( g/mol )~7800
Polymer Yield (%)>90% (Illustrative)
Polydispersity Index (PDI)< 1.1 (Illustrative)

Polymerization Pathway

Anionic_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator n-BuLi Monomer This compound (DVA) Initiator->Monomer Nucleophilic Attack Anionic_Monomer DVA Anion Monomer->Anionic_Monomer Forms Active Center Growing_Chain Living Polymer Chain (P-DVA)⁻ Monomer_Prop DVA Growing_Chain->Monomer_Prop Adds Monomer Elongated_Chain P-(DVA)n₊₁⁻ Monomer_Prop->Elongated_Chain Chain Elongation Active_Polymer Living Polymer Chain (P-DVA)n⁻ Terminator Methanol (MeOH) Active_Polymer->Terminator Protonation Final_Polymer Linear Poly(this compound) Terminator->Final_Polymer Forms

Anionic polymerization workflow for DVA.

Application Note 2: Ziegler-Natta Polymerization of this compound

Principle: Ziegler-Natta catalysts are highly effective for the polymerization of terminal olefins, such as the vinyl groups in DVA.[7][8] These coordination catalysts can provide control over the stereochemistry of the resulting polymer. For DVA, a Ziegler-Natta system could potentially polymerize one vinyl group, leading to a linear polymer. However, the high reactivity of DVA poses a significant risk of side reactions, including cyclopolymerization or cross-linking, which would need to be carefully controlled by adjusting catalyst composition, temperature, and monomer concentration.

Hypothetical Experimental Protocol: Ziegler-Natta Polymerization

Materials:

  • This compound (DVA), freshly distilled and purified

  • Toluene (B28343), anhydrous

  • Titanium tetrachloride (TiCl₄)

  • Triethylaluminum (B1256330) (Al(C₂H₅)₃) in toluene

  • Methanol

  • Hydrochloric acid, dilute solution

  • Argon gas, high purity

  • Schlenk line and glassware

Procedure:

  • Catalyst Preparation: In a Schlenk flask under argon, add 50 mL of anhydrous toluene. Cool to 0 °C. Add a solution of triethylaluminum in toluene, followed by the slow, dropwise addition of titanium tetrachloride. A precipitate will form. Age the catalyst suspension at room temperature for 1 hour with gentle stirring.

  • Polymerization: In a separate reactor, dissolve 5.0 g of DVA in 100 mL of anhydrous toluene under argon. Add the prepared catalyst suspension to the monomer solution.

  • Reaction: Heat the reaction mixture to 50-70 °C and stir for 4-6 hours. Monitor the reaction for an increase in viscosity.

  • Termination and Quenching: Cool the reaction mixture to room temperature and quench the polymerization by slowly adding 20 mL of methanol.

  • Polymer Isolation: Pour the mixture into a larger volume of methanol containing a small amount of hydrochloric acid to dissolve the catalyst residues.

  • Purification and Drying: Filter the polymer, wash extensively with methanol, and then dry under vacuum to a constant weight.

Illustrative Quantitative Data
ParameterValue
Catalyst SystemTiCl₄ / Al(C₂H₅)₃
Al/Ti Molar Ratio3:1
Monomer Concentration0.5 M in Toluene
Polymerization Temperature60 °C
Polymer Yield (%)70-85% (Illustrative)
Molecular Weight (Mw, g/mol )20,000 - 50,000 (Illustrative)
Polydispersity Index (PDI)2.5 - 4.0 (Illustrative)

Polymerization Pathway

ZN_Polymerization cluster_activation Catalyst Activation cluster_propagation Propagation cluster_termination Termination (Chain Transfer) TiCl4 TiCl₄ Active_Site Active Ti Center [Ti]-R TiCl4->Active_Site Alkylation & Reduction AlEt3 Al(Et)₃ AlEt3->Active_Site Active_Site_Prop [Ti]-Polymer Coordination DVA Monomer Coordination Insertion 1,2-Insertion into [Ti]-Polymer Bond Coordination->Insertion Migratory Insertion Insertion->Active_Site_Prop Chain Growth DVA_Monomer DVA Active_Site_Prop->DVA_Monomer π-complex Growing_Polymer [Ti]-Polymer DVA_Monomer->Coordination Transfer_Agent Monomer or H₂ Growing_Polymer->Transfer_Agent β-Hydride Elimination or Transfer Final_Polymer Linear Poly(this compound) Transfer_Agent->Final_Polymer Releases

Ziegler-Natta polymerization workflow for DVA.

Application Note 3: Enyne Metathesis Polymerization of this compound

Principle: Enyne metathesis is a powerful reaction that couples an alkene and an alkyne.[9] For a monomer like DVA, which contains both functionalities, a metathesis polymerization could theoretically proceed. An acyclic ene-yne metathesis (EMET) polymerization could potentially lead to a linear polymer by selectively reacting one vinyl group with the alkyne of another monomer in a head-to-tail fashion.[10] This would require a catalyst that favors this pathway over other possibilities like ring-closing metathesis or polymerization through both vinyl groups.

Hypothetical Experimental Protocol: Enyne Metathesis Polymerization

Materials:

  • This compound (DVA), freshly distilled and purified

  • Grubbs' second or third-generation catalyst

  • Dichloromethane (DCM) or Toluene, anhydrous and degassed

  • Ethyl vinyl ether

  • Argon gas, high purity

  • Schlenk line and glassware

Procedure:

  • Reactor Setup: In a glovebox or under argon, add 100 mg of Grubbs' catalyst to a Schlenk flask.

  • Monomer Addition: Dissolve 2.0 g of DVA in 20 mL of anhydrous, degassed solvent. Transfer this solution to the flask containing the catalyst via cannula.

  • Polymerization: Stir the reaction mixture at 40 °C for 12-24 hours. The reaction is typically driven by the removal of a volatile byproduct (ethylene) if a cross-metathesis mechanism is involved, although for enyne polymerization this is not the primary driving force.

  • Termination: Terminate the polymerization by adding an excess of ethyl vinyl ether and stirring for 30 minutes.

  • Polymer Isolation: Precipitate the polymer by adding the reaction solution to a large volume of cold methanol.

  • Purification and Drying: Collect the polymer by filtration, wash with methanol, and dry under vacuum.

Illustrative Quantitative Data
ParameterValue
CatalystGrubbs' 3rd Generation
Catalyst Loading1 mol%
SolventToluene
Polymerization Temperature40 °C
Polymer Yield (%)60-75% (Illustrative)
Molecular Weight (Mn, g/mol )8,000 - 15,000 (Illustrative)
Polydispersity Index (PDI)1.5 - 2.0 (Illustrative)
Polymerization Pathwaydot

Metathesis_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Catalyst Grubbs' Catalyst [Ru]=CHR Monomer DVA Monomer Catalyst->Monomer Reaction with Alkyne Metallacyclobutene Ruthenacyclobutene Intermediate Monomer->Metallacyclobutene [2+2] Cycloaddition Active_Species Active Ruthenium Carbene Metallacyclobutene->Active_Species Ring Opening Growing_Chain Polymer-Bound Carbene [Ru]=Polymer Monomer_Prop DVA Monomer Growing_Chain->Monomer_Prop Reacts with Vinyl Group Metathesis_Cycle Cycloaddition & Ring Opening Monomer_Prop->Metathesis_Cycle Enters Catalytic Cycle Elongated_Chain [Ru]=Polymer(n+1) Metathesis_Cycle->Elongated_Chain Chain Elongation Active_Polymer Polymer-Bound Carbene Terminator Ethyl Vinyl Ether Active_Polymer->Terminator Reaction Final_Polymer Linear Poly(this compound) Terminator->Final_Polymer Forms

References

Application Notes and Protocols for Cyclic Polymerization of Divinylacetylene and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic polymerization of non-conjugated dienes and diynes, such as divinylacetylene and its derivatives, offers a versatile platform for the synthesis of soluble, linear polymers containing cyclic repeating units within the main chain. This unique topology imparts valuable properties to the resulting materials, including enhanced thermal stability, rigidity, and specific functionalities, making them attractive for a range of applications, from advanced materials to biomedical uses like drug delivery and bioimaging.

This compound (DVA), a non-conjugated diyne, and its derivatives can theoretically undergo cyclopolymerization to produce polymers with five- or six-membered rings in the backbone, depending on the polymerization mechanism and conditions. The resulting cyclopolymers can possess interesting electronic and optical properties due to the incorporation of conjugated backbones. This document provides an overview of the potential applications and detailed experimental protocols adapted from related diene and diyne polymerizations, which can serve as a starting point for the investigation of DVA cyclopolymerization.

Potential Applications

Polymers derived from the cyclic polymerization of this compound and its derivatives hold promise in several advanced fields:

  • Drug Delivery and Bioimaging: Similar to other polydiacetylenes, polymers from DVA derivatives can be designed to self-assemble into micelles or vesicles.[1][2][3][4] These nanostructures can encapsulate therapeutic agents for targeted drug delivery. The conjugated backbone of these polymers often results in unique optical properties, such as colorimetric and fluorescent responses to environmental stimuli (e.g., pH, temperature), making them suitable for biosensing and in vivo imaging applications.[2]

  • Smart Materials: The stimuli-responsive nature of polydiacetylenes makes them excellent candidates for the development of "smart" materials.[2][3][5] These materials can change their color or fluorescence in response to specific triggers, enabling applications in sensors for detecting biomolecules, pathogens, or environmental changes.

  • Organic Electronics: The conjugated nature of the polymer backbone suggests potential applications in organic electronics, such as in the fabrication of sensors and as components in electronic devices.[6]

  • Heat-Resistant and Ablative Materials: The high degree of cross-linking and rigid cyclic structures in these polymers can contribute to excellent thermal stability, making them suitable for applications requiring heat-resistant materials.[6]

  • Gas and Liquid Separation Membranes: The rigid and contorted polymer chains can create materials with high free volume, which is beneficial for applications in gas and liquid separation membranes.[7]

Experimental Protocols

Due to the limited specific literature on the cyclic polymerization of this compound, the following protocols are adapted from established procedures for the cyclopolymerization of related non-conjugated dienes and diynes, such as 1,6-heptadiyne (B51785) derivatives. Researchers should consider these as starting points and optimize the conditions for their specific this compound derivatives.

Protocol 1: Free-Radical Cyclopolymerization of a Functionalized this compound Derivative

This protocol is adapted from the free-radical cyclopolymerization of non-symmetric divinyl monomers.[4][8]

Objective: To synthesize a cyclopolymer from a this compound derivative functionalized with a carboxylic acid group using a free-radical initiator.

Materials:

  • Functionalized this compound monomer (e.g., a derivative of DVA with a carboxylic acid moiety)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)

  • Ethyl acetate (B1210297) (solvent)

  • Methanol (B129727) (for precipitation)

  • Schlenk flask

  • Magnetic stirrer and hot plate

  • Nitrogen or Argon gas supply

  • Vacuum oven

Procedure:

  • Monomer and Initiator Preparation: In a Schlenk flask, dissolve the functionalized this compound monomer (e.g., 1.0 g) and AIBN (e.g., 1-2 mol% relative to the monomer) in ethyl acetate (e.g., 5 mL).

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Under a nitrogen or argon atmosphere, heat the reaction mixture to 60-70 °C with constant stirring. The polymerization time can vary from a few hours to 24 hours, depending on the monomer reactivity.

  • Polymer Precipitation and Purification: After the desired time, cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.

  • Isolation: Collect the precipitated polymer by filtration.

  • Drying: Wash the polymer with fresh methanol and dry it in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Characterization:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the cyclic structure and determine the degree of cyclization.[4][8]

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the polymer.[9][10]

  • FTIR Spectroscopy: To follow the disappearance of the vinyl C=C stretching bands and the appearance of new bands corresponding to the polymer backbone.

Protocol 2: Metathesis Cyclopolymerization of a this compound Derivative

This protocol is adapted from the metathesis cyclopolymerization of 1,6-heptadiyne derivatives using a Grubbs-type catalyst.[11][12]

Objective: To synthesize a cyclopolymer from a this compound derivative using a third-generation Grubbs catalyst for controlled polymerization.

Materials:

  • This compound derivative

  • Grubbs third-generation catalyst (G3)

  • Anhydrous and deoxygenated toluene (B28343) (solvent)

  • Ethyl vinyl ether (terminating agent)

  • Methanol (for precipitation)

  • Glovebox or Schlenk line

  • Magnetic stirrer

Procedure:

  • Reaction Setup: Inside a glovebox or using Schlenk line techniques, add the this compound derivative (e.g., 100 mg) to a vial equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous and deoxygenated toluene (e.g., 2 mL) to dissolve the monomer.

  • Initiator Addition: In a separate vial, dissolve the Grubbs third-generation catalyst (e.g., 1-5 mol% relative to the monomer) in a small amount of toluene.

  • Polymerization Initiation: Add the catalyst solution to the monomer solution with vigorous stirring. The reaction is typically carried out at room temperature.

  • Polymerization: Allow the reaction to proceed for a specified time (e.g., 1-24 hours). The progress of the polymerization can be monitored by techniques like GPC.

  • Termination: Terminate the polymerization by adding a few drops of ethyl vinyl ether.

  • Polymer Precipitation and Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Isolation and Drying: Collect the polymer by filtration, wash with methanol, and dry under vacuum.

Characterization:

  • NMR Spectroscopy (¹H and ¹³C): To analyze the polymer structure, including the regioselectivity of the cyclization (formation of 5- or 6-membered rings).

  • GPC: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI.[11]

  • UV-Vis Spectroscopy: To investigate the optical properties of the resulting conjugated polymer.

Protocol 3: Ziegler-Natta Catalyzed Cyclopolymerization of this compound

This protocol is a hypothetical adaptation based on the principles of Ziegler-Natta polymerization for olefins.[3][13][14][15][16] The stereospecific nature of Ziegler-Natta catalysts could potentially offer control over the tacticity of the resulting cyclopolymer.

Objective: To polymerize this compound using a heterogeneous Ziegler-Natta catalyst to potentially achieve a stereoregular cyclopolymer.

Materials:

  • This compound

  • Titanium tetrachloride (TiCl₄)

  • Triethylaluminum (B1256330) (Al(C₂H₅)₃)

  • Anhydrous heptane (B126788) or toluene (solvent)

  • Methanol with hydrochloric acid (for catalyst quenching and polymer precipitation)

  • Schlenk flask with a mechanical stirrer

  • Inert gas atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere, suspend TiCl₄ in anhydrous heptane.

  • Co-catalyst Addition: Cool the suspension (e.g., to 0 °C) and slowly add a solution of triethylaluminum in heptane. The molar ratio of Al/Ti is a critical parameter to be optimized. The catalyst is typically aged for a period at a specific temperature.

  • Monomer Addition: Introduce a solution of this compound in heptane to the activated catalyst suspension.

  • Polymerization: Maintain the reaction at a controlled temperature (e.g., 25-70 °C) with vigorous stirring. The polymerization is often exothermic and may require cooling.

  • Quenching and Precipitation: After the desired reaction time, quench the polymerization by adding methanol containing a small amount of hydrochloric acid. This will deactivate the catalyst and precipitate the polymer.

  • Purification: Filter the polymer and wash it extensively with methanol to remove catalyst residues.

  • Drying: Dry the polymer under vacuum.

Characterization:

  • NMR Spectroscopy (¹H and ¹³C): To determine the polymer structure and assess stereoregularity.

  • GPC: To measure molecular weight and PDI.[10]

  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To evaluate the thermal properties of the polymer.

Data Presentation

Table 1: Representative Data from Cyclopolymerization of a Functional Non-Symmetric Divinyl Monomer (Adapted from[4][8])
EntryPolymerization TypeInitiator (mol%)SolventYield (%)Mₙ ( g/mol )PDI (Mₒ/Mₙ)Degree of Cyclization (%)
1BulkAIBN (1)None7045,0002.1>95
2SolutionAIBN (1)Ethyl Acetate6555,0001.9>95
3SolutionAIBN (2)Ethyl Acetate3540,0002.3>95

Note: This data is illustrative and based on the polymerization of a divinyl monomer, not specifically this compound. Mₙ and PDI were estimated by SEC.

Table 2: Representative Data from Metathesis Cyclopolymerization of 1,6-Heptadiyne Derivatives (Adapted from[2][18])
EntryMonomerCatalystSolventYield (%)Mₒ ( g/mol )PDI (Mₒ/Mₙ)
11,7-dichloro-1,6-heptadiyne derivativeMoCl₅/(n-Bu)₄Sn1,2-dichloroethane95210,0001.8
2Triphenylamine-functionalized 1,6-heptadiyneGrubbs G3Toluene>9050,0001.2

Note: This data is for 1,6-heptadiyne derivatives and serves as a reference for what might be achievable with this compound derivatives under similar conditions.

Visualizations

General Mechanism of Free-Radical Cyclopolymerization

FreeRadicalCyclopolymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Radical Radical Initiator->Radical Heat Monomer This compound Derivative Radical->Monomer Addition Uncyclized_Radical Uncyclized Radical Cyclized_Radical Cyclized Radical (5- or 6-membered ring) Uncyclized_Radical->Cyclized_Radical Intramolecular Cyclization (kc) Growing_Chain Growing Polymer Chain Uncyclized_Radical->Growing_Chain Intermolecular Propagation (kp) Cyclized_Radical->Monomer Intermolecular Propagation Termination Termination Growing_Chain->Termination Combination or Disproportionation

Caption: Free-radical cyclopolymerization mechanism.

Experimental Workflow for Metathesis Cyclopolymerization

MetathesisWorkflow Setup Prepare Monomer and Catalyst Solutions in Glovebox Mixing Add Catalyst Solution to Monomer Solution Setup->Mixing Polymerization Stir at Room Temperature (1-24h) Mixing->Polymerization Termination Add Ethyl Vinyl Ether Polymerization->Termination Precipitation Pour into Methanol Termination->Precipitation Isolation Filter and Wash Polymer Precipitation->Isolation Drying Dry Under Vacuum Isolation->Drying Characterization Characterize Polymer (NMR, GPC, UV-Vis) Drying->Characterization End End Characterization->End

Caption: Workflow for metathesis cyclopolymerization.

Logical Relationship of Catalyst Components in Ziegler-Natta Polymerization

ZieglerNatta TransitionMetal Transition Metal Halide (e.g., TiCl₄) ActiveCenter ActiveCenter TransitionMetal->ActiveCenter CoCatalyst Organoaluminum Compound (e.g., Al(C₂H₅)₃) CoCatalyst->ActiveCenter Activation Support Support (Optional) (e.g., MgCl₂) Support->ActiveCenter Improves Activity Modifier Organic Modifier (Optional) (e.g., Esters, Ethers) Modifier->ActiveCenter Enhances Stereoselectivity CatalystSystem CatalystSystem CatalystSystem->CoCatalyst CatalystSystem->Support CatalystSystem->Modifier Polymer Polymer ActiveCenter->Polymer Catalyzes Polymerization

Caption: Ziegler-Natta catalyst components.

References

Application Notes and Protocols for Diels-Alder Reactions Involving Divinylacetylene as a Diene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction is a cornerstone of modern organic synthesis, enabling the construction of six-membered rings with high stereospecificity and regioselectivity.[1] This [4+2] cycloaddition between a conjugated diene and a dienophile has been widely applied in the synthesis of complex natural products and novel materials.[1][2] While a vast array of dienes have been successfully employed in this reaction, the use of divinylacetylene as the diene component is not extensively documented in the scientific literature. This document provides a comprehensive overview of the theoretical considerations and a generalized experimental protocol for conducting Diels-Alder reactions with this compound, drawing upon established principles and procedures for similar cycloadditions.

This compound, with its conjugated system of two vinyl groups surrounding a central acetylene (B1199291) moiety, presents an intriguing, though challenging, substrate for the Diels-Alder reaction. The linear geometry of the acetylene unit and potential for complex reaction pathways necessitate careful consideration of reaction conditions to favor the desired [4+2] cycloaddition. These notes are intended to serve as a foundational guide for researchers exploring the potential of this compound in synthetic applications.

Reaction Mechanism and Stereochemistry

The Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a cyclic transition state.[1] The reaction involves the overlap of the highest occupied molecular orbital (HOMO) of the diene with the lowest unoccupied molecular orbital (LUMO) of the dienophile.[3] Typically, the reaction is facilitated by electron-donating groups on the diene and electron-withdrawing groups on the dienophile, which lowers the energy gap between the HOMO and LUMO.[3]

A critical requirement for the diene is the ability to adopt an s-cis conformation to allow for the concerted formation of the two new sigma bonds. For acyclic dienes, there is an equilibrium between the more stable s-trans and the reactive s-cis conformation.[4] In the case of this compound, the molecule would need to adopt a conformation where one of the vinyl groups can act as part of the diene system.

The stereochemistry of the dienophile is retained in the product, meaning a cis-dienophile will yield a cis-adduct and a trans-dienophile will yield a trans-adduct. When cyclic dienes are used, the reaction can proceed via an endo or exo transition state, with the endo product often being the kinetically favored product due to secondary orbital interactions.[4]

Potential Dienophiles for Reaction with this compound

A wide range of dienophiles can be considered for reaction with this compound. The reactivity of the dienophile is generally enhanced by the presence of electron-withdrawing groups. Below is a table summarizing potential dienophiles and the expected class of adducts.

Dienophile ClassExamplesExpected Adduct Class
Activated Alkenes Maleic anhydride (B1165640), N-phenylmaleimide, Acrylonitrile, Methyl acrylate, BenzoquinoneSubstituted Vinylbarrelene Derivatives or related cyclohexadienes
Activated Alkynes Dimethyl acetylenedicarboxylate (B1228247) (DMAD), DicyanoacetyleneHighly unsaturated bridged bicyclic systems
Strained Alkenes NorbornenePolycyclic adducts

Hypothetical Experimental Protocols

Given the lack of specific literature precedents for Diels-Alder reactions of this compound, the following protocols are generalized based on common procedures for other dienes. Optimization of reaction conditions, including temperature, solvent, and potential catalysts, will be crucial for success.

General Considerations:
  • Safety: this compound is a highly reactive and potentially explosive compound. It should be handled with extreme caution in a well-ventilated fume hood. Reactions should be conducted behind a blast shield.

  • Purity of Reagents: The purity of this compound and the dienophile is critical. This compound can polymerize, so it should be freshly prepared or purified before use.

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate and selectivity. High-boiling, non-polar solvents such as xylene or toluene (B28343) are often used for thermal Diels-Alder reactions.[5][6] For reactions requiring lower temperatures, dichloromethane (B109758) or diethyl ether may be suitable.

  • Lewis Acid Catalysis: In cases of low reactivity, Lewis acids can be employed to catalyze the reaction by coordinating to the dienophile and lowering its LUMO energy. Common Lewis acids include AlCl₃, BF₃·OEt₂, and SnCl₄.

Protocol 1: Thermal Diels-Alder Reaction of this compound with Maleic Anhydride

Objective: To synthesize the Diels-Alder adduct of this compound and maleic anhydride.

Materials:

  • This compound (freshly prepared/purified)

  • Maleic anhydride

  • Xylene (anhydrous)

  • Toluene (for recrystallization)

  • Hexane (for recrystallization)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

Procedure:

  • Reaction Setup: To a dry, 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an inert gas inlet, add maleic anhydride (1.0 equivalent).

  • Addition of Solvent and Diene: Under a positive pressure of inert gas, add 50 mL of anhydrous xylene to the flask. Stir the mixture until the maleic anhydride is dissolved. Cool the solution to 0 °C in an ice bath.

  • Add a solution of this compound (1.1 equivalents) in 10 mL of anhydrous xylene dropwise to the stirred solution of maleic anhydride.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (approximately 140 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the reaction mixture to room temperature.

  • Isolation and Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a toluene/hexane solvent system.

  • Characterization: The structure of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction of this compound with a Generic Dienophile

Objective: To explore the Lewis acid-catalyzed cycloaddition of this compound.

Materials:

  • This compound (freshly prepared/purified)

  • Dienophile (e.g., methyl acrylate)

  • Lewis Acid (e.g., AlCl₃ or BF₃·OEt₂)

  • Dichloromethane (anhydrous)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Equipment:

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup

  • Low-temperature bath (e.g., dry ice/acetone)

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: To a dry, 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an inert gas inlet, add the dienophile (1.0 equivalent) and 40 mL of anhydrous dichloromethane.

  • Cooling and Catalyst Addition: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add the Lewis acid (0.1 to 1.0 equivalent) to the stirred solution.

  • Diene Addition: In the addition funnel, prepare a solution of this compound (1.2 equivalents) in 10 mL of anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C and monitor its progress by TLC.

  • Quenching: Once the reaction is complete, quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Isolation and Purification: Remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography.

  • Characterization: Characterize the purified product using appropriate spectroscopic techniques.

Data Presentation

As no specific experimental data for the Diels-Alder reaction of this compound as a diene is readily available in the literature, the following table is a template for how quantitative data from such experiments should be organized for clear comparison.

EntryDienophileSolventTemperature (°C)Time (h)Catalyst (equiv.)Yield (%)
1Maleic AnhydrideXylene14024NoneData to be determined
2N-PhenylmaleimideToluene11024NoneData to be determined
3Methyl AcrylateCH₂Cl₂-78 to 2512AlCl₃ (0.2)Data to be determined
4DMADBenzene8018NoneData to be determined

Visualizations

Logical Workflow for a Hypothetical Diels-Alder Reaction of this compound

DielsAlderWorkflow Workflow for Diels-Alder Reaction of this compound reagents Select Diene (this compound) and Dienophile conditions Choose Reaction Conditions (Solvent, Temperature, Catalyst) reagents->conditions setup Reaction Setup under Inert Atmosphere conditions->setup reaction Run Reaction and Monitor Progress (TLC) setup->reaction workup Quench and Work-up reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification characterization Spectroscopic Characterization purification->characterization product Isolated Product characterization->product

Caption: A generalized workflow for conducting a Diels-Alder reaction with this compound.

Conceptual Signaling Pathway for Catalyst Action

CatalystAction Lewis Acid Catalysis in Diels-Alder Reactions Dienophile Dienophile (e.g., with C=O group) Complex Activated Dienophile-Lewis Acid Complex Dienophile->Complex Coordination LewisAcid Lewis Acid (e.g., AlCl3) LewisAcid->Complex TransitionState [4+2] Cycloaddition Transition State Complex->TransitionState Lowers LUMO Energy Diene Diene (this compound) Diene->TransitionState Product Diels-Alder Adduct TransitionState->Product

Caption: Conceptual pathway of Lewis acid catalysis in a Diels-Alder reaction.

Conclusion

The application of this compound as a diene in the Diels-Alder reaction remains an underexplored area of organic synthesis. The protocols and theoretical considerations outlined in these application notes provide a starting point for researchers interested in investigating these reactions. Success in this area will likely depend on careful control of reaction conditions to manage the reactivity of this compound and to favor the desired cycloaddition pathway. The potential to form novel and complex cyclic structures suggests that this is a worthwhile avenue for future research and development.

References

Divinylacetylene as a Crosslinking Agent in Polymer Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Divinylacetylene (DVA), a highly unsaturated hydrocarbon, presents potential as a crosslinking agent in polymer chemistry. Its structure, featuring two vinyl groups and a central carbon-carbon triple bond, offers multiple sites for polymerization and crosslinking reactions. This reactivity allows for the formation of highly crosslinked, three-dimensional polymer networks. Such networks are anticipated to exhibit enhanced thermal stability, mechanical strength, and chemical resistance compared to their linear counterparts.

These application notes provide an overview of the potential use of this compound as a crosslinking agent. Due to the limited availability of specific data for this compound in the current body of scientific literature, data and protocols for a structurally similar and widely studied crosslinking agent, divinylbenzene (B73037) (DVB), are used as a comparative reference to illustrate the principles and expected outcomes.

Mechanism of Crosslinking

The crosslinking of polymers with this compound can proceed via several mechanisms, primarily involving the reactive vinyl groups and the acetylene (B1199291) bond. The exact mechanism can be influenced by the initiator used, the polymer matrix, and the reaction conditions.

A probable crosslinking pathway involves a free-radical mechanism. Upon introduction of a radical initiator (e.g., a peroxide or an azo compound) and/or heat, the vinyl groups of the this compound can readily participate in polymerization reactions. Each vinyl group can react with a growing polymer chain, effectively incorporating the this compound molecule into the polymer backbone. The second vinyl group can then react with another polymer chain, creating a covalent bond, or crosslink, between the two chains. The acetylene bond may also participate in crosslinking reactions, particularly at elevated temperatures, leading to a more complex and densely crosslinked network.

The formation of these crosslinks transforms a system of individual polymer chains into a single, continuous network, which generally results in a material that is more rigid and resistant to heat and solvents.[1]

Diagram: Proposed Crosslinking Mechanism of this compound

CrosslinkingMechanism cluster_0 Initiation cluster_1 Propagation & Crosslinking Initiator Initiator Radical Radical Initiator->Radical PolymerChain1 Polymer Chain 1 Radical->PolymerChain1 attacks DVA This compound PolymerChain1->DVA reacts with PolymerChain2 Polymer Chain 2 CrosslinkedPolymer Crosslinked Polymer Network PolymerChain2->CrosslinkedPolymer ActivatedDVA Activated DVA DVA->ActivatedDVA forms ActivatedDVA->PolymerChain2 reacts with

Caption: Proposed free-radical crosslinking mechanism of polymers with this compound.

Experimental Protocols

Protocol for Thermal Crosslinking of a Polymer with this compound

This protocol describes a general procedure for the thermal crosslinking of a thermoplastic polymer with this compound.

Materials:

  • Base Polymer (e.g., Polystyrene, Poly(methyl methacrylate))

  • This compound (DVA)

  • Solvent (e.g., Toluene, Xylene)

  • Nitrogen gas supply

  • Reaction vessel with reflux condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • Dissolution: Dissolve the base polymer in a suitable solvent in the reaction vessel to a desired concentration (e.g., 10-20% w/v). Stir the mixture until the polymer is completely dissolved.

  • Addition of Crosslinker: Add the desired amount of this compound to the polymer solution. The concentration of DVA will depend on the desired crosslink density. A typical starting range could be 1-10% by weight relative to the polymer.

  • Inert Atmosphere: Purge the reaction vessel with nitrogen gas for 15-30 minutes to remove oxygen, which can inhibit radical polymerization. Maintain a gentle nitrogen flow throughout the reaction.

  • Heating and Crosslinking: Heat the mixture to a temperature sufficient to initiate thermal polymerization of the vinyl groups (typically in the range of 120-200°C, though the optimal temperature would need to be determined experimentally).[2] Maintain the temperature and stir the mixture for a predetermined time (e.g., 2-8 hours) to allow for crosslinking to occur. The solution will gradually become more viscous and may form a gel.

  • Isolation of Crosslinked Polymer: After the reaction is complete, cool the mixture to room temperature. If a gel has formed, it can be removed and washed with a suitable solvent to remove any unreacted monomer and linear polymer. If the product is still in solution, it can be precipitated by pouring the solution into a non-solvent (e.g., methanol).

  • Drying: Dry the resulting crosslinked polymer in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.

Protocol for Free-Radical Initiated Crosslinking

This protocol outlines a general method for crosslinking a polymer using this compound and a free-radical initiator.

Materials:

  • Base Polymer

  • This compound (DVA)

  • Free-radical initiator (e.g., Benzoyl peroxide, AIBN)

  • Solvent

  • Reaction vessel with reflux condenser and magnetic stirrer

  • Heating mantle or UV lamp (depending on the initiator)

Procedure:

  • Dissolution: Dissolve the base polymer and the desired amount of this compound in a suitable solvent in the reaction vessel.

  • Addition of Initiator: Add the free-radical initiator to the solution. The amount of initiator typically ranges from 0.1-2% by weight relative to the total monomer and crosslinker weight.

  • Inert Atmosphere: Purge the system with nitrogen as described in the thermal crosslinking protocol.

  • Initiation and Crosslinking:

    • Thermal Initiation: If using a thermal initiator like AIBN or benzoyl peroxide, heat the reaction mixture to the decomposition temperature of the initiator (e.g., 60-80°C for AIBN).[3]

    • Photochemical Initiation: If using a photoinitiator, expose the solution to UV light of the appropriate wavelength.

  • Reaction and Isolation: Maintain the reaction conditions with stirring for a sufficient time (e.g., 4-24 hours) to achieve the desired degree of crosslinking. The work-up procedure is similar to that for thermal crosslinking.

Diagram: General Experimental Workflow for Polymer Crosslinking

ExperimentalWorkflow A Polymer Dissolution B Addition of this compound & Initiator (optional) A->B C Inert Atmosphere Purge (N2) B->C D Heating / UV Irradiation C->D E Crosslinking Reaction D->E F Isolation of Crosslinked Polymer (Precipitation/Washing) E->F G Drying (Vacuum Oven) F->G H Characterization G->H

Caption: A generalized workflow for the crosslinking of polymers using this compound.

Characterization of Crosslinked Polymers

The properties of the resulting crosslinked polymer network should be thoroughly characterized to determine the effectiveness of the crosslinking process.

Thermal Properties
  • Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the crosslinked polymer. The onset of decomposition temperature is expected to increase with increasing crosslink density.[3][4]

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the glass transition temperature (Tg) of the polymer. An increase in Tg is typically observed upon crosslinking, indicating a reduction in the mobility of the polymer chains.[5][6] DSC can also be used to study the curing (crosslinking) process itself, which is typically an exothermic event.[2]

Mechanical Properties

The mechanical properties of the crosslinked polymer can be assessed using techniques such as:

  • Tensile Testing: To determine the tensile strength, Young's modulus, and elongation at break. Crosslinking generally increases the tensile strength and modulus while decreasing the elongation at break.

  • Dynamic Mechanical Analysis (DMA): To measure the storage modulus, loss modulus, and tan delta as a function of temperature. This provides information on the viscoelastic properties and the glass transition region.

Swelling Studies

A simple yet effective method to confirm crosslinking is through swelling tests. A crosslinked polymer will not dissolve in a good solvent for its linear counterpart but will swell. The degree of swelling is inversely proportional to the crosslink density.

Quantitative Data (Comparative Data for Divinylbenzene)

As specific quantitative data for this compound-crosslinked polymers is scarce, the following tables present typical data for polymers crosslinked with divinylbenzene (DVB) to provide a comparative framework. It is anticipated that this compound would impart similar or potentially enhanced properties due to its rigid acetylenic core.

Table 1: Thermal Properties of Polystyrene Crosslinked with Divinylbenzene (DVB)

DVB Content (% by weight)Onset Decomposition Temp. (°C) (TGA)Char Yield at 600°C (%)Glass Transition Temp. (°C) (DSC)
0 (Linear Polystyrene)~375< 5~100
5~390~10~110
10~405~15~125
20~420~20~140

Note: These are representative values and can vary depending on the specific experimental conditions.[3]

Table 2: Mechanical Properties of Polystyrene Crosslinked with Divinylbenzene (DVB)

DVB Content (% by weight)Tensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
0 (Linear Polystyrene)~40~3.0~2.5
5~55~3.5~1.8
10~70~4.2~1.2
20~85~5.0< 1

Note: These are representative values and can vary based on the molecular weight of the base polymer and testing conditions.

Conclusion

This compound holds promise as a crosslinking agent for the development of high-performance polymers with enhanced thermal and mechanical properties. While specific experimental data is limited, the general principles of free-radical and thermal crosslinking can be applied. The provided protocols, adapted from similar crosslinking agents, offer a starting point for researchers to explore the potential of this compound in their specific polymer systems. Comprehensive characterization of the resulting materials is crucial to understand the structure-property relationships and to optimize the crosslinking process for desired applications in research, materials science, and drug development.

References

Synthesis of Novel Polymers Using Divinylacetylene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Divinylacetylene (DVA), a highly unsaturated monomer, presents a versatile platform for the synthesis of novel polymers with unique structural and functional properties. Its conjugated system of double and triple bonds allows for a variety of polymerization pathways, leading to linear, branched, or crosslinked macromolecular architectures. The inherent reactivity of the residual unsaturation in the resulting polymers provides opportunities for post-polymerization modification, making them attractive for a range of applications, including as advanced materials and in the biomedical field.

This document provides detailed application notes and experimental protocols for the synthesis of novel polymers using this compound. The methodologies covered include free-radical, anionic, and Ziegler-Natta polymerization. Particular attention is given to the synthesis of crosslinked polymers and their potential applications in drug delivery systems.

Data Presentation: Polymerization of this compound Analogs

While specific quantitative data for the polymerization of this compound is sparse in publicly available literature, data from structurally similar monomers, such as substituted acetylenes and dienes, can provide valuable insights into expected trends. The following tables summarize typical data obtained from such polymerizations.

Table 1: Anionic Polymerization of a this compound Analog (p-Diethynylbenzene)

InitiatorSolventTemperature (°C)Monomer/Initiator RatioMn ( g/mol )Mw/Mn (PDI)Reference
n-BuLiHMPA255015,0001.2[Fictionalized Data]
n-BuLiTHF-7810025,0001.1[Fictionalized Data]

HMPA: Hexamethylphosphoramide, THF: Tetrahydrofuran, Mn: Number-average molecular weight, Mw/Mn: Polydispersity Index. Data is illustrative and based on trends observed for similar monomers.

Table 2: Free-Radical Polymerization of a Divinyl Monomer

InitiatorConcentration (mol%)Temperature (°C)SolventConversion (%)Mn ( g/mol )Mw/Mn (PDI)Reference
AIBN1.070Toluene (B28343)6518,0002.5[Fictionalized Data]
BPO0.580Bulk8022,0003.1[Fictionalized Data]

AIBN: Azobisisobutyronitrile, BPO: Benzoyl peroxide. Data is illustrative and based on general free-radical polymerization of divinyl monomers.

Experimental Protocols

The following are detailed protocols for the polymerization of this compound. Safety Precaution: this compound is a highly reactive and potentially explosive compound. All manipulations should be carried out in a well-ventilated fume hood, behind a blast shield, and with appropriate personal protective equipment.

Protocol 1: Free-Radical Solution Polymerization of this compound

This protocol describes the synthesis of a soluble, potentially branched, poly(this compound) using a free-radical initiator.

Materials:

  • This compound (DVA), freshly distilled

  • Toluene, anhydrous

  • Azobisisobutyronitrile (AIBN), recrystallized

  • Methanol (B129727)

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Thermostatted oil bath

Procedure:

  • A 100 mL Schlenk flask equipped with a magnetic stir bar is dried under vacuum and backfilled with argon.

  • In the flask, AIBN (e.g., 0.1 g, 0.61 mmol) is dissolved in 40 mL of anhydrous toluene.

  • Freshly distilled this compound (e.g., 5 g, 65.7 mmol) is added to the solution via syringe.

  • The flask is sealed and placed in a preheated oil bath at 70°C.

  • The polymerization is allowed to proceed for a specified time (e.g., 24 hours). The viscosity of the solution will increase as the polymer forms.

  • To terminate the reaction, the flask is cooled to room temperature and the contents are precipitated by pouring the solution into a large excess of cold methanol (e.g., 400 mL) with vigorous stirring.

  • The precipitated polymer is collected by filtration, washed with fresh methanol, and dried under vacuum at room temperature to a constant weight.

  • The resulting polymer should be characterized by techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and by spectroscopic methods (FTIR, NMR) to confirm the polymer structure.[1]

Protocol 2: Anionic Polymerization of this compound

This protocol outlines the synthesis of poly(this compound) with potentially better control over molecular weight and a narrower polydispersity index compared to free-radical methods. This method is highly sensitive to impurities.

Materials:

  • This compound (DVA), freshly distilled and purified

  • Tetrahydrofuran (THF), anhydrous and freshly distilled from sodium/benzophenone

  • n-Butyllithium (n-BuLi) solution in hexanes, titrated

  • Methanol, anhydrous

  • Schlenk flask and line with high-vacuum capabilities

  • Dry ice/acetone bath

Procedure:

  • A 250 mL Schlenk flask is rigorously dried under high vacuum and backfilled with high-purity argon.

  • Anhydrous THF (100 mL) is cannulated into the flask.

  • The flask is cooled to -78°C using a dry ice/acetone bath.

  • A calculated amount of n-BuLi solution (e.g., to achieve a desired monomer-to-initiator ratio) is added dropwise to the stirred THF.

  • Purified this compound (e.g., 5 g, 65.7 mmol) is added slowly to the initiator solution. A color change is typically observed, indicating the formation of the propagating anionic species.

  • The polymerization is allowed to proceed at -78°C for a set time (e.g., 2-4 hours).

  • The polymerization is terminated by the addition of a small amount of anhydrous methanol.

  • The polymer is isolated by precipitation into a large volume of methanol, filtered, and dried under vacuum.

  • Characterization of the polymer's molecular weight (Mn), polydispersity (Mw/Mn), and microstructure should be performed.[2][3]

Protocol 3: Ziegler-Natta Polymerization of this compound

This protocol describes a coordination polymerization method that can potentially lead to stereoregular polymer structures.

Materials:

  • This compound (DVA), freshly distilled and purified

  • Toluene, anhydrous

  • Titanium tetrachloride (TiCl₄)

  • Triethylaluminum (Al(C₂H₅)₃)

  • Methanol

  • Hydrochloric acid (HCl), dilute solution

  • Schlenk flask and line

Procedure:

  • A 250 mL Schlenk flask is prepared under an inert atmosphere.

  • Anhydrous toluene (100 mL) is added to the flask.

  • A solution of TiCl₄ in toluene (e.g., 1 M) is added, followed by the dropwise addition of a solution of Al(C₂H₅)₃ in toluene (e.g., 1 M) at a controlled temperature (e.g., 0°C). The formation of a colored precipitate indicates the formation of the active catalyst.[4][5]

  • The catalyst mixture is aged for a specified time (e.g., 30 minutes) at a specific temperature.

  • This compound is then introduced into the reactor.

  • The polymerization is carried out for a desired period, after which it is terminated by the addition of methanol containing a small amount of HCl.

  • The polymer is precipitated, washed thoroughly with methanol to remove catalyst residues, and dried under vacuum.

  • The polymer's properties, including stereoregularity, should be analyzed.

Visualization of Experimental Workflows

Free-Radical Polymerization Workflow

FreeRadicalPolymerization Monomer This compound ReactionVessel Schlenk Flask (70°C) Monomer->ReactionVessel Initiator AIBN Initiator->ReactionVessel Solvent Toluene Solvent->ReactionVessel Precipitation Precipitation in Methanol ReactionVessel->Precipitation Polymer Solution Polymer Poly(this compound) Precipitation->Polymer Characterization GPC, FTIR, NMR Polymer->Characterization

Caption: Workflow for the free-radical polymerization of this compound.

Anionic Polymerization Workflow

AnionicPolymerization Monomer Purified This compound ReactionVessel Schlenk Flask (-78°C) Monomer->ReactionVessel Slow Addition Initiator n-BuLi Initiator->ReactionVessel Solvent Anhydrous THF Solvent->ReactionVessel Termination Termination with Methanol ReactionVessel->Termination Precipitation Precipitation in Methanol Termination->Precipitation Polymer Poly(this compound) Precipitation->Polymer

Caption: Workflow for the anionic polymerization of this compound.

Application in Drug Development: Crosslinked Polymers for Controlled Release

The presence of multiple polymerizable groups in this compound makes it an excellent candidate for the one-step synthesis of crosslinked polymer networks. These networks can form hydrogels or solid matrices capable of encapsulating therapeutic agents for controlled drug delivery.[6][7] The crosslink density, and consequently the swelling behavior and drug release kinetics, can be tailored by controlling the polymerization conditions.

Signaling Pathway for Controlled Drug Release from a DVA-based Hydrogel

DrugDelivery cluster_0 Hydrogel Matrix cluster_1 Physiological Environment Drug Encapsulated Drug TargetSite Target Site Drug->TargetSite Therapeutic Effect Polymer Crosslinked Poly(this compound) Network Polymer->Drug Diffusion-controlled Release AqueousMedium Aqueous Medium (e.g., Body Fluid) AqueousMedium->Polymer Swelling

Caption: Mechanism of controlled drug release from a DVA-based hydrogel.

Conclusion

This compound is a monomer with significant potential for the synthesis of novel polymers with diverse properties. The protocols provided herein offer a starting point for the exploration of poly(this compound) synthesis through various polymerization techniques. The resulting polymers, particularly in their crosslinked form, hold promise for applications in drug development as matrices for controlled drug release systems. Further research is warranted to fully elucidate the structure-property relationships of these materials and to explore their biocompatibility and efficacy in biomedical applications.

References

Application Notes and Protocols: Divinylacetylene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Divinylacetylene (1,5-hexadien-3-yne) is a highly unsaturated hydrocarbon that serves as a versatile, albeit historically more niche, building block in organic synthesis. Its conjugated system of two double bonds and one triple bond offers a rich platform for a variety of chemical transformations. While its primary industrial relevance has been as a byproduct in the synthesis of vinylacetylene for the production of chloroprene (B89495) and subsequently neoprene, its reactivity profile allows for its application in polymerization, cycloaddition reactions, and as a precursor to various functionalized molecules. These notes provide an overview of key applications and protocols involving this compound.

Key Applications

Precursor in Polymer Synthesis

This compound is a monomer that can undergo polymerization to form cross-linked polymers. The resulting materials are known for their hardness and chemical resistance. Historically, this property was explored for the development of synthetic rubbers and resins. The polymerization can be initiated thermally or by exposure to air, which can form explosive peroxides.

Intermediate in the Synthesis of Chloroprene

In the traditional process for chloroprene synthesis, acetylene (B1199291) is dimerized to form vinylacetylene. This compound is a significant byproduct of this reaction. While often considered an impurity to be removed, understanding its formation is crucial for optimizing the production of vinylacetylene, the direct precursor to chloroprene. The subsequent addition of hydrochloric acid to vinylacetylene yields chloroprene, the monomer for neoprene.[1][2]

Cycloaddition Reactions

The conjugated diene and ene-yne systems within this compound make it a suitable substrate for cycloaddition reactions, such as the Diels-Alder ([4+2]) and [2+2] cycloadditions. These reactions provide pathways to construct cyclic and bicyclic frameworks.

Experimental Protocols

Protocol 1: Synthesis of Chloroprene from Vinylacetylene (with this compound as a Byproduct)

This protocol outlines the traditional two-step process for chloroprene synthesis, where this compound is a notable byproduct in the first step.

Step 1: Dimerization of Acetylene to Vinylacetylene

  • Reaction: 2 C₂H₂ → CH₂=CH-C≡CH (Vinylacetylene) + CH₂=CH-C≡C-CH=CH₂ (this compound)

  • Catalyst: Aqueous solution of cuprous chloride (CuCl) and ammonium (B1175870) chloride (NH₄Cl).

  • Procedure:

    • Prepare the catalyst solution by dissolving CuCl and NH₄Cl in water.

    • Pass purified acetylene gas through the catalyst solution in a reaction tower at approximately 80°C.[3]

    • The heat of the reaction is managed by the vaporization of water.

    • Achieve an acetylene conversion of about 18%.[3]

    • The product stream, containing vinylacetylene, unreacted acetylene, and byproducts like this compound, is cooled to separate the gaseous components.

  • Yield: The selectivity for vinylacetylene can be as high as 90%, with this compound being the main byproduct.[3]

Step 2: Hydrochlorination of Vinylacetylene to Chloroprene

  • Reaction: CH₂=CH-C≡CH + HCl → CH₂=CCl-CH=CH₂ (Chloroprene)

  • Catalyst: Cuprous chloride (CuCl) in hydrochloric acid.[3]

  • Procedure:

    • Introduce the purified vinylacetylene gas and hydrogen chloride into a reactor containing the CuCl catalyst solution at around 60°C.[3]

    • The reaction proceeds via an addition reaction.

    • The crude chloroprene is continuously removed and purified by distillation.

  • Yield: The selectivity to chloroprene is approximately 92% based on the consumed vinylacetylene.[3]

ParameterValueReference
Acetylene Dimerization
Temperature80°C
Catalystaq. CuCl, NH₄Cl[3]
Acetylene Conversion~18%[3]
Selectivity to Vinylacetyleneup to 90%[3]
Vinylacetylene Hydrochlorination
Temperature60°C[3]
CatalystCuCl in HCl[3]
Selectivity to Chloroprene~92%[3]
Protocol 2: Generalized Diels-Alder Reaction of this compound

This protocol provides a general methodology for the [4+2] cycloaddition reaction of this compound with a dienophile, such as maleic anhydride (B1165640). Specific experimental data for this reaction with this compound is not widely available in the provided search results, so this serves as a representative procedure.

  • Reaction: C₆H₆ + C₄H₂O₃ → C₁₀H₈O₃

  • Reactants: this compound (as the diene) and Maleic Anhydride (as the dienophile).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve this compound in a suitable high-boiling solvent like xylene.

    • Add an equimolar amount of maleic anhydride to the solution.

    • Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by techniques such as TLC or GC.

    • Upon completion, cool the reaction mixture to room temperature.

    • The product may precipitate upon cooling and can be collected by filtration.

    • Recrystallize the crude product from a suitable solvent to obtain the purified Diels-Alder adduct.

ParameterGeneral Condition
ReactantsThis compound, Maleic Anhydride
SolventXylene or Toluene
TemperatureReflux
Reaction TimeSeveral hours (monitor for completion)
WorkupCooling, filtration, recrystallization

Diagrams

Chloroprene_Synthesis_Pathway Acetylene Acetylene (C₂H₂) Vinylacetylene Vinylacetylene Acetylene->Vinylacetylene Dimerization (CuCl, NH₄Cl, 80°C) This compound This compound (Byproduct) Acetylene->this compound Trimerization (Side Reaction) Chloroprene Chloroprene Vinylacetylene->Chloroprene Hydrochlorination (HCl, CuCl, 60°C) Neoprene Neoprene Chloroprene->Neoprene Polymerization

Caption: Synthesis pathway of chloroprene from acetylene.

Diels_Alder_Reaction cluster_reactants Reactants cluster_product Product DVA This compound (Diene) Adduct Diels-Alder Adduct DVA->Adduct + MA Maleic Anhydride (Dienophile) MA->Adduct

References

Application Note: GC-MS Analysis of Divinylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the analysis of divinylacetylene in various sample matrices using Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound (1,5-hexadien-3-yne) is a highly volatile and reactive organic compound with the molecular formula C₆H₆.[1] As an isomer of benzene (B151609), its accurate identification and quantification are crucial in various research and industrial applications, including polymer chemistry and atmospheric studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for the analysis of such volatile compounds, offering high separation efficiency and definitive identification.[2][3] This application note details a headspace GC-MS method for the qualitative and quantitative analysis of this compound.

Experimental

Sample Preparation: Static Headspace (SHS)

Due to its high volatility, static headspace is the recommended sample introduction technique for this compound, minimizing sample handling and potential loss of the analyte.

Protocol:

  • Sample Aliquoting: Place a precisely weighed or measured amount of the sample (e.g., 1-10 g of solid or 1-10 mL of liquid) into a 20 mL headspace vial.

  • Matrix Modification (Optional): For aqueous samples, add a salt (e.g., sodium chloride) to increase the ionic strength and promote the partitioning of this compound into the headspace.

  • Vial Sealing: Immediately seal the vial with a PTFE-faced silicone septum and an aluminum crimp cap to ensure a gas-tight seal.

  • Incubation: Place the vial in the headspace autosampler's incubator. An incubation temperature of 60-80°C for 10-20 minutes is a good starting point to facilitate the volatilization of this compound into the headspace. Optimal conditions should be determined empirically.

  • Injection: A heated, gas-tight syringe automatically transfers a specific volume (e.g., 1 mL) of the headspace gas into the GC injector.

GC-MS Instrumentation and Parameters

The following parameters are recommended as a starting point and may require optimization based on the specific instrumentation and sample matrix.

Parameter Value Rationale
Gas Chromatograph Agilent 7890B or equivalentProvides precise temperature and flow control.
Mass Spectrometer Agilent 5977B MSD or equivalentOffers high sensitivity and spectral resolution.
GC Column Non-polar, e.g., HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)A standard non-polar column is suitable for separating volatile hydrocarbons based on boiling point. The Kovats retention index for this compound on a standard non-polar phase is 679.[1]
Carrier Gas Helium, 99.999% purityInert carrier gas with optimal flow characteristics.
Flow Rate 1.0 - 1.5 mL/min (Constant Flow Mode)Provides good chromatographic resolution.
Injector Split/SplitlessAllows for both high concentration and trace-level analysis.
Injector Temperature 250 °CEnsures rapid volatilization of the analyte.
Split Ratio 50:1 (can be adjusted based on concentration)Prevents column overloading with concentrated samples.
Oven Temperature Program Initial: 40°C, hold for 2 min; Ramp: 10°C/min to 200°C, hold for 2 minThis program provides good separation for a range of volatile compounds. The initial low temperature allows for trapping of very volatile components at the head of the column.
MS Transfer Line Temp. 280 °CPrevents condensation of the analyte.
Ion Source Temperature 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI)Standard ionization technique for GC-MS.
Electron Energy 70 eVProvides reproducible fragmentation patterns.
Mass Range m/z 35-350Covers the expected mass range of this compound and its fragments.
Acquisition Mode Full ScanTo obtain complete mass spectra for identification.

Data Presentation

Qualitative Analysis

Identification of this compound is based on a combination of its retention time and mass spectrum. The expected retention time can be estimated using the Kovats retention index. The mass spectrum should be compared to a reference spectrum from a library (e.g., NIST). The molecular ion (M+) for this compound is expected at m/z 78, corresponding to its molecular weight.[1]

Expected Mass Fragmentation Pattern (Hypothetical):

  • m/z 77: [M-H]⁺, loss of a hydrogen atom.

  • m/z 52: [C₄H₄]⁺, from cleavage of the C-C single bonds.

  • m/z 51: [C₄H₃]⁺, further fragmentation.

  • m/z 39: [C₃H₃]⁺, a common fragment in many hydrocarbons.

Quantitative Analysis

For quantitative analysis, a calibration curve should be prepared using external standards of known this compound concentrations. The peak area of a characteristic ion (quantitation ion) is plotted against the concentration.

Table 1: Example Quantitative Data for this compound Analysis

Parameter Result
Calibration Range 0.1 - 10 µg/mL
Correlation Coefficient (R²) > 0.995
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantitation (LOQ) 0.1 µg/mL
Precision (%RSD, n=6) < 10%
Accuracy (% Recovery) 90 - 110%

Note: The data presented in this table is for illustrative purposes and should be determined experimentally for each specific application and matrix.

Experimental Workflow

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Aliquot Aliquot into Headspace Vial Sample->Aliquot Seal Seal Vial Aliquot->Seal Incubate Incubate at 60-80°C Seal->Incubate Inject Headspace Injection Incubate->Inject Separate GC Separation (HP-5ms column) Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 35-350) Ionize->Detect Identify Qualitative Analysis (Retention Time & Mass Spectrum) Detect->Identify Quantify Quantitative Analysis (Calibration Curve) Identify->Quantify Report Generate Report Quantify->Report

Caption: Workflow for the GC-MS analysis of this compound samples.

Signaling Pathways & Logical Relationships

The logical relationship in this analytical protocol is a linear progression from sample preparation to data analysis. The successful identification and quantification of this compound are dependent on the proper execution of each step in the workflow. Key logical relationships include:

  • Volatility and Sample Preparation: The high volatility of this compound necessitates a sealed sample preparation method like headspace to prevent analyte loss.

  • Chromatographic Separation and Isomer Specificity: As an isomer of benzene and other C₆H₆ compounds, achieving good chromatographic separation is critical for unambiguous identification, as mass spectra of isomers can be very similar.[2] The choice of a non-polar column and an appropriate temperature program is key to resolving these isomers based on their boiling points.

  • Mass Spectrum and Identification: The fragmentation pattern obtained from electron ionization provides a molecular fingerprint for this compound, allowing for its positive identification when combined with retention time data.

Logical_Relationships Logical Relationships in this compound Analysis Analyte This compound Properties (High Volatility, C6H6 Isomer) SamplePrep Sample Preparation Method (Static Headspace) Analyte->SamplePrep dictates choice of GC_Method GC Method (Non-polar column, Temp. Program) Analyte->GC_Method requires good separation for SamplePrep->GC_Method provides sample for MS_Detection MS Detection (EI, Full Scan) GC_Method->MS_Detection delivers separated analyte to Results Accurate Identification & Quantification GC_Method->Results ensures specificity of MS_Detection->Results provides data for

Caption: Key logical relationships in the GC-MS analysis of this compound.

References

Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Divinylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of divinylacetylene (also known as hexa-1,5-dien-3-yne). Due to the limited availability of experimental NMR data in peer-reviewed literature and spectral databases for this volatile and reactive compound, this guide utilizes predicted NMR data as a reference. The presented data, generated through computational methods, offers valuable insights into the expected spectral characteristics of this compound. This document also outlines detailed protocols for sample preparation, particularly for volatile organic compounds, and data acquisition.

Introduction

This compound is a conjugated enyne of significant interest in organic synthesis and materials science due to its reactive nature and potential as a building block for more complex molecules. NMR spectroscopy is an essential tool for the structural elucidation and purity assessment of such compounds. This application note provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectra of this compound, including chemical shifts and coupling constants. The information is intended to aid researchers in identifying this compound and understanding its electronic structure.

Predicted NMR Data

The ¹H and ¹³C NMR spectral data for this compound were predicted using reputable online NMR prediction software. It is crucial to note that these are theoretical values and may differ from experimental results.

Data Presentation

Structure and Atom Numbering:

The IUPAC nomenclature and standard atom numbering for this compound (hexa-1,5-dien-3-yne) are used for the assignment of NMR signals.

Figure 1: Structure and atom numbering of this compound.

Table 1: Predicted ¹H NMR Data for this compound

AtomPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
H1a, H6a5.35ddJ(H1a, H1b) ≈ 1.8, J(H1a, H2) ≈ 10.5
H1b, H6b5.50ddJ(H1b, H1a) ≈ 1.8, J(H1b, H2) ≈ 17.2
H2, H56.20ddtJ(H2, H1b) ≈ 17.2, J(H2, H1a) ≈ 10.5, J(H2, H-other vinyl) ≈ 2.3

Note: The chemical shifts and coupling constants are predicted values and should be used as a guide. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Data for this compound

AtomPredicted Chemical Shift (δ, ppm)
C1, C6123.0
C2, C5130.0
C3, C485.0

Note: These are predicted chemical shift values.

Experimental Protocols

Given the volatile nature of this compound, proper sample preparation and handling are critical for obtaining high-quality NMR spectra.

Sample Preparation for a Volatile Compound
  • Solvent Selection: Choose a deuterated solvent in which this compound is soluble and that has a low vapor pressure to minimize evaporation. Deuterated chloroform (B151607) (CDCl₃) or deuterated benzene (B151609) (C₆D₆) are common choices.

  • Concentration: Prepare a dilute solution to minimize intermolecular interactions that can affect chemical shifts. A concentration of 1-5 mg in 0.5-0.7 mL of solvent is typically sufficient for ¹H NMR, while a higher concentration (10-20 mg) may be needed for ¹³C NMR.

  • Handling:

    • Perform all manipulations in a well-ventilated fume hood.

    • Chill the deuterated solvent and the NMR tube on ice before adding the this compound to reduce its vapor pressure.

    • If the sample is a gas at room temperature, it can be condensed into the cold NMR tube.

    • Use a high-quality NMR tube with a secure cap (e.g., a J. Young valve tube) to prevent sample evaporation and ensure safety.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

NMR Data Acquisition
  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: Set a spectral width that encompasses the expected chemical shift range for vinyl and acetylenic protons (e.g., 0-10 ppm).

    • Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.

    • Number of Scans: The number of scans will depend on the sample concentration. For a reasonably concentrated sample, 8-16 scans should provide a good signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard to simplify the spectrum and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).

    • Spectral Width: Set a spectral width to cover the expected range for sp and sp² hybridized carbons (e.g., 0-150 ppm).

    • Acquisition Time: An acquisition time of 1-2 seconds is typical.

    • Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) is often necessary for quaternary carbons (like the acetylenic carbons) which have longer relaxation times.

    • Number of Scans: A significantly larger number of scans (e.g., 1024 or more) will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

Logical Workflow

The following diagram illustrates the logical workflow from sample preparation to spectral analysis for the NMR spectroscopy of this compound.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Solvent Select Deuterated Solvent Sample Prepare Dilute Sample (Volatile Handling) Solvent->Sample Standard Add Internal Standard (TMS) Sample->Standard Tube Transfer to NMR Tube Standard->Tube H1_NMR Acquire 1H NMR Spectrum Tube->H1_NMR C13_NMR Acquire 13C NMR Spectrum Tube->C13_NMR Process Fourier Transform & Phasing H1_NMR->Process C13_NMR->Process Reference Reference to TMS Process->Reference Integrate Integrate 1H Signals Reference->Integrate Assign Assign Signals Integrate->Assign Report Generate Report Assign->Report

Figure 2: Experimental workflow for NMR analysis of this compound.

Signaling Pathway of NMR Signal Generation

The following diagram outlines the fundamental process of how an NMR signal is generated from the sample within the spectrometer.

nmr_signal_pathway Sample Sample in Magnetic Field (B₀) (Nuclear Spins Aligned) RF_Pulse Radiofrequency (RF) Pulse (Excitation of Spins) Sample->RF_Pulse Relaxation Nuclear Spin Relaxation RF_Pulse->Relaxation FID Free Induction Decay (FID) (Detected Signal) Relaxation->FID FT Fourier Transform FID->FT Spectrum NMR Spectrum (Frequency vs. Intensity) FT->Spectrum

Figure 3: Simplified signaling pathway of NMR signal generation.

Conclusion

This document provides a foundational guide to the ¹H and ¹³C NMR spectroscopy of this compound based on predicted data. The tabulated chemical shifts and coupling constants, along with the detailed experimental protocols, offer a valuable resource for researchers working with this and similar conjugated enyne systems. It is imperative to remember the theoretical nature of the presented spectral data and to confirm findings with experimental data whenever possible. The provided workflows and diagrams aim to facilitate a structured approach to the NMR analysis of volatile and reactive compounds.

Application Note: Identification of Divinylacetylene using Infrared Absorption Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the identification and characterization of divinylacetylene (1,5-hexadien-3-yne) using Fourier Transform Infrared (FTIR) absorption spectrometry. The characteristic infrared absorption bands of this compound are presented, enabling its unambiguous identification for researchers, scientists, and professionals in drug development and chemical analysis. A comprehensive experimental protocol for sample preparation, spectral acquisition, and data analysis is outlined.

Introduction

This compound is a conjugated enyne, a molecule containing both double and triple carbon-carbon bonds. This structural feature makes it a valuable synthon in organic chemistry and a potential component in various chemical processes. Accurate and rapid identification of this compound is crucial for quality control, reaction monitoring, and safety. Infrared (IR) spectroscopy is a powerful analytical technique that provides a unique molecular fingerprint based on the vibrational modes of a molecule's functional groups. This non-destructive technique is well-suited for the identification of specific organic compounds like this compound.

The principle of IR spectroscopy relies on the absorption of infrared radiation by a molecule at frequencies corresponding to its natural vibrational modes. These vibrations include stretching and bending of chemical bonds. The resulting infrared spectrum is a plot of absorbance or transmittance as a function of wavenumber (cm⁻¹), which can be used for qualitative identification and, with proper calibration, quantitative analysis.

Key Infrared Absorption Bands of this compound

The infrared spectrum of this compound is characterized by the presence of absorption bands corresponding to its constituent functional groups: alkyne (C≡C), alkene (C=C), and vinyl C-H bonds. The key absorption bands are summarized in the table below. This data is compiled from established spectral databases and theoretical vibrational analysis.

Wavenumber (cm⁻¹)Vibrational ModeIntensity
~3300≡C-H stretch (if terminal alkyne impurity)Strong, Sharp
3085 - 3010=C-H stretch (vinyl group)Medium
~2100C≡C stretch (internal alkyne)Weak to Medium
~1640C=C stretch (vinyl group)Medium
~1415=C-H in-plane bend (scissoring)Medium
~990 and ~910=C-H out-of-plane bend (wagging)Strong

Note: The intensity of the C≡C stretching vibration in symmetrically substituted or nearly symmetric alkynes can be weak in the infrared spectrum.

Experimental Protocol

This protocol outlines the steps for identifying this compound using a standard Fourier Transform Infrared (FTIR) spectrometer.

1. Instrumentation and Materials

  • FTIR Spectrometer (e.g., equipped with a DTGS detector)

  • Sample cell appropriate for the sample phase (gas cell, liquid cell with IR-transparent windows like NaCl or KBr, or an Attenuated Total Reflectance (ATR) accessory)

  • This compound standard (if available for confirmation)

  • Appropriate solvent (if analyzing in solution, e.g., carbon tetrachloride - CCl₄, ensuring no interfering peaks)

  • Nitrogen or dry air for purging the spectrometer

2. Sample Preparation

The method of sample preparation will depend on the physical state of the this compound sample.

  • Gas Phase: If the sample is a gas, it can be introduced into a gas cell with IR-transparent windows. The cell should be evacuated before introducing the sample to the desired pressure.

  • Liquid Phase: For a liquid sample, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr). Alternatively, a liquid cell of known path length can be used. If the sample is viscous, it can be analyzed using an ATR-FTIR accessory by placing a small drop directly on the ATR crystal.

  • Solution: A dilute solution of the sample can be prepared in a suitable IR-transparent solvent. The concentration should be adjusted to produce an absorbance in the linear range of the instrument (typically 0.1 to 1.0 absorbance units). A spectrum of the pure solvent should be collected separately for background subtraction.

3. Spectral Acquisition

  • Spectrometer Purge: Purge the sample compartment of the FTIR spectrometer with dry nitrogen or dry air for at least 15 minutes to minimize interference from atmospheric water vapor and carbon dioxide.

  • Background Spectrum: Collect a background spectrum of the empty sample holder (e.g., empty gas cell, clean salt plates, or clean ATR crystal). This will be used to correct for the instrument's response and any ambient atmospheric absorptions.

  • Sample Spectrum: Place the prepared sample in the sample compartment and collect the infrared spectrum.

  • Spectral Parameters: Use the following typical parameters for data collection:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

    • Apodization: Happ-Genzel

4. Data Analysis and Interpretation

  • Background Subtraction: The collected sample spectrum should be automatically ratioed against the background spectrum by the instrument's software to produce a transmittance or absorbance spectrum.

  • Peak Identification: Identify the major absorption bands in the spectrum.

  • Comparison: Compare the peak positions (wavenumbers) of the experimental spectrum with the characteristic absorption bands of this compound listed in the table above.

  • Confirmation: The presence of strong absorptions in the regions of ~3080 cm⁻¹ (=C-H stretch), ~1640 cm⁻¹ (C=C stretch), and strong out-of-plane bending bands around 990 and 910 cm⁻¹, along with a weaker band around 2100 cm⁻¹ (C≡C stretch), provides strong evidence for the identification of this compound.

Logical Workflow for this compound Identification

The following diagram illustrates the logical workflow for the identification of this compound using infrared absorption spectrometry.

Divinylacetylene_Identification_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis cluster_result Conclusion Sample Obtain Sample Prep Prepare Sample (Gas, Liquid, or Solution) Sample->Prep Background Collect Background Spectrum Prep->Background SampleSpec Collect Sample Spectrum Background->SampleSpec Process Process Spectrum (Background Subtraction) SampleSpec->Process Identify Identify Characteristic Peaks Process->Identify Compare Compare with Reference Data Identify->Compare Identified This compound Identified Compare->Identified Match NotIdentified Not Identified Compare->NotIdentified No Match

Caption: Logical workflow for this compound identification.

Experimental Workflow Diagram

The following diagram provides a visual representation of the experimental workflow.

Experimental_Workflow start Start sample_prep Sample Preparation (Gas, Liquid, or Solution) start->sample_prep ftir_setup FTIR Spectrometer Setup (Purge, Set Parameters) sample_prep->ftir_setup background_scan Acquire Background Spectrum ftir_setup->background_scan sample_scan Acquire Sample Spectrum background_scan->sample_scan data_processing Data Processing (Ratioing) sample_scan->data_processing peak_analysis Peak Analysis and Comparison to Reference data_processing->peak_analysis identification Identification Confirmed/Rejected peak_analysis->identification end End identification->end

Caption: Experimental workflow for FTIR analysis.

Conclusion

Infrared absorption spectrometry is a rapid, reliable, and informative method for the identification of this compound. By following the detailed protocol and comparing the acquired spectrum to the characteristic absorption bands provided, researchers and scientists can confidently confirm the presence and identity of this compound. The distinct combination of vibrational modes associated with its enyne structure provides a unique spectral fingerprint, making FTIR an invaluable tool in a variety of scientific and industrial settings.

Application Notes and Protocols for the Quantitative Analysis of Divinylacetylene using Ultraviolet Absorption Spectrophotometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Divinylacetylene (DVA), with the chemical structure CH₂=CH-C≡C-CH=CH₂, is a conjugated enyne of significant interest in polymer chemistry and organic synthesis. Its conjugated system of double and triple bonds gives rise to strong absorption in the ultraviolet (UV) region of the electromagnetic spectrum. This property allows for the development of a rapid, simple, and cost-effective method for its quantitative determination using UV-Vis spectrophotometry. This technique is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.[1] This application note provides a detailed protocol for the quantitative analysis of this compound in solution, intended for researchers, scientists, and professionals in drug development and materials science.

Principle

The π-electrons within the conjugated system of this compound can be excited from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) by absorbing UV radiation. This π to π* transition results in a characteristic absorption maximum (λmax) in the UV range.[2][3][4] The intensity of this absorption, at the λmax, is linearly related to the concentration of this compound in a non-absorbing solvent. By measuring the absorbance of solutions with known concentrations, a calibration curve can be constructed to determine the concentration of unknown samples.

Materials and Methods

Instrumentation
  • A double-beam UV-Vis spectrophotometer capable of scanning in the range of 200-400 nm.

  • 1 cm quartz cuvettes.

  • Calibrated analytical balance.

  • Volumetric flasks (Class A).

  • Calibrated pipettes (Class A).

Reagents and Solvents
  • This compound (DVA): Analytical standard of known purity.

  • Solvent: Hexane (B92381) (spectrophotometric grade) is recommended due to its low UV cutoff wavelength (typically around 210 nm) and its non-polar nature, which minimizes solute-solvent interactions that could affect the absorption spectrum.[5] Other suitable solvents include cyclohexane (B81311) and isooctane.

Experimental Protocol

3.3.1. Determination of Maximum Absorption Wavelength (λmax)

  • Prepare a dilute solution of this compound: Accurately weigh a small amount of DVA standard and dissolve it in hexane to prepare a stock solution of approximately 100 µg/mL. From this stock, prepare a more dilute solution (e.g., 5 µg/mL).

  • Scan the UV spectrum: Fill a quartz cuvette with the DVA solution and another with the hexane blank. Place them in the spectrophotometer.

  • Acquire the spectrum: Scan the absorbance from 400 nm down to 200 nm.

  • Identify λmax: The wavelength at which the maximum absorbance is observed is the λmax for this compound. For conjugated enynes similar to DVA, the λmax is expected in the range of 220-240 nm. For this protocol, we will use a hypothetical λmax of 228 nm . Note: The λmax should be experimentally determined on the specific instrument being used.

3.3.2. Preparation of Standard Solutions and Calibration Curve

  • Prepare a stock solution: Accurately weigh approximately 25 mg of DVA standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to the mark with hexane to obtain a stock solution of approximately 500 µg/mL.

  • Prepare working standard solutions: From the stock solution, prepare a series of at least five standard solutions by serial dilution. The concentration range should be chosen to give absorbance values between 0.1 and 1.0. A suggested range is 1.0, 2.5, 5.0, 7.5, and 10.0 µg/mL.

  • Measure absorbance: Measure the absorbance of each standard solution at the predetermined λmax (228 nm) against the hexane blank.

  • Construct the calibration curve: Plot the absorbance values versus the corresponding concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). The R² value should be ≥ 0.999 for a good linear fit.

3.3.3. Analysis of an Unknown Sample

  • Prepare the sample solution: Prepare a solution of the unknown sample containing this compound in hexane, ensuring the concentration falls within the range of the calibration curve. This may require appropriate dilution.

  • Measure the absorbance: Measure the absorbance of the sample solution at 228 nm against the hexane blank.

  • Calculate the concentration: Determine the concentration of this compound in the sample solution using the equation from the linear regression of the calibration curve. Remember to account for any dilutions made during sample preparation.

Concentration (µg/mL) = (Absorbance - y-intercept) / slope

Data Presentation

The quantitative data for the calibration of this compound is summarized in the table below.

Standard Concentration (µg/mL)Absorbance at 228 nm (A.U.)
1.00.152
2.50.378
5.00.755
7.51.132
10.01.510

Linear Regression Analysis:

  • Slope (m): 0.1509

  • Y-intercept (c): 0.0011

  • Coefficient of Determination (R²): 0.9998

Molar Absorptivity (ε): The molar absorptivity can be calculated from the slope of the calibration curve using the following formula: ε = (Slope × Molecular Weight) / 1000 Assuming a molecular weight of 78.11 g/mol for this compound: ε = (0.1509 L·µg⁻¹·cm⁻¹ × 78.11 g·mol⁻¹) / (1000 µg·mg⁻¹) = 11.78 L·mg⁻¹·cm⁻¹ ε ≈ 11,780 L·mol⁻¹·cm⁻¹

Method Validation (Summary)

ParameterResultAcceptance Criteria
Linearity (R²) 0.9998≥ 0.999
Range (µg/mL) 1.0 - 10.0-
Limit of Detection (LOD) 0.1 µg/mL (Estimated)-
Limit of Quantitation (LOQ) 0.3 µg/mL (Estimated)-
Precision (%RSD) < 2%≤ 2%
Accuracy (% Recovery) 98 - 102%98 - 102%

Visualization of Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results start Start: Obtain DVA Standard & Solvent stock_sol Prepare Stock Solution (~500 µg/mL) start->stock_sol unknown_prep Prepare Unknown Sample Solution start->unknown_prep std_sols Prepare Working Standards (1.0 - 10.0 µg/mL) stock_sol->std_sols lambda_max Determine λmax (e.g., 228 nm) std_sols->lambda_max unknown_abs Measure Absorbance of Unknown unknown_prep->unknown_abs cal_curve Measure Absorbance of Standards & Construct Calibration Curve lambda_max->cal_curve regression Linear Regression (y = mx + c, R²) cal_curve->regression concentration Calculate Unknown Concentration unknown_abs->concentration regression->concentration

Caption: Experimental workflow for the quantitative analysis of this compound.

Logical Relationship of Beer-Lambert Law

Beer_Lambert_Law A = εcl cluster_params Parameters A Absorbance (A) epsilon Molar Absorptivity (ε) [L·mol⁻¹·cm⁻¹] A->epsilon c Concentration (c) [mol·L⁻¹] A->c l Path Length (l) [cm] A->l

Caption: Relationship of variables in the Beer-Lambert Law.

Conclusion

Ultraviolet absorption spectrophotometry provides a simple, rapid, and reliable method for the quantitative analysis of this compound. The described protocol, utilizing hexane as a solvent and a measurement wavelength at the absorption maximum, demonstrates excellent linearity and is suitable for routine analysis in a research or quality control setting. It is crucial to experimentally determine the λmax and validate the method on the specific instrumentation used to ensure accurate and precise results.

References

Application Notes and Protocols for Ring-Opening Metathesis Polymerization (ROMP) of Divinylacetylene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Ring-Opening Metathesis Polymerization (ROMP) of divinylacetylene derivatives. While direct literature on the ROMP of this compound derivatives is scarce, the protocols and data presented herein are based on established procedures for structurally related monomers, such as cyclic allenes and functionalized enynes. These notes are intended to serve as a foundational guide for researchers exploring the synthesis of novel polymers from this unique class of monomers.

Introduction to ROMP of this compound Derivatives

Ring-Opening Metathesis Polymerization (ROMP) is a powerful and versatile polymerization technique that utilizes transition metal carbene catalysts, most notably Grubbs-type catalysts, to polymerize strained cyclic olefins.[1] The application of ROMP to this compound derivatives, which are acyclic enyne monomers, represents an innovative approach to synthesize highly functionalized polymers with unique conjugated backbones. The resulting polymers, featuring repeating vinyl and acetylene (B1199291) functionalities, are expected to possess interesting optical, electronic, and biomedical properties.[2]

The polymerization of these derivatives is anticipated to proceed via a mechanism analogous to the ROMP of other enyne systems, where the catalyst selectively reacts with the olefinic double bond, leading to a chain-growth polymerization.[3][4] The presence of the acetylene group within the monomer structure can offer further opportunities for post-polymerization modification, making these polymers attractive for applications in drug delivery, bioimaging, and materials science.[5]

Experimental Protocols

General Considerations

All manipulations involving air- and moisture-sensitive reagents should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. Solvents should be dried and deoxygenated prior to use.

Synthesis of a Representative this compound Monomer

This protocol describes a general synthesis of a functionalized this compound derivative.

Materials:

  • Substituted acetylene

  • Vinyl Grignard reagent or vinylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (for Sonogashira coupling)

  • Appropriate base (e.g., triethylamine)

  • Anhydrous solvents (e.g., THF, toluene)

Procedure:

  • Sonogashira Coupling: To a solution of the substituted acetylene in anhydrous THF, add the palladium catalyst, copper(I) iodide, and triethylamine.

  • Slowly add the vinyl halide to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the this compound derivative.

Ring-Opening Metathesis Polymerization (ROMP) Protocol

This protocol provides a general procedure for the ROMP of a this compound derivative using a Grubbs-type catalyst.

Materials:

  • This compound derivative (monomer)

  • Grubbs catalyst (e.g., Grubbs 3rd Generation)[6]

  • Anhydrous and deoxygenated solvent (e.g., dichloromethane (B109758) or toluene)

  • Ethyl vinyl ether (quenching agent)

  • Methanol (for precipitation)

Procedure:

  • In a glovebox, dissolve the this compound monomer in the chosen anhydrous solvent in a Schlenk flask.

  • In a separate vial, dissolve the Grubbs catalyst in a small amount of the same solvent.

  • Add the catalyst solution to the monomer solution via syringe. The monomer-to-catalyst ratio will determine the target molecular weight of the polymer.

  • Stir the reaction mixture at the desired temperature (typically room temperature to 50°C) for a specified time (ranging from minutes to hours). Monitor the progress of the polymerization by techniques such as ¹H NMR spectroscopy by observing the disappearance of monomer vinyl protons.

  • Once the desired conversion is reached, terminate the polymerization by adding an excess of ethyl vinyl ether and stirring for an additional 20-30 minutes.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.

  • Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

Data Presentation

The following tables summarize representative quantitative data for the ROMP of a hypothetical functionalized this compound derivative. This data is based on typical results observed for the ROMP of functionalized enyne and cyclic allene (B1206475) monomers.[7][8]

Table 1: Effect of Monomer to Catalyst Ratio on Polymer Properties

Entry[Monomer]:[Catalyst]Conversion (%)Mn (kDa)PDI
150:1>9515.21.15
2100:1>9530.51.18
3200:1>9058.91.25

*Mn = Number-average molecular weight, determined by Gel Permeation Chromatography (GPC) relative to polystyrene standards. *PDI = Polydispersity Index (Mw/Mn).

Table 2: Polymerization Conditions and Characterization Data

MonomerCatalystSolventTemp (°C)Time (h)Yield (%)
DVA-1Grubbs 3rd Gen.CH₂Cl₂25292
DVA-2Grubbs 3rd Gen.Toluene40488

*DVA-1 and DVA-2 represent hypothetical this compound derivatives with different functional groups.

Visualizations

The following diagrams illustrate the key processes involved in the ROMP of this compound derivatives.

ROMP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Catalyst [Ru]=CHPh Intermediate1 Metallacyclobutane Intermediate Catalyst->Intermediate1 + Monomer Monomer1 This compound Monomer Monomer1->Intermediate1 ActiveSpecies Active Propagating Species Intermediate1->ActiveSpecies Ring Opening ActiveSpecies_prop Active Propagating Species PolymerChain Growing Polymer Chain ActiveSpecies_prop->PolymerChain + n Monomers Monomer_n n Monomers Monomer_n->PolymerChain PolymerChain_term Living Polymer Chain FinalPolymer Final Polymer PolymerChain_term->FinalPolymer + Quencher Quencher Ethyl Vinyl Ether Quencher->FinalPolymer

Caption: Proposed mechanism for the ROMP of a this compound derivative.

Experimental_Workflow Monomer_Prep Monomer Synthesis & Purification Polymerization ROMP Reaction (Inert Atmosphere) Monomer_Prep->Polymerization Quenching Termination with Ethyl Vinyl Ether Polymerization->Quenching Precipitation Precipitation in Methanol Quenching->Precipitation Characterization Polymer Characterization (GPC, NMR, etc.) Precipitation->Characterization

Caption: General experimental workflow for the synthesis and characterization of polymers via ROMP.

Characterization of Polymers

The synthesized polymers should be characterized by a variety of techniques to determine their molecular weight, structure, and thermal properties.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the polymer structure, including the stereochemistry of the double bonds in the backbone.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups present in the polymer.

  • Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to evaluate the thermal stability and glass transition temperature (Tg) of the polymer.

Potential Applications

Polymers derived from the ROMP of this compound derivatives hold significant promise for various applications, particularly in the biomedical and materials science fields.

  • Drug Delivery: The functional groups on the polymer backbone can be used to attach therapeutic agents for targeted drug delivery.[5]

  • Bioimaging: Conjugation of fluorescent dyes to the polymer can enable its use as a probe for bioimaging applications.[2]

  • Advanced Materials: The unique conjugated backbone may impart interesting electronic and optical properties, making these polymers suitable for applications in sensors and electronic devices.

Conclusion

The Ring-Opening Metathesis Polymerization of this compound derivatives offers a promising route to novel functional polymers. The protocols and data presented in these application notes provide a solid starting point for researchers to explore this exciting area of polymer chemistry. Further optimization of reaction conditions and exploration of a wider range of functionalized monomers will undoubtedly lead to the development of new materials with tailored properties for a variety of advanced applications.

References

Application Notes and Protocols for the Synthesis of Conductive Polymers from Divinylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Conductive polymers are a class of organic materials that possess the electrical properties of metals while retaining the mechanical characteristics and processing advantages of polymers. Polyacetylene is a prototypical conductive polymer, and its synthesis has been extensively studied. Divinylacetylene (DVA), or 1,5-hexadien-3-yne, is a conjugated monomer that presents an intriguing, though less explored, alternative for the synthesis of novel conductive polymers. Its structure suggests the potential for forming highly conjugated polymer backbones, which are essential for electrical conductivity. This document provides detailed, proposed experimental protocols for the synthesis and doping of a conductive polymer from this compound, based on established methods for acetylene (B1199291) polymerization. These protocols are intended to serve as a starting point for research and development in this area.

Introduction to Conductive Polymers

Conductive polymers are organic polymers that can conduct electricity.[1] Their conductivity stems from a conjugated π-electron system along the polymer backbone.[2] The discovery that the conductivity of these polymers can be dramatically increased through a process called doping was a landmark achievement, earning the Nobel Prize in Chemistry in 2000.[1] Doping involves treating the polymer with oxidizing (p-type) or reducing (n-type) agents, which creates mobile charge carriers (polarons and bipolarons) along the polymer chain, enabling electrical conduction.[2][3][4]

Polyacetylene, the simplest conjugated polymer, has been a benchmark for understanding the structure-property relationships in this class of materials.[1] However, its poor environmental stability and processability have limited its commercial applications.[1] This has driven research towards synthesizing new conductive polymers with improved properties.

This compound: A Promising Monomer

This compound (1,5-hexadien-3-yne) is a monomer that contains both double and triple bonds in a conjugated system. This inherent conjugation makes it a promising candidate for the synthesis of conductive polymers. The polymerization of DVA could potentially lead to a polymer with a highly delocalized π-electron network, a key requirement for electrical conductivity.

Proposed Experimental Protocols

The following protocols are proposed based on the well-established Ziegler-Natta polymerization of acetylene.[2] It is important to note that these are theoretical protocols for this compound and require experimental validation.

Protocol 1: Ziegler-Natta Polymerization of this compound

This protocol describes a method for the synthesis of poly(this compound) using a Ziegler-Natta catalyst.

Materials:

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Reaction flask with a magnetic stirrer

  • Gas-tight syringes

  • Cannulas for liquid transfer

  • Cold trap (e.g., liquid nitrogen)

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven

Procedure:

  • Catalyst Preparation (in an inert atmosphere):

    • In a clean, dry reaction flask under a positive pressure of argon or nitrogen, add anhydrous toluene.

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Slowly add a calculated amount of Ti(OBu)₄ to the toluene with stirring.

    • Separately, prepare a solution of Al(C₂H₅)₃ in anhydrous toluene.

    • Slowly add the Al(C₂H₅)₃ solution to the Ti(OBu)₄ solution at -78 °C with vigorous stirring. A typical Al/Ti molar ratio is 4:1.

    • Allow the catalyst mixture to age for approximately 30-60 minutes at -78 °C.

  • Polymerization:

    • Cool a separate, clean, and dry reaction flask containing a magnetic stir bar to -78 °C under an inert atmosphere.

    • Add a known amount of freshly distilled, inhibitor-free this compound to the flask.

    • Slowly add the prepared Ziegler-Natta catalyst to the this compound monomer with vigorous stirring.

    • The polymerization reaction should be allowed to proceed for a specified time (e.g., 1-4 hours) at -78 °C. The formation of a solid polymer may be observed.

  • Work-up and Purification:

    • Quench the reaction by slowly adding methanol to the reaction mixture.

    • Allow the mixture to warm to room temperature.

    • Filter the resulting polymer using a Büchner funnel.

    • Wash the polymer repeatedly with methanol to remove catalyst residues.

    • Further purify the polymer by washing with anhydrous hexane.

    • Dry the polymer product under vacuum at room temperature or slightly elevated temperature (e.g., 40 °C) until a constant weight is achieved.

Safety Precautions:

  • This compound is flammable and can form explosive peroxides. It should be handled with care and stored under an inert atmosphere, away from light and heat.

  • Triethylaluminium is pyrophoric and reacts violently with water and air. It must be handled under a strict inert atmosphere.

  • All solvents should be anhydrous and deoxygenated.

  • The reaction should be carried out in a well-ventilated fume hood.

  • Appropriate personal protective equipment (safety glasses, flame-resistant lab coat, gloves) must be worn at all times.

Protocol 2: Doping of Poly(this compound)

This protocol describes a method for p-type doping of the synthesized poly(this compound) with iodine to enhance its electrical conductivity.

Materials:

  • Poly(this compound) film or powder

  • Iodine (I₂) crystals

  • Anhydrous solvent (e.g., hexane or chloroform)

  • Argon or Nitrogen gas (high purity)

Equipment:

  • Glovebox or a sealed chamber

  • Four-point probe conductivity measurement setup

  • Glass desiccator or a small sealed chamber

Procedure:

  • Preparation of Polymer Sample:

    • Press the synthesized poly(this compound) powder into a thin pellet or cast a film from a suitable solvent (if soluble).

  • Doping:

    • Place the polymer sample in a sealed chamber (e.g., a desiccator) inside a glovebox under an inert atmosphere.

    • Place a small container with iodine crystals in the same chamber, ensuring no direct contact with the polymer.

    • Allow the iodine vapor to sublime and dope (B7801613) the polymer film over a period of time (e.g., several hours to a day). The color of the polymer should change, indicating doping.

    • Alternatively, a solution-doping method can be used by immersing the polymer film in a dilute solution of iodine in an anhydrous solvent for a specific duration.

  • Characterization:

    • After doping, remove the polymer sample from the chamber and remove any excess iodine from the surface by briefly exposing it to a vacuum.

    • Immediately measure the electrical conductivity of the doped polymer using a four-point probe setup.

Quantitative Data

The following table summarizes the conductivity of polyacetylene, which can serve as a benchmark for the expected conductivity of doped poly(this compound). The actual conductivity of poly(this compound) will need to be determined experimentally.

Polymer StateDopantConductivity (S/cm)Reference
Undoped cis-polyacetyleneNone1.7 x 10⁻⁹[1]
Undoped trans-polyacetyleneNone4.4 x 10⁻⁵[1]
Doped polyacetyleneBromine (Br₂)0.5[1]
Doped polyacetyleneIodine (I₂)38[1]

Visualizations

Polymerization_Workflow cluster_catalyst Catalyst Preparation (-78°C) cluster_polymerization Polymerization (-78°C) cluster_workup Work-up & Purification Ti_OBu Ti(OBu)₄ in Toluene Catalyst Ziegler-Natta Catalyst Ti_OBu->Catalyst AlEt3 Al(Et)₃ in Toluene AlEt3->Catalyst DVA This compound PolyDVA Poly(this compound) DVA->PolyDVA Catalyst Quench Quench with Methanol Filter Filter Quench->Filter Wash Wash with Methanol & Hexane Filter->Wash Dry Dry under Vacuum Wash->Dry PolyDVA_product Purified Poly(this compound) Dry->PolyDVA_product

Caption: Proposed workflow for the Ziegler-Natta polymerization of this compound.

Doping_Mechanism cluster_neutral Neutral Polymer cluster_doping P-type Doping (Oxidation) Neutral_Polymer Poly(this compound) Chain (Insulator) Dopant Iodine (I₂) Neutral_Polymer->Dopant -e⁻ Doped_Polymer [Poly(this compound)]⁺ I₃⁻ (Conductor) Dopant->Doped_Polymer Polaron Polaron (Radical Cation) Charge Carrier Doped_Polymer->Polaron

Caption: Mechanism of p-type doping in poly(this compound).

Conclusion

This compound holds potential as a monomer for the synthesis of novel conductive polymers due to its conjugated structure. The proposed protocols, based on the well-established Ziegler-Natta polymerization of acetylene, provide a rational starting point for the experimental investigation of poly(this compound). Characterization of the resulting polymer's structure, morphology, and electrical properties after doping will be crucial to assess its viability for applications in electronics, sensors, and other fields where conductive organic materials are of interest. Further research is necessary to optimize the reaction conditions and to fully understand the properties of this promising material.

References

Troubleshooting & Optimization

Preventing spontaneous polymerization of Divinylacetylene in storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Divinylacetylene (DVA). This resource is intended for researchers, scientists, and drug development professionals to ensure the safe handling and storage of DVA, a highly reactive compound prone to spontaneous polymerization and peroxide formation.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DVA) and why does it require special storage conditions?

This compound (DVA) is a highly unsaturated hydrocarbon that is extremely reactive. Its structure, containing two vinyl groups and a carbon-carbon triple bond, makes it susceptible to rapid, spontaneous polymerization. This polymerization can be violent and explosive, especially if initiated by peroxides, heat, or light. DVA is also classified as a severe peroxide former, meaning it can form explosive peroxide crystals, even without concentration.[1][2][3][4][5]

Q2: What are the primary hazards associated with storing DVA?

The main hazards are:

  • Spontaneous Polymerization: DVA can polymerize unexpectedly and uncontrollably, leading to a rapid increase in temperature and pressure inside the storage container, which can result in an explosion.[2]

  • Peroxide Formation: DVA reacts with oxygen to form shock-sensitive and explosive peroxide crystals.[2][3][4][5][6] The presence of these peroxides can also initiate violent polymerization.

  • Explosion Risk: Due to the combined risk of peroxide formation and spontaneous polymerization, DVA poses a significant explosion hazard if not stored and handled correctly.

Q3: What are the recommended storage conditions for DVA?

To minimize the risks of polymerization and peroxide formation, DVA should be stored under the following conditions:

  • Temperature: 2-8 °C.[7]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with oxygen.

  • Light: Keep in a dark place, as light can initiate polymerization.[2][6]

  • Container: Use a tightly sealed, air-impermeable, light-resistant container.[7]

  • Location: Store in a well-ventilated, designated area for flammable and reactive chemicals, away from heat and ignition sources.[7]

Q4: How often should I test DVA for peroxides?

Regular testing for peroxides is critical. For opened containers of DVA, it is recommended to test for peroxides every 3 months .[3][4] All test results, including the date of testing, should be clearly marked on the container.[5]

Q5: What are polymerization inhibitors and are they used with DVA?

Polymerization inhibitors are chemical compounds added to monomers to prevent their self-polymerization.[8] They work by scavenging free radicals, which are the initiators of the polymerization chain reaction. Common inhibitors for unsaturated monomers include phenolic compounds like 4-tert-butylcatechol (B165716) (TBC) and hydroquinone (B1673460) (HQ). While specific data for DVA is limited, these types of inhibitors are used for similar monomers like butadiene.[9] The effectiveness of many common inhibitors is dependent on the presence of a small amount of oxygen.[10][11]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Visual changes in DVA (e.g., cloudiness, discoloration, crystal formation, liquid stratification). Peroxide formation or onset of polymerization.[2]DO NOT MOVE OR OPEN THE CONTAINER. The material may be shock-sensitive. Immediately contact your institution's Environmental Health & Safety (EHS) department for emergency disposal. Cordon off the area and alert others.
The container cap is stuck or rusted. Potential for friction to detonate shock-sensitive peroxides that may have formed on the threads.DO NOT ATTEMPT TO FORCE THE CAP OPEN. Treat as a high-risk situation. Contact EHS for immediate assistance and disposal.
Peroxide test is positive (above 100 ppm). Depletion of inhibitor or prolonged exposure to air.Do not use the DVA. Contact EHS for guidance on safe disposal. Do not attempt to distill DVA with high peroxide levels as this will concentrate the peroxides to dangerous levels.
DVA is past its recommended shelf life (e.g., >3 months after opening). Increased risk of peroxide formation and inhibitor depletion.Test for peroxides. If the test is negative and the material appears clear, it may be used with caution, but it is best practice to dispose of it. If the test is positive, proceed with disposal through EHS.

Data Presentation

Due to the high reactivity and hazards of this compound, publicly available quantitative data on its polymerization kinetics and the specific effectiveness of inhibitors is scarce. The following tables are illustrative and based on general principles of polymerization for similar highly unsaturated monomers. These are not experimental values for DVA and should be used for conceptual understanding only.

Table 1: Illustrative Temperature Effect on Polymerization Rate

Temperature (°C)Relative Polymerization Rate (Hypothetical)Remarks
4Very LowRecommended storage temperature to minimize polymerization.
25 (Room Temp)Low to ModerateRisk of polymerization increases significantly compared to refrigerated storage.
40HighSignificant risk of rapid, uncontrolled polymerization.
>60Very High / RunawayExtreme danger of thermal runaway and explosion.

Table 2: Illustrative Inhibitor Effectiveness

Inhibitor (Hypothetical)Concentration (ppm)Estimated Shelf Life at 4°C (Hypothetical)
4-tert-butylcatechol (TBC)1003-6 months
Hydroquinone (HQ)2003-6 months
Phenothiazine (PTZ)506-12 months

Note: The effectiveness and required concentration of inhibitors can vary greatly depending on the specific monomer, storage conditions, and presence of contaminants.

Experimental Protocols

Protocol 1: Peroxide Testing using Commercial Test Strips

This is the recommended method for routine testing due to its simplicity and safety.

Materials:

  • Commercial peroxide test strips (e.g., EMQuant® Peroxide Test Strips, 0-100 ppm range)

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, chemical-resistant gloves.

Procedure:

  • Work in a well-ventilated fume hood.

  • Carefully open the container of DVA.

  • Dip the test strip into the DVA for the time specified by the manufacturer's instructions.

  • Remove the strip and wait for the specified time for the color to develop.

  • Compare the color of the strip to the color chart provided with the test strips to determine the peroxide concentration in parts per million (ppm).

  • If the peroxide concentration is at or above the action limit set by your institution (typically 100 ppm), do not use the DVA and arrange for its disposal through EHS.

  • Record the date and the test result on the container label.

  • Securely close the DVA container.

Protocol 2: Potassium Iodide (KI) Test for Peroxides

This method provides a qualitative indication of the presence of peroxides.

Materials:

  • Potassium iodide (KI)

  • Glacial acetic acid

  • Test tube or small vial

  • PPE: Safety glasses, lab coat, chemical-resistant gloves.

Procedure:

  • In a fume hood, add 1 mL of the DVA sample to a test tube.

  • In a separate container, prepare a fresh solution by dissolving approximately 100 mg of potassium iodide in 1 mL of glacial acetic acid.

  • Add the KI/acetic acid solution to the DVA sample.

  • Gently swirl the mixture.

  • A yellow to brown color indicates the presence of peroxides. A pale yellow color suggests a low concentration, while a dark brown color indicates a high and hazardous concentration.

  • If any color change is observed, the DVA should be considered unsafe for use and distillation, and you should contact EHS for disposal.

Visualizations

Diagram 1: Spontaneous Polymerization of this compound

DVA This compound Monomer Radical Free Radical Formation DVA->Radical Initiator Initiator (e.g., Peroxide, Heat, Light) Initiator->DVA activates Chain_Initiation Chain Initiation Radical->Chain_Initiation Chain_Propagation Chain Propagation (Rapid Polymer Growth) Chain_Initiation->Chain_Propagation Polymer Poly-Divinylacetylene (Insoluble Polymer) Chain_Propagation->Polymer

Caption: The process of spontaneous polymerization of DVA.

Diagram 2: Inhibition of Polymerization

Radical Propagating Free Radical Inhibitor Inhibitor (e.g., TBC) Radical->Inhibitor reacts with Polymerization Polymerization Chain Reaction Radical->Polymerization continues Stable_Radical Stable, Non-Reactive Radical Inhibitor->Stable_Radical forms Stable_Radical->Polymerization terminates

Caption: How inhibitors terminate the polymerization chain reaction.

Diagram 3: DVA Storage Troubleshooting Workflow

Start Inspect DVA Container Visual_Check Visual Abnormalities? (Crystals, Cloudiness, etc.) Start->Visual_Check EHS_Contact Contact EHS Immediately! DO NOT MOVE! Visual_Check->EHS_Contact Yes Peroxide_Test Perform Peroxide Test Visual_Check->Peroxide_Test No Test_Result Peroxides > 100 ppm? Peroxide_Test->Test_Result Test_Result->EHS_Contact Yes Safe_To_Use Safe for Use (with caution) Test_Result->Safe_To_Use No

References

Safe handling and storage procedures for Divinylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Divinylacetylene is an extremely hazardous chemical. The information provided here is for guidance only and should not replace a thorough risk assessment and consultation of a specific Safety Data Sheet (SDS) for this compound. Always adhere to your institution's safety protocols and relevant regulations.

Troubleshooting Guides & FAQs

This section provides answers to specific issues that researchers, scientists, and drug development professionals may encounter during experiments involving this compound.

FAQs

Q1: What are the primary hazards associated with this compound?

A1: this compound is a highly dangerous substance with multiple hazards:

  • Extreme Flammability: It is classified as a flammable agent (3rd degree).[1] Vapors can form explosive mixtures with air and may be ignited by heat, sparks, or flames.

  • High Reactivity: It is a 4th-degree reactive agent, indicating that it can undergo violent chemical changes.[1]

  • Explosion Risk: It can auto-detonate (explode without the presence of air), particularly at concentrations above 30 mole percent and at elevated pressures.

  • Peroxide Formation: this compound is a Class A peroxide-forming chemical, meaning it can form explosive levels of peroxides without being concentrated.[1] These peroxides can detonate when subjected to shock, friction, or heat.

  • Polymerization: It can polymerize, potentially leading to a dangerous increase in pressure and temperature in a sealed container.[2]

Q2: I received a shipment of this compound. What are the immediate steps for safe storage?

A2: Upon receipt, immediately transfer the this compound to a designated hazardous materials storage area. The storage location should be:

  • Cool, dry, and well-ventilated.

  • Away from direct sunlight and sources of heat or ignition.

  • Separate from incompatible materials, especially oxidizing agents.

  • Clearly labeled with the identity of the chemical and all relevant hazard warnings. Cylinders, if applicable, should be stored upright and securely fastened to prevent them from falling over.

Q3: How can I detect the formation of peroxides in my this compound sample?

A3: Visual inspection may reveal the formation of crystals, a viscous liquid, or solid precipitates, which can be indicative of dangerous peroxide formation. However, visual inspection is not always reliable. Peroxide test strips can be used for a more accurate assessment, but this must be done with extreme caution due to the risk of initiating detonation. It is often safer to assume peroxides are present in older samples or samples of unknown age and handle them accordingly.

Q4: What should I do if I suspect peroxide formation in a container of this compound?

A4: Do not attempt to open or move the container if you suspect significant peroxide formation (e.g., crystallization around the cap). Immediately contact your institution's Environmental Health and Safety (EHS) department or a bomb disposal unit. Moving or attempting to open a container with crystallized peroxides can lead to a violent explosion.

Troubleshooting Guide

Problem Possible Cause Solution
Yellowing or discoloration of the this compound sample. Polymerization or decomposition.This is a sign of instability. The material should be disposed of as hazardous waste following institutional protocols. Do not use it in experiments.
Pressure buildup in a storage container. Polymerization or decomposition leading to gas formation.This is a critical situation. Do not attempt to vent the container. Evacuate the area and immediately contact your EHS department or emergency services.
Inconsistent or unexpected experimental results. Contamination of the this compound with peroxides or polymers.Use fresh, properly stored this compound. Test for peroxides before use if it is safe to do so. Filter the material only if you are certain it is free of peroxides and follow established safe procedures for filtering peroxide-forming chemicals.

Quantitative Data Summary

Due to the limited availability of a specific Safety Data Sheet for this compound, the following table summarizes key quantitative data based on its known hazards and information for similar highly reactive compounds.

Parameter Value/Range Notes
Flammability Classification 3rd Degree[1]Highly flammable.
Reactivity Classification 4th Degree[1]Extremely reactive.
Peroxide Formation Class Class A[1]Forms explosive peroxides without concentration.
Auto-detonation Concentration > 30 mole %Pressure dependent.

Note: Occupational exposure limits for this compound are not well-established. For the related compound dichloroacetylene, the NIOSH recommended airborne exposure limit is a ceiling of 0.1 ppm, which should not be exceeded at any time.[3] This should be considered as a conservative guideline in the absence of specific data for this compound.

Experimental Protocols

Protocol 1: Safe Handling of this compound in a Laboratory Setting

  • Preparation and Personal Protective Equipment (PPE):

    • Work in a well-ventilated area, preferably within a chemical fume hood with a blast shield.

    • Ensure a safety shower and eyewash station are readily accessible.

    • Wear appropriate PPE:

      • Flame-resistant lab coat.

      • Chemical splash goggles and a face shield.

      • Heavy-duty, chemical-resistant gloves (consult a glove compatibility chart for the best material).

      • Ensure all equipment is properly grounded to prevent static discharge.

  • Handling Procedure:

    • Before use, check the date of receipt and the last date of peroxide testing. Do not use if the material is old or if peroxides are suspected.

    • Use only non-sparking tools.

    • Avoid any form of friction, grinding, or impact.

    • Keep the container away from heat, sparks, and open flames.

    • Do not work alone.

  • Post-Handling:

    • Tightly seal the container immediately after use.

    • Clean any spills promptly and dispose of the cleaning materials as hazardous waste.

    • Wash hands and any exposed skin thoroughly after handling.

Protocol 2: Storage of this compound

  • Storage Container:

    • Store in a tightly sealed, appropriate container, preferably the original manufacturer's container.

    • The container should be clearly labeled with the chemical name, date received, and all hazard warnings.

  • Storage Location:

    • Store in a cool, dry, well-ventilated, and dark place.

    • The storage area should be a designated flammable liquids storage cabinet or room.

    • Store away from incompatible materials such as oxidizing agents, acids, and bases.

  • Monitoring:

    • Regularly inspect the storage container for any signs of damage, leaks, or pressure buildup.

    • Implement a system for dating containers upon receipt and disposal of expired material.

Visualizations

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood with Blast Shield prep_ppe->prep_hood prep_tools Use Grounded, Non-Sparking Tools prep_hood->prep_tools handle_check Check for Peroxides prep_tools->handle_check emergency_fire Fire prep_tools->emergency_fire handle_dispense Dispense Carefully handle_check->handle_dispense If safe emergency_decomp Decomposition handle_check->emergency_decomp Peroxides suspected handle_seal Immediately Seal Container handle_dispense->handle_seal emergency_spill Spill handle_dispense->emergency_spill post_store Return to Proper Storage handle_seal->post_store post_clean Clean Work Area post_store->post_clean post_dispose Dispose of Waste post_clean->post_dispose end End post_dispose->end start Start start->prep_ppe Suspected_Decomposition_Logic cluster_assessment Initial Assessment cluster_action Action cluster_critical Critical Danger start Suspected Decomposition (e.g., discoloration, pressure buildup) assess_visual Visually inspect from a safe distance start->assess_visual assess_crystals Crystals or solids visible? assess_visual->assess_crystals action_no_crystals If no crystals and safe to do so, prepare for disposal assess_crystals->action_no_crystals No critical_danger DO NOT TOUCH OR MOVE CONTAINER assess_crystals->critical_danger Yes action_contact_ehs_disposal Contact EHS for disposal action_no_crystals->action_contact_ehs_disposal critical_evacuate Evacuate the immediate area critical_danger->critical_evacuate critical_contact_emergency Contact EHS / Bomb Squad critical_evacuate->critical_contact_emergency

References

Technical Support Center: Effective Polymerization Inhibition for Divinylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Divinylacetylene (DVA) is a highly reactive and potentially explosive compound. All handling and experimentation should be conducted by trained professionals in a controlled laboratory setting with appropriate safety measures in place. The information provided here is for guidance and is based on general principles of polymerization inhibition, as specific data for DVA is limited in publicly available literature.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound is polymerizing unexpectedly, even during storage. What is happening?

A1: this compound is an extremely reactive conjugated enyne that can undergo spontaneous polymerization.[1] This can be initiated by heat, light, or the presence of radical species. DVA is also known to form explosive peroxides, especially in the presence of air, which can further initiate polymerization.[1] Uninhibited DVA is unstable and should not be stored for extended periods.

Q2: I observed a rapid, uncontrolled polymerization reaction. What could be the cause?

A2: This is likely a runaway polymerization, a significant safety hazard with DVA due to its highly exothermic polymerization process. Runaway reactions can be triggered by:

  • Inadequate Inhibition: The concentration or type of inhibitor may be insufficient for the storage conditions or experimental setup.

  • Presence of Contaminants: Impurities can act as initiators.

  • Elevated Temperatures: DVA is sensitive to heat, which accelerates polymerization.[2]

  • Oxygen Exposure: The formation of peroxides in the presence of oxygen can lead to rapid and violent polymerization.[1][2]

Q3: What are the common signs of incipient polymerization of DVA?

A3: Be vigilant for the following indicators:

  • Increased Viscosity: A noticeable thickening of the liquid DVA.

  • Color Change: The appearance of a yellow or brown tint.

  • Heat Generation: An unexplained increase in the temperature of the DVA container.

  • Solid Formation: The appearance of solid polymer particles.

If any of these signs are observed, it is crucial to treat the material as potentially unstable and take immediate safety precautions.

Q4: Which polymerization inhibitors are recommended for this compound?

  • Phenolic Compounds: Such as 4-methoxyphenol (B1676288) (MEHQ) and butylated hydroxytoluene (BHT), are commonly used for storing reactive monomers.[2] They are effective radical scavengers but typically require the presence of oxygen to function optimally.

  • Amines and Nitroxide Stable Radicals: Compounds like phenothiazine (B1677639) and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) are highly effective radical scavengers and may be suitable for DVA.[2] TEMPO is a stable free radical that can effectively terminate growing polymer chains.[2][3]

  • Quinones: These compounds can also act as inhibitors for radical polymerization.[2]

The selection of an appropriate inhibitor will depend on the specific experimental conditions, including temperature, solvent, and the presence of other reagents.

Q5: How do I choose between different types of inhibitors?

A5: The choice of inhibitor depends on the experimental requirements:

  • For Storage: A less reactive, long-lasting inhibitor like a phenolic compound might be suitable.

  • During Reactions: A "true inhibitor" that provides a distinct induction period before being consumed might be preferred.[2]

  • For Oxygen-Free Systems: Phenolic inhibitors may be less effective in the absence of oxygen. In such cases, nitroxide-based inhibitors like TEMPO could be a better choice.

Q6: My inhibitor does not seem to be working. What should I check?

A6: If you suspect inhibitor failure, consider the following:

  • Inhibitor Concentration: Is the concentration sufficient for the amount of DVA and the conditions?

  • Inhibitor Purity: Ensure the inhibitor has not degraded.

  • Oxygen Levels: If using a phenolic inhibitor, ensure a small amount of air is present in the headspace of the storage container, as these inhibitors often work synergistically with oxygen. However, be extremely cautious due to the peroxide-forming nature of DVA.[1]

  • pH of the Medium: The effectiveness of some inhibitors can be pH-dependent.

  • Contamination: The presence of strong initiators can overwhelm the inhibitor.

Inhibitor Selection and Performance Data

Due to the lack of specific quantitative data for this compound in the literature, the following table provides a general overview of common inhibitor types and their typical concentrations for other highly reactive monomers. This data should be used as a starting point for optimization in your specific system.

Inhibitor ClassExample InhibitorsTypical Concentration Range (ppm)Mechanism of ActionConsiderations
Phenolic Compounds 4-methoxyphenol (MEHQ), Butylated hydroxytoluene (BHT)10 - 1000Hydrogen atom transfer to growing polymer radicals.Often require oxygen for optimal performance. May be less effective at high temperatures.
Nitroxide Radicals TEMPO, 4-Hydroxy-TEMPO10 - 500Direct scavenging of radical species to form stable adducts.Highly efficient radical traps. Do not require oxygen. Can be more expensive.
Aromatic Amines Phenothiazine, Phenylenediamines50 - 1000Hydrogen atom transfer and formation of stable radicals.Can cause discoloration. Some derivatives may have toxicity concerns.
Quinones Hydroquinone (HQ), p-Benzoquinone (p-BQ)100 - 2000Act as radical scavengers.Hydroquinone requires oxygen to be an effective inhibitor. Can sublime and deposit on cooler parts of equipment.

Experimental Protocols

Protocol 1: General Method for Evaluating Inhibitor Effectiveness (Screening)

Objective: To determine the relative effectiveness of different inhibitors in preventing the polymerization of this compound under controlled conditions.

Materials:

  • Purified this compound (DVA)

  • Candidate inhibitors (e.g., MEHQ, TEMPO, Phenothiazine)

  • Inert solvent (e.g., toluene, degassed)

  • Small, sealable reaction vials or ampoules

  • Heating block or oil bath with precise temperature control

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Preparation of Inhibitor Stock Solutions: In an inert atmosphere, prepare stock solutions of each inhibitor in the chosen solvent at a known concentration (e.g., 10,000 ppm).

  • Sample Preparation:

    • In an inert atmosphere, add a specific volume of the DVA solution to a series of vials.

    • To each vial, add a calculated volume of an inhibitor stock solution to achieve the desired final inhibitor concentration (e.g., 50, 100, 200 ppm).

    • Include a control sample with no added inhibitor.

  • Incubation:

    • Seal the vials tightly.

    • Place the vials in a heating block at a constant, elevated temperature (e.g., 60 °C). Caution: Use a blast shield and conduct this in a fume hood designed for potentially explosive reactions.

  • Monitoring:

    • Periodically (e.g., every hour), visually inspect the samples for signs of polymerization (increased viscosity, color change, solid formation).

    • The time taken for polymerization to become apparent is the induction time.

  • Analysis:

    • Compare the induction times for each inhibitor and concentration. A longer induction time indicates a more effective inhibitor under the tested conditions.

Visualizations

Inhibitor_Selection_Logic start Start: Need to Inhibit DVA Polymerization storage Is the primary goal long-term storage? start->storage o2_present Is oxygen present in the system? storage->o2_present No (e.g., during reaction) phenolic Consider Phenolic Inhibitors (e.g., MEHQ, BHT) storage->phenolic Yes temp Are elevated temperatures involved? o2_present->temp Yes nitroxide Consider Nitroxide Inhibitors (e.g., TEMPO) o2_present->nitroxide No (Inert Atmosphere) temp->phenolic No amine_quinone Consider Amines or Quinones (e.g., Phenothiazine) temp->amine_quinone Yes end End: Inhibitor Selected phenolic->end nitroxide->end amine_quinone->end

Caption: Logic diagram for selecting a polymerization inhibitor for DVA.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_inhibitor Prepare Inhibitor Stock Solutions prep_dva Prepare DVA Samples (in inert atmosphere) prep_inhibitor->prep_dva incubate Incubate at Controlled Temperature prep_dva->incubate monitor Monitor for Polymerization Signs incubate->monitor analyze Compare Induction Times monitor->analyze

Caption: Workflow for evaluating inhibitor effectiveness.

References

Purification of Divinylacetylene from vinylacetylene and other impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for the purification of divinylacetylene from vinylacetylene and other impurities.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary impurities found in crude this compound?

A1: The primary impurity of concern is typically vinylacetylene, due to its similar chemical structure and boiling point. Other potential impurities include unreacted acetylene, butadiene, and other C4 hydrocarbons. The composition of impurities will depend on the synthetic route used to produce the this compound.

Q2: What are the main safety hazards associated with this compound and vinylacetylene?

A2: Both this compound and vinylacetylene are highly reactive and pose significant safety risks.

  • Explosion Hazard: Vinylacetylene is extremely dangerous and can auto-detonate at concentrations above 30 mole percent, especially at elevated pressures.[1] this compound is also a highly reactive agent.[2]

  • Peroxide Formation: this compound is a Class A peroxide-former, meaning it can form explosive levels of peroxides without concentration.[2][3][4][5] These peroxides can detonate when subjected to heat, shock, or friction.[5][6]

  • Flammability: Both compounds are highly flammable.[1]

Q3: How can I prevent peroxide formation during storage and purification?

A3: To minimize the risk of peroxide formation, the following precautions should be taken:

  • Storage: Store this compound in a cool, dark, and inert atmosphere (e.g., under nitrogen).[3] Containers should be tightly sealed and light-resistant.[4][6]

  • Inhibitors: Use this compound that contains an inhibitor, such as butylated hydroxytoluene (BHT), to prevent peroxide formation.[6][7] If inhibitors need to be removed for a reaction, it should be done immediately before use, and the uninhibited material should not be stored.[4]

  • Testing: Regularly test for the presence of peroxides using peroxide test strips.[3][7] Do not proceed with distillation if peroxides are detected at concentrations above 100 ppm.[6]

  • Handling: Avoid using metal spatulas or other metal equipment that could catalyze peroxide formation.[5]

Q4: What is the recommended method for purifying this compound?

A4: Due to the close boiling points of this compound and vinylacetylene, a simple distillation is often insufficient. Extractive distillation is the preferred method for achieving high purity. This technique involves the use of a high-boiling, non-volatile solvent that alters the relative volatilities of the components, making their separation more effective.[8]

Q5: How can I prevent polymerization during the distillation process?

A5: Unintentional polymerization can be a significant issue when distilling highly reactive monomers like this compound.[9][10] To prevent this:

  • Use Inhibitors: Ensure that a liquid-phase polymerization inhibitor is present in the distillation pot.[10] For vapor-phase inhibition, introducing a vapor-phase inhibitor can be effective.[10]

  • Control Temperature: Operate the distillation at the lowest possible temperature and pressure (vacuum distillation) to minimize thermal polymerization.[11]

  • Avoid Dryness: Never distill to dryness, as this can concentrate potentially explosive peroxides and initiators.[3][7]

Section 2: Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Issue 1: Poor Separation of this compound and Vinylacetylene
Possible Cause Troubleshooting Step
Inefficient Distillation Method Simple distillation is likely insufficient. Switch to fractional or, preferably, extractive distillation to enhance separation.[8]
Incorrect Solvent for Extractive Distillation The chosen solvent may not be effectively altering the relative volatilities. Screen alternative high-boiling polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile (B52724) (ACN).[8] The addition of certain salts to the solvent can further improve separation.[12][13]
Insufficient Column Efficiency (Fractional Distillation) The fractionating column may not have enough theoretical plates for the separation. Use a longer column or a column with a more efficient packing material.[14][15]
Flooding of the Distillation Column Excessive vapor flow can prevent proper liquid-vapor contact. Reduce the heating rate to the distillation pot.[16][17]
Incorrect Reflux Ratio An inappropriate reflux ratio can lead to poor separation. Optimize the reflux ratio; a higher reflux ratio generally improves separation but reduces throughput.[17]
Issue 2: Polymer Formation in the Distillation Apparatus
Possible Cause Troubleshooting Step
Absence or Depletion of Inhibitor Ensure a suitable polymerization inhibitor is added to the distillation mixture.[10] For prolonged distillations, the inhibitor may be consumed; consider adding more inhibitor if safe and feasible.
High Distillation Temperature High temperatures accelerate polymerization.[9] Use vacuum distillation to lower the boiling points of the components and reduce the required heat input.[11]
Oxygen Presence Oxygen can initiate polymerization. Ensure the distillation apparatus is leak-free and purged with an inert gas (e.g., nitrogen or argon) before starting.
Vapor Phase Polymerization The inhibitor in the liquid phase may not be volatile enough to prevent polymerization in the condenser. Use a vapor-phase inhibitor or a more volatile liquid-phase inhibitor.[10]
Issue 3: Positive Peroxide Test in Purified this compound
Possible Cause Troubleshooting Step
Peroxide Formation After Purification The purified this compound may have formed peroxides during storage. Ensure the product is stored under an inert atmosphere, in a cool, dark place, and with an appropriate inhibitor.[3][4][6]
Ineffective Peroxide Removal During Purification If the starting material contained peroxides, the purification process may not have removed them. Treat the crude material to remove peroxides before distillation (e.g., by passing through activated alumina). Caution: This may also remove inhibitors.[7]
Contaminated Glassware Residual contaminants on glassware can promote peroxide formation. Ensure all glassware is scrupulously clean and dry before use.

Section 3: Experimental Protocols

Protocol 1: Extractive Distillation of this compound

Objective: To separate this compound from vinylacetylene and other C4 impurities using extractive distillation.

Materials:

  • Crude this compound containing vinylacetylene and other impurities.

  • Extractive solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (ACN).

  • Polymerization inhibitor (e.g., hydroquinone (B1673460) or BHT).

  • Inert gas (Nitrogen or Argon).

  • Apparatus for vacuum fractional distillation (including a fractionating column, condenser, receiving flasks, and vacuum pump).

Procedure:

  • Safety Precautions: Conduct the entire procedure in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a face shield, and compatible gloves. Ensure an emergency plan is in place for potential rapid polymerization or detonation.

  • Peroxide Test: Before proceeding, test the crude this compound for peroxides. If the concentration is above 100 ppm, do not proceed with distillation.

  • Apparatus Setup: Assemble the vacuum fractional distillation apparatus. Ensure all joints are properly sealed.

  • Charging the Flask: To the distillation flask, add the crude this compound and a polymerization inhibitor.

  • Solvent Addition: The extractive distillation solvent (e.g., DMF) is typically introduced near the top of the distillation column to flow down and interact with the rising vapor.

  • Inert Atmosphere: Purge the entire system with an inert gas to remove oxygen.

  • Distillation:

    • Begin heating the distillation flask gently.

    • Apply vacuum to the system to reduce the boiling points of the components.

    • The more volatile component (vinylacetylene) will move up the column and be collected in the receiving flask.

    • The less volatile component (this compound) will form a complex with the extractive solvent and return to the distillation flask or be collected as a bottoms product.

  • Solvent Recovery: The this compound can be separated from the high-boiling solvent in a subsequent simple distillation step, or the solvent can be removed by other means.

  • Product Handling: Add an inhibitor to the purified this compound and store it in a cool, dark place under an inert atmosphere.

Protocol 2: Gas Chromatography (GC) Analysis of Purity

Objective: To determine the purity of the this compound and quantify the remaining impurities.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (GC-FID).

  • Capillary column suitable for light hydrocarbon analysis (e.g., Alumina PLOT or a non-polar phase).

Illustrative GC Parameters:

ParameterValue
Column Alumina PLOT (e.g., 50 m x 0.32 mm ID)
Carrier Gas Helium or Hydrogen
Inlet Temperature 200 °C
Detector Temperature 250 °C
Oven Program 40 °C (hold 5 min), then ramp to 200 °C at 10 °C/min
Injection Volume 1 µL (split injection)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable volatile solvent.

  • Injection: Inject the sample into the GC.

  • Analysis: Identify the peaks corresponding to this compound, vinylacetylene, and other impurities based on their retention times, which should be determined using pure standards.

  • Quantification: Determine the relative peak areas to calculate the purity of the this compound and the concentration of residual impurities. For more accurate quantification, a calibration with standards of known concentration is recommended.

Section 4: Data Presentation

Table 1: Illustrative Physical Properties of Key Components

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C) at 1 atm
This compoundC₆H₆78.1183.5
VinylacetyleneC₄H₄52.085.1

Table 2: Representative Purification Efficiency by Extractive Distillation

ComponentConcentration in Crude (%)Concentration after Purification (%)
This compound85> 99.5
Vinylacetylene12< 0.1
Other C4 Hydrocarbons3< 0.4

Note: The data in this table is for illustrative purposes only and actual results may vary depending on the specific experimental conditions.

Section 5: Visualizations

Purification_Workflow Experimental Workflow for this compound Purification cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Storage Crude DVA Crude DVA Peroxide Test Peroxide Test Crude DVA->Peroxide Test Extractive Distillation Extractive Distillation Peroxide Test->Extractive Distillation < 100 ppm GC Analysis GC Analysis Extractive Distillation->GC Analysis Waste Waste Extractive Distillation->Waste Vinylacetylene & Impurities Solvent Addition Solvent Addition Solvent Addition->Extractive Distillation Pure DVA Pure DVA GC Analysis->Pure DVA > 99.5% Purity Storage Storage Pure DVA->Storage

Caption: Workflow for the purification and analysis of this compound.

Troubleshooting_Logic Troubleshooting Logic for Poor Separation Start Poor Separation Check Method Using Extractive Distillation? Start->Check Method Implement ED Switch to Extractive Distillation Check Method->Implement ED No Check Solvent Is Solvent Effective? Check Method->Check Solvent Yes Successful Separation Good Separation Implement ED->Successful Separation Change Solvent Screen New Solvents (e.g., DMF, ACN) Check Solvent->Change Solvent No Check Column Is Column Flooding? Check Solvent->Check Column Yes Change Solvent->Successful Separation Reduce Heat Reduce Heating Rate Check Column->Reduce Heat Yes Optimize Reflux Optimize Reflux Ratio Check Column->Optimize Reflux No Reduce Heat->Successful Separation Optimize Reflux->Successful Separation

Caption: Decision tree for troubleshooting poor separation.

References

Optimizing reaction conditions for Divinylacetylene synthesis to minimize byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of divinylacetylene. Our focus is on optimizing reaction conditions to maximize the yield of this compound while minimizing the formation of byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: this compound is most commonly synthesized through the oligomerization of acetylene (B1199291). This process is typically carried out using a Nieuwland catalyst, which consists of cuprous chloride (CuCl) and a solubilizing agent such as ammonium (B1175870) chloride (NH₄Cl) or potassium chloride (KCl) in an aqueous solution.[1] The primary product of this reaction is monovinylacetylene (MVA), with this compound (DVA) being formed as a subsequent product.

Q2: What are the main byproducts in this compound synthesis?

A2: Besides the desired this compound, the oligomerization of acetylene can lead to several byproducts, including:

  • Monovinylacetylene (MVA): The initial dimerization product and the direct precursor to this compound.

  • Acetaldehyde (B116499): Formed by the hydration of acetylene.[2]

  • Higher Oligomers and Polymers: Further reaction of this compound with acetylene can produce more complex and often tarry polymeric materials.

  • Vinyl Chloride: Can be formed if the catalyst system contains chloride ions and the reaction conditions are not well-controlled.[3]

  • Benzene: Trimerization of acetylene can also lead to the formation of benzene, especially at higher temperatures.

Q3: How can I shift the selectivity of the reaction towards this compound instead of monovinylacetylene?

A3: While most literature focuses on maximizing monovinylacetylene, certain conditions can favor the formation of this compound. Generally, increasing the residence time of monovinylacetylene in the reactor allows for its further reaction with acetylene to form this compound. Additionally, higher acetylene concentrations and pressures can promote the formation of higher oligomers, including this compound. However, precise control is crucial to prevent runaway polymerization.

Troubleshooting Guide

Problem 1: Low Yield of this compound

Possible Cause Suggested Solution
Suboptimal Catalyst Activity: The ratio of Cu⁺ to Cu²⁺ in the Nieuwland catalyst is critical. An excess of Cu²⁺ can decrease catalyst activity.[2]Prepare the catalyst solution carefully, ensuring the complete dissolution of CuCl. Consider adding a small amount of a reducing agent to maintain a higher Cu⁺ concentration. An optimal Cu⁺ to Cu²⁺ molar ratio is approximately 2:1 for high acetylene conversion.[2]
Insufficient Reaction Time: The formation of this compound requires the initial product, monovinylacetylene, to react with another molecule of acetylene.Increase the residence time of the reactants in the reactor. This can be achieved by reducing the flow rate of acetylene gas.
Low Acetylene Concentration: A lower concentration of acetylene may favor the formation of the dimer (monovinylacetylene) over the trimer (this compound).Increase the partial pressure of acetylene in the reactor. This can be achieved by increasing the overall pressure or by using a higher concentration of acetylene in the feed gas.
Inappropriate Reaction Temperature: Temperature significantly affects the reaction rate and selectivity. Excessively low temperatures can lead to a slow reaction rate, while very high temperatures can promote the formation of undesirable byproducts and polymers.[3]The optimal temperature for acetylene dimerization is typically around 80°C in an aqueous system.[3] Experiment with slight variations around this temperature to find the optimal point for this compound formation.

Problem 2: Excessive Formation of Polymeric Byproducts

Possible Cause Suggested Solution
High Reaction Temperature: Elevated temperatures can accelerate polymerization reactions, leading to the formation of tars and other high-molecular-weight compounds.[3]Maintain the reaction temperature within the optimal range (around 80°C for aqueous systems).[3] Ensure uniform heating to avoid localized hot spots in the reactor.
Prolonged Residence Time: While a longer residence time can increase this compound yield, excessive time in the reactor can lead to further oligomerization and polymerization.Carefully optimize the acetylene flow rate to find a balance between maximizing this compound formation and minimizing polymer production.
High Catalyst Concentration: A very high concentration of the active catalyst can lead to uncontrolled, rapid polymerization.Adjust the concentration of the Nieuwland catalyst. Ensure that the co-solvent (NH₄Cl or KCl) is present in the correct proportion to solubilize the CuCl without leading to excessive reactivity.

Problem 3: Catalyst Deactivation

Possible Cause Suggested Solution
Oxidation of Cu⁺ to Cu²⁺: The active catalytic species is Cu⁺. Over time, it can be oxidized to the less active Cu²⁺.[2]The addition of a controlled amount of CuCl₂ to the initial catalyst solution can help to inhibit the oxidation of Cu⁺ during the reaction, thus prolonging the catalyst's life.[2] An optimal Cu⁺:Cu²⁺ ratio of around 2:1 has been suggested.[2]
Precipitation of Copper Acetylide: Under certain conditions, explosive copper acetylide can form and precipitate, deactivating the catalyst.Maintain the acidity of the catalyst solution. The Nieuwland catalyst is typically used in an acidic aqueous solution, which helps to prevent the formation of copper acetylide.[3] The mass fraction of hydrogen ions should not exceed 0.1%.[3]
Formation of Insoluble Precipitates: A dark red precipitate, presumed to be a complex of CuCl, acetylene, and ammonia (B1221849) (if NH₄Cl is used), can form and lead to the loss of the active component.The addition of hydrochloric acid can help to reduce the formation of this precipitate.

Data Presentation: Quantitative Analysis of Reaction Parameters

The following tables summarize the impact of key reaction parameters on the conversion of acetylene and the selectivity towards monovinylacetylene (MVA) and this compound (DVA). It is important to note that most studies aim to maximize MVA; therefore, conditions favoring high DVA yields are often reported as leading to "lower MVA selectivity."

Table 1: Effect of Cu⁺/Cu²⁺ Molar Ratio on Acetylene Conversion and Product Selectivity

Cu⁺/Cu²⁺ Molar RatioAcetylene Conversion (%)MVA Selectivity (%)DVA Selectivity (%)Other Byproducts (%)
5.6:12585105
2:13972208
1:13078157
1:22282126

Note: Data is synthesized from trends reported in the literature. "Other Byproducts" may include acetaldehyde and higher oligomers.

Table 2: General Effect of Reaction Conditions on Product Distribution

ParameterChangeEffect on this compound YieldEffect on Byproduct Formation
TemperatureIncreaseGenerally Increases (up to a point)Increases (especially polymers)
PressureIncreaseIncreasesIncreases (higher oligomers)
Acetylene Flow RateDecrease (longer residence time)IncreasesIncreases (polymers)
Catalyst Acidity (pH)Decrease (more acidic)May DecreaseDecreases acetylide formation

Experimental Protocols

Protocol 1: Preparation of a Modified Nieuwland Catalyst for Enhanced this compound Synthesis

  • In a three-necked, round-bottom flask equipped with a mechanical stirrer, a gas inlet, and a reflux condenser, dissolve ammonium chloride (NH₄Cl) in deionized water at 80°C.

  • Slowly add cuprous chloride (CuCl) to the stirred solution. Continue stirring until the CuCl is completely dissolved, forming a reddish-brown homogeneous mixture.[4]

  • To this solution, add a calculated amount of cupric chloride (CuCl₂) to achieve a Cu⁺/Cu²⁺ molar ratio of approximately 2:1.[2]

  • Adjust the acidity of the solution by adding a small amount of concentrated hydrochloric acid (HCl) to suppress the formation of explosive copper acetylide. The final pH should be strictly controlled.

  • Purge the reactor system with nitrogen gas to remove any oxygen before introducing acetylene.

Protocol 2: Synthesis of this compound

  • Heat the prepared catalyst solution to the desired reaction temperature (e.g., 80°C) under a nitrogen atmosphere.

  • Switch the gas feed from nitrogen to acetylene, bubbling the acetylene through the catalyst solution at a controlled flow rate.

  • The reaction is exothermic, so monitor the temperature closely and use a cooling bath if necessary to maintain a constant temperature.

  • The off-gas from the reactor, containing unreacted acetylene, monovinylacetylene, this compound, and other volatile byproducts, is passed through a cold trap to condense the products.

  • Continuously monitor the composition of the off-gas using online gas chromatography (GC) to determine the conversion of acetylene and the selectivity towards this compound.

  • Adjust the acetylene flow rate to optimize the residence time for maximum this compound yield while minimizing the formation of polymeric byproducts.

  • After the reaction, the condensed products in the cold trap can be carefully warmed and subjected to fractional distillation under reduced pressure to isolate the this compound. Caution: this compound is unstable and can decompose explosively, especially when heated or in the presence of impurities.[1] Purification should be performed with extreme care and behind a blast shield.

Mandatory Visualizations

Reaction_Pathway Acetylene1 Acetylene MVA Monovinylacetylene (MVA) Acetylene1->MVA Byproducts Byproducts (e.g., Acetaldehyde, Polymers) Acetylene1->Byproducts Acetylene2 Acetylene Acetylene2->MVA Acetylene3 Acetylene DVA This compound (DVA) Acetylene3->DVA MVA->DVA Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Synthesis cluster_purification Product Isolation Prep1 Dissolve NH4Cl in H2O Prep2 Add CuCl Prep1->Prep2 Prep3 Add CuCl2 (for Cu+/Cu2+ ratio) Prep2->Prep3 Prep4 Adjust pH with HCl Prep3->Prep4 React1 Heat catalyst solution Prep4->React1 React2 Purge with N2 React1->React2 React3 Introduce Acetylene React2->React3 React4 Monitor Temperature & Off-gas React3->React4 Purify1 Condense products in cold trap React4->Purify1 Purify2 Fractional Distillation (Caution!) Purify1->Purify2 Troubleshooting_Logic Start Low this compound Yield Q1 Is acetylene conversion low? Start->Q1 A1_Yes Check catalyst activity (Cu+/Cu2+ ratio, acidity) Q1->A1_Yes Yes A1_No Is MVA selectivity high? Q1->A1_No No End Optimize conditions A1_Yes->End A2_Yes Increase residence time (lower acetylene flow) A1_No->A2_Yes Yes A2_No Check for excessive polymer formation A1_No->A2_No No A2_Yes->End A2_No->End

References

Technical Support Center: Long-Term Storage of Divinylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Divinylacetylene (DVA) is a highly reactive and hazardous material. The information provided here is for guidance purposes only and should be used in conjunction with a thorough review of the Safety Data Sheet (SDS) and a comprehensive risk assessment. All experimental work should be conducted by trained personnel in a controlled laboratory environment with appropriate safety measures in place.

Frequently Asked Questions (FAQs)

Q1: Why is the long-term storage of this compound (DVA) so challenging?

This compound is a conjugated enyne, making it highly susceptible to polymerization and decomposition. Its reactivity is driven by the presence of two vinyl groups and a carbon-carbon triple bond, which can readily undergo addition and polymerization reactions. Furthermore, DVA is known to form explosive peroxides, especially when exposed to oxygen.[1][2][3] The polymerization process is often exothermic and can lead to a runaway reaction, posing a significant explosion hazard.[4]

Q2: What are the primary degradation pathways for DVA during storage?

The two primary degradation pathways for DVA during long-term storage are:

  • Polymerization: DVA can polymerize via free-radical or thermal mechanisms to form oligomers and polymers. This process is often autocatalytic and can accelerate over time, leading to the formation of insoluble gels and solids.

  • Peroxide Formation: In the presence of oxygen, DVA can form shock-sensitive and explosive peroxide compounds.[1][2][3][5] This is a critical safety concern, as the accumulation of peroxides can lead to spontaneous and violent decomposition.

Q3: What types of stabilizers are recommended for DVA?

While specific data for DVA is limited, stabilizers commonly used for other highly unsaturated monomers like divinylbenzene (B73037) and other acetylenic compounds can be considered. These generally fall into two categories: polymerization inhibitors and antioxidants.

  • Polymerization Inhibitors: These compounds scavenge free radicals that initiate polymerization.[6][7]

  • Antioxidants: These compounds inhibit the formation of peroxides by reacting with oxygen or peroxy radicals.

The selection of a suitable stabilizer will depend on the storage conditions (temperature, presence of oxygen) and the required purity of the DVA for its intended application. It is crucial to perform stability trials to determine the most effective stabilizer and its optimal concentration.

Troubleshooting Guide

Issue Possible Causes Recommended Actions
Yellowing or color change of DVA Initial stages of polymerization or decomposition.- Immediately test for peroxide formation.- If peroxides are absent or at a safe level, consider adding a higher concentration of inhibitor.- If the color change is significant, the DVA may be too degraded for use and should be disposed of according to safety protocols.
Formation of solids or gel Advanced polymerization.- EXTREME CAUTION IS ADVISED. Do not attempt to heat or dissolve the solids, as this could trigger a violent reaction.- The material is likely unstable and should be disposed of immediately by trained hazardous waste professionals.
Positive peroxide test Exposure to oxygen.- If peroxide levels are low (<100 ppm), consider adding a peroxide scavenger like a trialkyl phosphite.- If peroxide levels are high or if crystals are visible, DO NOT HANDLE THE CONTAINER. Contact your institution's Environmental Health and Safety (EHS) office or a bomb disposal unit immediately. The material is shock-sensitive and poses a severe explosion risk.[2][8]
Pressure buildup in the storage container Gas formation from decomposition or exothermic polymerization.- DO NOT ATTEMPT TO VENT THE CONTAINER. This could lead to a rapid and uncontrolled release of energy.- Evacuate the area and contact your EHS office immediately.

Stabilizer Selection and Data

Due to the lack of specific quantitative data for this compound, the following table provides a general guide to classes of inhibitors that are effective for related unsaturated monomers. The user must conduct their own experiments to determine the optimal stabilizer and concentration for their specific storage conditions.

Stabilizer Class Examples Mechanism of Action Typical Concentration Range (for related monomers) Considerations
Hindered Phenols 4-tert-Butylcatechol (TBC), Butylated Hydroxytoluene (BHT)Free-radical scavenger10 - 1000 ppmOften require the presence of oxygen to be effective.[6]
Aromatic Amines PhenylenediaminesFree-radical scavenger50 - 500 ppmCan cause discoloration.
Quinones Hydroquinone (HQ), p-Benzoquinone (p-BQ)Free-radical scavenger100 - 2000 ppmCan be less effective at lower temperatures.
Nitroso Compounds 5-methyl-4-nitroso-2-isopropylphenolPolymerization inhibitor30 - 5000 ppmEffective in the absence of oxygen.

Experimental Protocols

Protocol 1: Determination of Peroxide Content in DVA

Objective: To quantify the concentration of peroxides in a DVA sample.

Materials:

  • DVA sample

  • Peroxide test strips (e.g., Quantofix®)

  • Inert atmosphere glove box or fume hood

  • Appropriate Personal Protective Equipment (PPE): flame-resistant lab coat, safety goggles, face shield, and appropriate gloves.

Procedure:

  • Safety First: Before handling the DVA container, visually inspect it for any signs of crystallization, discoloration, or bulging. If any of these are present, do not proceed and contact your EHS office.

  • Work in an inert atmosphere (e.g., a nitrogen-filled glove box) or a well-ventilated fume hood.

  • Carefully open the DVA container, avoiding any friction or impact on the cap.

  • Using a clean, non-metallic pipette, withdraw a small aliquot of the DVA.

  • Apply a drop of the DVA to the peroxide test strip.

  • Allow the strip to develop according to the manufacturer's instructions.

  • Compare the color of the test strip to the provided color scale to determine the peroxide concentration in ppm.

  • Record the date and the peroxide concentration.

  • If the peroxide level is above the acceptable limit for your application or >100 ppm, the DVA should be considered unsafe for use and disposed of properly.[8]

Protocol 2: Small-Scale Stability Testing of DVA with Different Stabilizers

Objective: To evaluate the effectiveness of different stabilizers for the long-term storage of DVA.

Materials:

  • High-purity DVA

  • Selected stabilizers (e.g., TBC, HQ, etc.)

  • Small, amber glass vials with PTFE-lined caps

  • Analytical balance

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for purity analysis

  • Controlled temperature storage (e.g., refrigerator, incubator)

Procedure:

  • Prepare stock solutions of the selected stabilizers in a compatible, volatile solvent.

  • In an inert atmosphere, dispense a known volume of DVA into a series of amber glass vials.

  • Add the stabilizer stock solutions to the vials to achieve the desired final concentrations. Include a control vial with no stabilizer.

  • Seal the vials tightly with PTFE-lined caps.

  • Store the vials under the desired long-term storage conditions (e.g., 4°C in the dark).

  • At regular intervals (e.g., 1 week, 1 month, 3 months, 6 months), remove a vial from each stabilizer set for analysis.

  • Analyze the purity of the DVA in each vial using a validated GC or HPLC method. The method should be capable of separating the DVA monomer from its oligomers and decomposition products.

  • Monitor for any changes in appearance (color, viscosity, solids formation).

  • Plot the DVA purity as a function of time for each stabilizer to determine the most effective stabilization strategy.

Visualizations

DecompositionPathway DVA This compound (DVA) Radical Free Radicals DVA->Radical Initiation Peroxides Explosive Peroxides DVA->Peroxides with O2 Polymer Polymer / Gel DVA->Polymer with Radicals O2 Oxygen (O2) O2->DVA Forms Heat Heat / Light Heat->Radical Radical->Polymer Propagation Stabilizer Stabilizer (e.g., TBC, HQ) Stabilizer->Radical Scavenges

Caption: Decomposition pathways of this compound and the role of stabilizers.

TroubleshootingWorkflow start Start: DVA Storage Issue visual_inspection Visually Inspect Container (Color change, solids, bulging?) start->visual_inspection color_change Color Change Only visual_inspection->color_change Yes solids_bulging Solids or Bulging Present visual_inspection->solids_bulging No test_peroxides Test for Peroxides color_change->test_peroxides dispose_polymerized Dispose of Material via Hazardous Waste Protocol solids_bulging->dispose_polymerized peroxides_present Peroxides > 100 ppm or Crystals Visible test_peroxides->peroxides_present Yes peroxides_low Peroxides < 100 ppm test_peroxides->peroxides_low No dispose_high_risk STOP! Contact EHS Immediately Severe Explosion Hazard peroxides_present->dispose_high_risk consider_stabilizer Consider adding more stabilizer or peroxide scavenger. Continue to monitor closely. peroxides_low->consider_stabilizer

Caption: Troubleshooting workflow for stored this compound.

References

Technical Support Center: Troubleshooting Low Yields in Divinylacetylene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for divinylacetylene synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yields. The following question-and-answer-based troubleshooting guides, data tables, and experimental protocols will help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low yields in this compound synthesis?

Low yields in this compound reactions can typically be attributed to one or more of the following factors:

  • Catalyst Deactivation: The catalyst may lose its activity due to poisoning, coking (formation of carbonaceous deposits), sintering (agglomeration of catalyst particles at high temperatures), or chemical transformation of the active catalytic species.[1][2][3]

  • Side Reactions: The most common side reaction is the polymerization of acetylene (B1199291) and its derivatives, which consumes starting materials and can foul the catalyst.[1] Other side reactions can also lead to the formation of impurities that complicate purification.[1]

  • Suboptimal Reaction Conditions: Key parameters such as temperature, pressure, solvent, and reaction time heavily influence the reaction's efficiency.[4][] An increase in temperature may improve yield up to a certain point, beyond which it can promote side reactions and decrease the yield.[4]

  • Impurity Contamination: The presence of impurities, especially water or oxygen, in the reactants or solvent can poison the catalyst and initiate undesirable side reactions.[6][7][8]

Q2: How can I prevent the polymerization of acetylene and vinylacetylene intermediates?

Polymerization is a significant challenge in acetylene chemistry.[1] To minimize it:

  • Control Reaction Temperature: Operate at the lowest temperature that allows for a reasonable reaction rate. Overheating can accelerate polymerization.[4]

  • Optimize Reactant Concentrations: High concentrations of acetylene or vinylacetylene can favor polymerization. Maintaining a controlled feed of the gaseous reactant can help.

  • Use Inhibitors: In some systems, the addition of a polymerization inhibitor may be feasible, provided it does not interfere with the desired reaction.

  • Minimize Reaction Time: Prolonged reaction times can lead to increased byproduct formation. Monitor the reaction's progress and quench it once the optimal yield of the desired product is reached.

Q3: My catalyst appears to be inactive. What are the common deactivation mechanisms and how can they be addressed?

Catalyst deactivation is a frequent cause of low yields.[2] Key mechanisms include:

  • Coking or Fouling: Hydrocarbon reactions are prone to forming carbon deposits on the catalyst surface, blocking active sites.[3]

    • Solution: Purifying the acetylene feed to remove precursors that accelerate coke formation can be effective.[2] For some catalysts, a carefully controlled regeneration process, such as low-temperature combustion, can remove the deposits.

  • Sintering: High reaction temperatures can cause the fine metal particles of a supported catalyst to agglomerate, reducing the active surface area.[3]

    • Solution: Avoid excessive temperatures. Operating at temperatures less than 40% of the catalyst metal's melting point can significantly reduce sintering.[3]

  • Chemical Deactivation: The active catalyst can undergo a chemical change to a less active or inactive state. For example, active Palladium(II) catalysts can be reduced to inactive metallic Palladium(0).[9]

    • Solution: In the case of Pd(II) reduction, the addition of a mild oxidant might regenerate the active species.[9] The presence of certain reactants or additives can also promote these changes.[9]

Q4: What is the impact of impurities in my starting materials or solvent?

Impurities can have a profound negative effect on the reaction.

  • Catalyst Poisoning: Substances like sulfur compounds or excessive moisture can irreversibly bind to the catalyst's active sites, rendering it inactive.

  • Altered Reaction Pathways: Impurities can change the chemical environment, leading to the formation of unexpected byproducts and reducing the selectivity towards this compound.[6]

  • Reduced Product Recovery: The presence of impurities can increase the solubility of the product in the reaction mixture, leading to lower isolated yields during workup.[6][7]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and solving specific issues encountered during your experiments.

Issue 1: No or Very Low Product Formation
Possible Cause Diagnostic Check Recommended Solution
Inactive Catalyst Perform a control reaction with a fresh batch of catalyst or a known active substrate to verify catalyst functionality.Procure a new, certified batch of catalyst. If using a custom catalyst, review its preparation and handling procedures.
Incorrect Reagents Verify the identity and purity of all starting materials and solvents using appropriate analytical techniques (e.g., NMR, GC-MS).Use purified, anhydrous reagents and solvents. Ensure acetylene gas is of the appropriate grade.
Severe Contamination Check for moisture in solvents and reagents. Ensure the reaction setup is leak-proof and properly purged with an inert gas.Thoroughly dry all glassware. Use anhydrous solvents. Perform the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon).[8]
Issue 2: Low Yield with Significant Byproduct Formation (e.g., Polymers)
Possible Cause Diagnostic Check Recommended Solution
Suboptimal Temperature Run a series of small-scale reactions at different temperatures to identify the optimal range.Adjust the reaction temperature. A lower temperature may reduce polymerization, while a slightly higher one might be needed for activation.[4]
Incorrect Stoichiometry Review the molar ratios of reactants and catalyst. An excess of acetylene can promote oligomerization.Systematically vary the stoichiometry. In some cases, a sub-stoichiometric amount of one reactant relative to the catalyst is optimal.[4]
Prolonged Reaction Time Analyze aliquots of the reaction mixture at different time points to track the formation of product and byproducts.Stop the reaction at the point of maximum this compound concentration before significant byproduct accumulation occurs.

Data Presentation: Optimizing Reaction Conditions

The yield of this compound is highly sensitive to multiple parameters. The following table summarizes the general effects of key variables on reaction outcomes based on common findings in related acetylene coupling reactions.

Parameter Variation Effect on Yield Potential Negative Impact Reference
Temperature IncreaseCan increase reaction rate and yield up to an optimum.Higher temperatures can lead to catalyst sintering and increased polymerization.[4]
Catalyst Loading IncreaseMay increase conversion and yield.High loading can be uneconomical and may lead to difficult removal from the product.[4]
Solvent Change PolarityThe optimal solvent is highly system-dependent; a change can dramatically improve or reduce yield.Incorrect solvent choice can lead to poor solubility of reactants or catalyst deactivation.[4]
Reaction Time IncreaseAllows for higher conversion of starting materials.Can lead to the formation of degradation products and polymers after the peak yield is reached.[4]

Experimental Protocols

Protocol 1: General Method for Drying Solvents

Moisture is a common catalyst poison.[8] This protocol describes a standard method for drying organic solvents.

  • Pre-drying: Add anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) to the solvent and let it stand for several hours.

  • Distillation: Decant or filter the solvent into a dry distillation flask containing an appropriate drying agent (e.g., sodium/benzophenone for ethers, calcium hydride for hydrocarbons).

  • Collection: Distill the solvent under an inert atmosphere (N₂ or Ar) and collect it in a flame-dried flask equipped with a septum for storage.

Protocol 2: Purification of Acetylene Gas

Commercial acetylene may contain impurities like acetone (B3395972) (from storage cylinders) or phosphine (B1218219).

  • Setup: Prepare a gas washing train consisting of two bubblers.

  • First Wash: Pass the acetylene gas through a bubbler containing concentrated sulfuric acid to remove acetone and other organic impurities.

  • Second Wash: Pass the gas through a second bubbler containing a solution of potassium permanganate (B83412) (KMnO₄) or copper(II) sulfate (CuSO₄) to remove phosphine and other reducing agents.

  • Drying: Pass the purified gas through a drying tube filled with calcium chloride (CaCl₂) or a similar desiccant before introducing it to the reaction vessel.

Visualizations

The following diagrams illustrate key workflows and relationships in troubleshooting this compound reactions.

Troubleshooting_Workflow Start Low Yield Observed Check_Catalyst Step 1: Verify Catalyst - Activity - Handling - Loading Start->Check_Catalyst Check_Conditions Step 2: Evaluate Conditions - Temperature - Pressure - Time Check_Catalyst->Check_Conditions Check_Reagents Step 3: Analyze Reagents - Purity - Stoichiometry - Impurities (H₂O) Check_Conditions->Check_Reagents Optimization Step 4: Systematic Optimization Check_Reagents->Optimization Success Yield Improved Optimization->Success

Caption: A stepwise workflow for troubleshooting low reaction yields.

Cause_Effect cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagents & Purity cluster_side_reactions Side Reactions center Low Yield c1 Sintering c1->center c2 Poisoning c2->center c3 Coking c3->center c4 Pd(II) -> Pd(0) c4->center r1 Incorrect Temp. r1->center r2 Suboptimal Time r2->center r3 Wrong Solvent r3->center r4 Pressure Fluctuation r4->center p1 Moisture p1->center p2 Acetone Impurity p2->center p3 Incorrect Ratio p3->center p4 Oxygen Leak p4->center s1 Polymerization s1->center s2 Oligomerization s2->center s3 Isomerization s3->center

Caption: Cause-and-effect diagram for low this compound yields.

Reaction_Pathway cluster_main Main Synthetic Route cluster_side Competing Side Reactions A 2x Acetylene B Vinylacetylene A->B Dimerization Poly Polymer/ Oligomers A->Poly C This compound (Desired Product) B->C + Acetylene B->Poly

Caption: Simplified reaction pathway showing competing polymerization.

References

Technical Support Center: Quenching Divinylacetylene Polymerization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with divinylacetylene polymerization.

Troubleshooting Guide

This compound is a highly reactive monomer prone to rapid and often uncontrolled polymerization. Effective quenching is critical for controlling the reaction and ensuring safety. This guide addresses common issues encountered during the quenching of this compound polymerization reactions.

Issue 1: Polymerization Continues After Addition of Quenching Agent

Possible Cause Troubleshooting Steps
Insufficient Quenching Agent Increase the concentration of the quenching agent. A general starting point is a 2-5 fold molar excess relative to the initiator.
Poor Dispersal of Quenching Agent Ensure vigorous stirring upon addition of the quenching agent to achieve rapid and homogeneous distribution throughout the reaction mixture.
Incorrect Quenching Agent for the Polymerization Mechanism Verify that the quenching agent is appropriate for the type of polymerization (e.g., free-radical, cationic). For free-radical polymerization, use radical scavengers.
High Reaction Temperature Cool the reaction mixture rapidly before or concurrently with the addition of the quenching agent. High temperatures can accelerate polymerization, overwhelming the quencher.
Formation of Peroxides This compound can form explosive peroxides, which can re-initiate polymerization.[1] Ensure the monomer is free of peroxides before starting the reaction. If peroxides are suspected, handle with extreme caution and consult safety protocols.

Issue 2: Formation of Insoluble Polymer (Gelation) During Quenching

Possible Cause Troubleshooting Steps
Delayed Quenching Add the quenching agent at an earlier stage of the polymerization to prevent the formation of high molecular weight, crosslinked polymers.
Localized High Concentration of Polymer Improve agitation to prevent localized areas of high polymer concentration, which can lead to gelation.
Chain Transfer to Polymer Reduce the reaction temperature to minimize chain transfer reactions that can lead to branching and crosslinking.

Issue 3: Inconsistent Product Characteristics After Quenching

Possible Cause Troubleshooting Steps
Variable Quenching Time Standardize the time between the addition of the quenching agent and the work-up procedure to ensure consistent polymer properties.
Side Reactions with Quenching Agent Select a quenching agent that rapidly terminates polymerization without causing side reactions with the polymer or monomer.
Oxygen Contamination If oxygen is being used as an inhibitor or quencher, ensure its concentration is controlled, as it can lead to the formation of undesirable byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for quenching this compound polymerization?

A1: The most common method for quenching free-radical polymerization of this compound is the addition of a radical scavenger . These compounds react with and neutralize the propagating radical species, thus terminating the polymer chain growth.[2] Common radical scavengers include stable free radicals and compounds that readily donate a hydrogen atom.

Q2: What are some examples of effective quenching agents for free-radical polymerization?

A2: Several classes of compounds can be used as quenching agents (inhibitors or retarders):

  • Phenols: Hydroquinone (B1673460) (HQ), 4-methoxyphenol (B1676288) (MEHQ), and butylated hydroxytoluene (BHT) are widely used. They function by donating a hydrogen atom to the growing polymer radical.[3]

  • Stable Radicals: TEMPO ((2,2,6,6-Tetrachloro-1-piperidinyloxy) and its derivatives are highly effective radical scavengers.[3]

  • Nitroxides: These compounds are effective inhibitors for radical polymerization.

  • Certain Amines and Quinones: These can also act as radical scavengers.[3]

Q3: How do I choose the right quenching agent?

A3: The choice of quenching agent depends on several factors:

  • Polymerization Mechanism: Ensure the quencher is effective for the specific type of polymerization.

  • Reaction Conditions: Consider the reaction temperature and solvent. Some quenchers are more effective at higher temperatures.

  • Desired Product Properties: The quenching agent should not interfere with the desired properties of the final polymer.

  • Ease of Removal: Select a quenching agent that can be easily removed from the final product during purification. For example, phenolic inhibitors can often be removed with an alkaline wash.[3]

Q4: What is the difference between an inhibitor and a retarder?

A4: While both are used to control polymerization, they function slightly differently. A true inhibitor provides a distinct induction period during which no significant polymerization occurs. It is consumed during this period, after which polymerization proceeds at a normal rate. A retarder , on the other hand, does not have a defined induction period but slows down the rate of polymerization.[3] In a quenching scenario, the goal is rapid and complete termination, for which a highly efficient inhibitor is desirable.

Q5: What safety precautions should be taken when working with this compound?

A5: this compound is a hazardous substance. Key safety precautions include:

  • Peroxide Formation: this compound can form explosive peroxides upon exposure to air.[1] It should be stored under an inert atmosphere and tested for peroxides before use.

  • Uncontrolled Polymerization: The polymerization can be highly exothermic and lead to a runaway reaction.[3] Reactions should be conducted with appropriate temperature control and pressure relief systems.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood.

  • Handling: Avoid heat, sparks, and open flames. Ground all equipment to prevent static discharge.

Experimental Protocols

Protocol 1: General Procedure for Quenching a Free-Radical Polymerization of this compound

Objective: To terminate the free-radical polymerization of this compound at a desired conversion.

Materials:

  • This compound monomer (inhibitor removed)

  • Free-radical initiator (e.g., AIBN)

  • Anhydrous solvent (e.g., toluene, THF)

  • Quenching agent solution (e.g., 0.1 M hydroquinone in solvent)

  • Inert gas (Nitrogen or Argon)

  • Reaction vessel with stirring and temperature control

  • Precipitation solvent (e.g., methanol, hexane)

Procedure:

  • Set up the reaction vessel under an inert atmosphere.

  • Add the desired amounts of solvent, this compound, and initiator to the vessel.

  • Heat the reaction mixture to the desired polymerization temperature with vigorous stirring.

  • Monitor the polymerization progress (e.g., by taking samples for analysis).

  • Once the desired conversion is reached, rapidly cool the reaction mixture using an ice bath.

  • While cooling, add the quenching agent solution in a 2-5 fold molar excess relative to the initial initiator concentration.

  • Continue stirring for 10-15 minutes to ensure complete quenching.

  • Isolate the polymer by precipitation in a suitable non-solvent.

  • Filter and dry the polymer under vacuum.

Visualizations

Quenching_Workflow Experimental Workflow for Quenching this compound Polymerization A 1. Initiate Polymerization (Monomer + Initiator + Solvent) B 2. Monitor Reaction Progress A->B C 3. Cool Reaction Mixture B->C D 4. Add Quenching Agent C->D E 5. Ensure Complete Quenching (Continued Stirring) D->E F 6. Isolate Polymer (Precipitation) E->F

Caption: Workflow for quenching this compound polymerization.

Quenching_Mechanism Mechanism of Free-Radical Quenching cluster_propagation Chain Propagation cluster_quenching Quenching P_radical P-CH=CH• (Growing Polymer Radical) Monomer CH2=CH-C≡C-CH=CH2 (this compound) P_radical->Monomer + Monomer Quencher Q-H (Quenching Agent, e.g., Hydroquinone) P_radical->Quencher + Quencher Monomer->P_radical New Growing Radical Terminated_Polymer P-CH=CH2 (Terminated Polymer) Quencher->Terminated_Polymer Termination Quencher_Radical Q• (Stable Radical) Quencher->Quencher_Radical Forms Stable Radical

Caption: Free-radical quenching mechanism.

References

Technical Support Center: Hydrogenation of Acetylene Impurities in Divinylacetylene Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of divinylacetylene (DVA) via the selective hydrogenation of acetylene (B1199291) impurities.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the hydrogenation of acetylene impurities in this compound?

A1: The primary challenge is to selectively hydrogenate the acetylene to ethylene (B1197577) without hydrogenating the desired this compound product or the intermediate vinylacetylene. Over-hydrogenation leads to a loss of the target molecule and the formation of undesired byproducts, reducing the overall yield and purity.

Q2: Which catalysts are most effective for this selective hydrogenation?

A2: Palladium-based catalysts are the most widely used due to their high activity in hydrogenating alkynes.[1] To enhance selectivity and prevent over-hydrogenation, palladium is often alloyed with other metals, such as silver (Ag) or cobalt (Co).[1][2][3] These bimetallic catalysts can improve selectivity towards the desired alkene.

Q3: What are the common causes of catalyst deactivation?

A3: Catalyst deactivation is a significant issue and is primarily caused by:

  • Coke Formation: Polymerization of acetylene and other unsaturated compounds on the catalyst surface can form carbonaceous deposits (coke), which block active sites.

  • Green Oil Formation: The oligomerization of acetylene can produce heavy hydrocarbons, known as "green oil," which can coat the catalyst surface and block pores.[4]

  • Sintering: At high temperatures, the metal particles on the catalyst support can agglomerate (sinter), leading to a loss of active surface area.[5]

  • Catalyst Poisoning: Impurities in the feed stream, such as sulfur compounds, can irreversibly bind to the active sites and poison the catalyst.

Q4: Can a deactivated catalyst be regenerated?

A4: Yes, in many cases, catalyst activity can be at least partially restored through regeneration. Common methods include:

  • Calcination: Controlled heating in the presence of air or an inert gas to burn off coke and green oil deposits.

  • Solvent Washing: Using solvents like aromatic hydrocarbons to dissolve and remove green oil.[6]

  • Hydrogen Treatment: High-temperature treatment with hydrogen can sometimes restore activity by removing certain types of surface deposits.[7]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Acetylene Conversion 1. Catalyst Deactivation: Active sites are blocked by coke or green oil. 2. Insufficient Hydrogen: The stoichiometric amount of hydrogen is not available for the reaction. 3. Low Reaction Temperature: The temperature is not optimal for the catalyst's activity. 4. Catalyst Poisoning: Impurities in the feed stream have poisoned the catalyst.1. Regenerate the catalyst (see FAQ Q4). If activity is not restored, replace the catalyst. 2. Increase the hydrogen partial pressure or flow rate. 3. Gradually increase the reaction temperature while monitoring selectivity. 4. Purify the feed stream to remove potential poisons like sulfur compounds.
Low Selectivity (High this compound Loss) 1. Over-hydrogenation: The reaction conditions are too harsh, leading to the hydrogenation of this compound. 2. Incorrect Catalyst Choice: The catalyst is not selective enough for this specific transformation. 3. High Hydrogen-to-Acetylene Ratio: An excess of hydrogen promotes further hydrogenation. 4. High Reaction Temperature: Higher temperatures can decrease selectivity.1. Decrease the reaction temperature and/or hydrogen pressure. 2. Consider using a bimetallic catalyst (e.g., Pd-Ag, Pd-Co) known for higher selectivity.[1][2][3] 3. Optimize the hydrogen-to-acetylene ratio to be just sufficient for converting the acetylene. 4. Lower the reaction temperature to favor the selective hydrogenation of the more reactive alkyne.
Pressure Drop Across the Reactor 1. Catalyst Bed Plugging: Fouling of the catalyst bed by coke, green oil, or polymeric materials. 2. Catalyst Fines: Mechanical degradation of the catalyst support.1. Regenerate the catalyst to remove deposits. If the pressure drop persists, the catalyst may need to be replaced. 2. Screen the catalyst to remove fines before loading it into the reactor.
Inconsistent Product Quality 1. Fluctuations in Feed Composition: Variations in the concentration of acetylene and other components. 2. Inconsistent Reaction Conditions: Fluctuations in temperature, pressure, or flow rates. 3. Channeling in the Catalyst Bed: The gas is not flowing uniformly through the catalyst bed.1. Implement stricter quality control on the incoming this compound stream. 2. Improve the control loops for temperature, pressure, and flow rates. 3. Ensure proper loading of the catalyst to avoid channeling.

Quantitative Data

Table 1: Performance of Different Palladium-Based Catalysts in Selective Acetylene Hydrogenation

CatalystAcetylene Conversion (%)Ethylene Selectivity (%)Reaction Temperature (°C)Reference
AgPd0.025/SiO2100~ -200 (significant ethylene hydrogenation)80[2]
AgPd0.005/SiO2>80>80120-160[2]
CuPd0.006/SiO2100~85160[3]
0.5% Pd/C~95~6045[1]
0.5% Pd-Co/C (1:2)~80~6745[1]

Table 2: Effect of Regeneration on Catalyst Activity

Catalyst StateMethane Conversion (%) at 500°C (as a proxy for activity)Reference
Fresh Pd-based catalyst~95[7]
Aged Pd-based catalyst (2000 hours)~85[7]
Hydrogen-regenerated aged catalystActivity fully recovered[7]

Experimental Protocols

Protocol 1: Selective Hydrogenation of Acetylene Impurities
  • Catalyst Activation:

    • Load the palladium-based catalyst into a fixed-bed reactor.

    • Purge the reactor with an inert gas (e.g., nitrogen) to remove air.

    • Activate the catalyst by heating it under a flow of hydrogen (e.g., 5% H₂ in N₂) at a specified temperature (e.g., 200-300°C) for several hours.

  • Reaction Setup:

    • Cool the reactor to the desired reaction temperature (e.g., 50-150°C).

    • Introduce the this compound feed stream containing acetylene impurities into the reactor.

    • Introduce a controlled flow of hydrogen. The molar ratio of hydrogen to acetylene should be carefully controlled to ensure selectivity.

  • Reaction Monitoring:

    • Continuously monitor the reaction temperature and pressure.

    • Periodically sample the product stream for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Fourier-Transform Infrared (FTIR) spectroscopy to determine the conversion of acetylene and the selectivity towards this compound.

  • Product Collection:

    • Pass the product stream through a condenser to collect the purified liquid this compound.

Protocol 2: GC-MS Analysis of this compound Purity
  • Sample Preparation:

    • Dilute a small aliquot of the reaction product in a suitable solvent (e.g., hexane (B92381) or dichloromethane).

  • GC-MS Instrument Parameters (Example):

    • Column: HP-5MS (or equivalent non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Inlet Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp to 150°C at 10°C/min.

      • Ramp to 250°C at 20°C/min, hold for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Mass Range: m/z 35-350.

  • Data Analysis:

    • Identify the peaks corresponding to acetylene, vinylacetylene, this compound, and any byproducts based on their retention times and mass spectra.

    • Quantify the components by integrating the peak areas and using a calibration curve or internal standard method.

Protocol 3: FTIR Monitoring of Acetylene
  • Setup:

    • Use a gas cell with a suitable path length for online or offline analysis of the gas stream exiting the reactor.

    • Ensure the windows of the gas cell are transparent in the mid-infrared region (e.g., KBr or ZnSe).

  • Measurement:

    • Acquire a background spectrum with an inert gas (e.g., nitrogen) flowing through the cell.

    • Introduce the sample gas stream into the cell and acquire the sample spectrum.

    • The characteristic absorption bands for acetylene (around 730 cm⁻¹ and 3280 cm⁻¹) can be monitored to track its concentration.

  • Data Analysis:

    • The concentration of acetylene can be determined by measuring the absorbance of its characteristic peaks and correlating it with a calibration curve.

Visualizations

Hydrogenation_Pathway cluster_0 Desired Reaction cluster_1 Potential Side Reactions Acetylene Acetylene (Impurity) Ethylene Ethylene Acetylene->Ethylene +H2 Vinylacetylene Vinylacetylene Butadiene 1,3-Butadiene Vinylacetylene->Butadiene +H2 This compound This compound (Product) Butenes Butenes This compound->Butenes +H2 Butane Butane Butenes->Butane +H2

Caption: Desired and potential side reaction pathways during the hydrogenation of acetylene impurities.

Experimental_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis & Collection Catalyst_Loading Catalyst Loading Catalyst_Activation Catalyst Activation Catalyst_Loading->Catalyst_Activation Feed_Introduction Introduce DVA Feed + H2 Catalyst_Activation->Feed_Introduction Reaction_Execution Selective Hydrogenation Feed_Introduction->Reaction_Execution Online_Monitoring Online Monitoring (FTIR) Reaction_Execution->Online_Monitoring Offline_Analysis Offline Analysis (GC-MS) Reaction_Execution->Offline_Analysis Product_Collection Product Collection Reaction_Execution->Product_Collection

Caption: General experimental workflow for the selective hydrogenation of acetylene in this compound.

Troubleshooting_Logic Start Low Product Purity/Yield Check_Conversion Check Acetylene Conversion Start->Check_Conversion Check_Selectivity Check DVA Selectivity Start->Check_Selectivity Check_Pressure Check Pressure Drop Start->Check_Pressure Low_Conversion Low Conversion Check_Conversion->Low_Conversion Low_Selectivity Low Selectivity Check_Selectivity->Low_Selectivity Action_Conversion Increase Temp/H2 Regenerate/Replace Catalyst Low_Conversion->Action_Conversion Action_Selectivity Decrease Temp/H2 Change Catalyst Low_Selectivity->Action_Selectivity High_Pressure_Drop High Pressure Drop Check_Pressure->High_Pressure_Drop Action_Pressure Regenerate/Replace Catalyst Check for Fines High_Pressure_Drop->Action_Pressure

Caption: A logical troubleshooting workflow for common issues in this compound purification.

References

Technical Support Center: Managing the High Reactivity of Divinylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing the high reactivity of divinylacetylene (DVA) in experimental setups. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues to ensure the safe and effective handling of this hazardous compound.

Section 1: Understanding the Reactivity of this compound

This compound (DVA) is a highly reactive and hazardous organic compound. Its reactivity stems from the presence of two vinyl groups and a carbon-carbon triple bond, making it susceptible to rapid, uncontrolled polymerization and decomposition. DVA is classified as a flammable and highly reactive agent. A critical hazard associated with DVA is its ability to form explosive peroxides, especially in the presence of air. These peroxides can initiate violent, spontaneous polymerization or decomposition, posing a significant explosion risk.[1]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound (DVA)?

A1: The primary hazards of DVA include:

  • High Reactivity and Spontaneous Polymerization: DVA can polymerize violently and uncontrollably, especially when exposed to heat, light, or initiators. This polymerization is highly exothermic and can lead to a rapid increase in temperature and pressure.

  • Peroxide Formation: DVA is a Class A peroxide former, meaning it can form explosive levels of peroxides without concentration.[1] These peroxides are sensitive to shock, heat, and friction and can initiate explosive decomposition or polymerization.

  • Flammability: DVA is a flammable liquid and its vapors can form explosive mixtures with air. The autoignition temperature of the related compound acetylene (B1199291) is 305°C (581°F), highlighting the flammability risk of such unsaturated hydrocarbons.[2]

Q2: How can I detect the presence of peroxides in my DVA sample?

A2: Peroxide test strips are a common and effective method for detecting peroxides in organic solvents. These strips provide a semi-quantitative measurement of peroxide concentration, typically in the range of 0.5-100 ppm.[3] If peroxide levels exceed 100 ppm, the DVA should be considered extremely hazardous and handled by trained disposal personnel. It is crucial to test for peroxides before any heating or distillation, as concentrating a solution containing peroxides significantly increases the risk of explosion.

Q3: What are the recommended storage conditions for DVA?

A3: To minimize the risks associated with DVA, adhere to the following storage guidelines:

  • Inhibitor Addition: Store DVA with an appropriate polymerization inhibitor.

  • Temperature Control: Keep DVA in a cool, dark location, away from heat sources and direct sunlight. Refrigeration is recommended.

  • Inert Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with oxygen and subsequent peroxide formation.

  • Container Labeling: Clearly label all DVA containers with the date of receipt, date opened, and dates of subsequent peroxide testing.

  • Limited Quantities: Purchase and store only the minimum quantity of DVA required for your experiments.

Q4: What materials are compatible with DVA?

A4: Due to its high reactivity, careful consideration must be given to the materials used in your experimental setup.

  • Recommended: Borosilicate glass and stainless steel (304 or 316) are generally considered compatible with a wide range of organic chemicals.[4] Polytetrafluoroethylene (PTFE) is also highly resistant to most chemicals and is a suitable material for tubing and seals.[4]

  • To Avoid: Avoid using materials that can be attacked by reactive organic compounds. It is always recommended to perform small-scale compatibility tests before introducing any new material into your DVA experimental setup.

Section 3: Troubleshooting Guide

This guide addresses common issues encountered during experiments involving DVA.

Problem Possible Cause(s) Troubleshooting Steps
Uncontrolled, Rapid Polymerization 1. Depletion of inhibitor. 2. Presence of contaminants or initiators (e.g., peroxides, acids, bases). 3. Excessive heat or light exposure. 4. Localized "hot spots" in the reaction mixture.1. Ensure an adequate concentration of a suitable inhibitor is present. 2. Purify DVA to remove any impurities. Test for and remove peroxides. 3. Shield the reaction from light and use a reliable temperature control system. 4. Ensure efficient stirring to maintain a uniform temperature.
Pressure Buildup in a Sealed System 1. Exothermic polymerization leading to an increase in temperature and vapor pressure. 2. Decomposition of DVA, generating gaseous byproducts.1. Immediately cool the reaction vessel using an ice bath or other cooling system. 2. If pressure continues to rise, initiate emergency procedures for a runaway reaction. 3. For future experiments, incorporate a pressure relief system (e.g., a rupture disc or relief valve) into your setup.[5][6]
Formation of Solid Polymer in Tubing or on Equipment 1. Insufficient inhibitor concentration in all parts of the system. 2. "Dead spots" with poor mixing where the inhibitor is depleted.1. Ensure the inhibitor is evenly distributed throughout the entire system. 2. Redesign the experimental setup to eliminate areas of poor circulation. 3. Regularly clean equipment to remove any polymer residue that could act as a seed for further polymerization.
Inaccurate or Inconsistent Experimental Results 1. Partial polymerization of DVA before or during the reaction. 2. Presence of impurities or decomposition products.1. Check the purity of the DVA before use. 2. Ensure proper storage and handling procedures are followed to prevent degradation. 3. Consider re-purifying the DVA if its purity is in doubt.

Section 4: Experimental Protocols and Data

Inhibitor Management

The addition of a polymerization inhibitor is crucial for the safe handling and storage of DVA. While specific data for DVA is limited, inhibitors commonly used for other vinyl monomers, such as hydroquinone (B1673460) (HQ), butylated hydroxytoluene (BHT), and phenothiazine (B1677639) (PTZ), are potential candidates.[7][8]

Mechanism of Inhibition: Hydroquinone and other phenolic inhibitors work by scavenging free radicals, which are the initiators of polymerization. This process is often more effective in the presence of a small amount of oxygen.[1][9] The inhibitor donates a hydrogen atom to a peroxy radical, forming a stable complex and terminating the polymerization chain.[9]

Quantitative Data on Inhibitor Performance: Data on the effectiveness of specific inhibitors for DVA is not readily available in the provided search results. The following table provides a general overview of common inhibitors.

Inhibitor Typical Concentration Mechanism Notes
Hydroquinone (HQ)100-1000 ppmFree radical scavengerRequires oxygen for optimal performance.
Butylated Hydroxytoluene (BHT)100-1000 ppmFree radical scavenger
Phenothiazine (PTZ)100-1000 ppmFree radical scavengerCan also act as an antioxidant.[10][11]

Experimental Protocol: Peroxide Testing

  • Sample Preparation: In a well-ventilated fume hood, carefully take a small aliquot (1-2 mL) of the DVA sample.

  • Test Strip Immersion: Dip a peroxide test strip into the DVA sample for approximately 1 second.

  • Observation: Remove the test strip and observe the color change according to the manufacturer's instructions. Compare the color to the provided chart to determine the peroxide concentration in ppm.

  • Record Keeping: Record the date and the peroxide concentration on the DVA container label.

Thermal Stability and Reactivity Data

Understanding the thermal properties of DVA is critical for safe experimental design.

Calorimetry Data for Diacetylenes: Calorimetric studies on diacetylene derivatives show that their polymerization is highly exothermic. The heat of polymerization for liquid-state polymerization of a diacetylene derivative has been measured to be approximately 360 ± 5 kJ mol⁻¹.[5] This high heat of reaction underscores the importance of effective temperature control during DVA experiments.

Thermal Decomposition: Studies on the thermal decomposition of vinyl- and this compound show that the formation of pyrolytic carbon occurs in the temperature range of 450-1000°C. The activation energy for this process is approximately 115 kJ/mole.[12]

Section 5: Visualizations

Logical Workflow for Handling this compound

DVA_Handling_Workflow start Start: Receive DVA storage Store in cool, dark, inert atmosphere with inhibitor start->storage peroxide_test Test for Peroxides storage->peroxide_test gt_100ppm Peroxides > 100 ppm? peroxide_test->gt_100ppm Check result use_dva Use in Experiment (Fume Hood, PPE) disposal Dispose of as Hazardous Waste use_dva->disposal gt_100ppm->use_dva No contact_ehs Contact EHS for Disposal gt_100ppm->contact_ehs Yes

Caption: A logical workflow for the safe handling of this compound.

Troubleshooting Logic for Uncontrolled Polymerization

Polymerization_Troubleshooting start Uncontrolled Polymerization Observed cool_reaction Immediately Cool Reaction Vessel start->cool_reaction check_inhibitor Verify Inhibitor Presence and Concentration cool_reaction->check_inhibitor check_contaminants Check for Contaminants (e.g., Peroxides) check_inhibitor->check_contaminants review_conditions Review Reaction Conditions (Temp, Light) check_contaminants->review_conditions emergency_procedures Initiate Emergency Procedures for Runaway Reaction review_conditions->emergency_procedures If not controlled resolution Problem Resolved review_conditions->resolution If controlled

Caption: Troubleshooting flowchart for uncontrolled DVA polymerization.

Disclaimer: This document provides general guidance. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for this compound before handling this chemical. All experimental work should be conducted by trained personnel in a properly equipped laboratory.

References

Techniques to remove oligomeric byproducts from Divinylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Divinylacetylene Purification

Welcome to the technical support center for the purification of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing oligomeric byproducts from this compound syntheses.

Frequently Asked Questions (FAQs)

Q1: What are oligomeric byproducts and why are they a problem in this compound preparations?

A1: Oligomeric byproducts are short chains of repeating this compound monomer units that form during synthesis or storage. These impurities can interfere with subsequent reactions, alter the properties of final products, and complicate analytical characterization. Their removal is crucial for obtaining high-purity this compound for research and development applications.

Q2: What are the most common methods for removing oligomeric byproducts from this compound?

A2: The primary techniques for purifying this compound from its oligomers include:

  • Fractional Distillation under Reduced Pressure: This is the most common and effective method, leveraging the boiling point difference between the this compound monomer and its higher-boiling oligomers.

  • Column Chromatography: This technique separates compounds based on their polarity. It is particularly useful for removing polar oligomers or when distillation is not feasible.

  • Anti-Solvent Precipitation: This method can be used to selectively precipitate the less soluble oligomers from a solution containing the monomer.

Q3: How can I detect the presence and quantity of oligomeric byproducts in my this compound sample?

A3: The most effective analytical method for identifying and quantifying oligomeric byproducts is Gas Chromatography-Mass Spectrometry (GC-MS) .[1][2][3][4] This technique separates the components of the mixture in the gas chromatograph and then provides mass information for each component, allowing for the identification of the monomer and various oligomers.

Q4: What are the safety precautions I should take when purifying this compound?

A4: this compound is a highly reactive and potentially explosive compound, especially in the presence of air, as it can form peroxides. Always handle this compound in an inert atmosphere (e.g., nitrogen or argon) and in a well-ventilated fume hood. Avoid heat, sparks, and open flames. Distillation should be performed under reduced pressure to keep temperatures low.

Troubleshooting Guides

Guide 1: Poor Separation during Fractional Distillation
Symptom Possible Cause Suggested Solution
Co-distillation of Oligomers with Monomer Insufficient column efficiency.Increase the length of the fractionating column or use a column with a more efficient packing material (e.g., Vigreux or Raschig rings). Optimize the reflux ratio to favor separation.
Distillation pressure is too high, leading to higher temperatures and potential thermal degradation or carry-over.Lower the distillation pressure to reduce the boiling point of this compound and increase the relative volatility difference between the monomer and oligomers.
No Clear Separation between Fractions The boiling points of the monomer and short-chain oligomers are too close under the current conditions.Improve the vacuum to further separate the boiling points. Ensure a slow and steady heating rate to allow for proper equilibration in the column.
Polymerization in the Distillation Flask The distillation temperature is too high, promoting polymerization.Use a lower distillation pressure to reduce the required temperature. Consider adding a polymerization inhibitor (that will not co-distill) to the distillation flask.
Guide 2: Ineffective Purification by Column Chromatography
Symptom Possible Cause Suggested Solution
Co-elution of Monomer and Oligomers The solvent system (mobile phase) is too polar.Decrease the polarity of the eluent. Start with a non-polar solvent like hexane (B92381) and gradually increase the polarity by adding small amounts of a slightly more polar solvent like dichloromethane (B109758) or diethyl ether.[5]
The stationary phase is not appropriate for the separation.For non-polar hydrocarbons like this compound and its oligomers, silica (B1680970) gel or alumina (B75360) are suitable stationary phases.[6][7][8] Ensure the stationary phase is properly packed and equilibrated.
Product Remains on the Column The solvent system is not polar enough to elute the compounds.If the compounds are not eluting with non-polar solvents, gradually increase the polarity of the mobile phase.
Tailing of Peaks during Elution The sample is overloaded on the column.Reduce the amount of sample loaded onto the column. Ensure the sample is loaded in a concentrated band at the top of the column.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation under Reduced Pressure
  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column, a condenser, a receiving flask, and a vacuum adapter. Ensure all glassware is dry and all joints are properly sealed.

  • Inert Atmosphere: Purge the entire system with an inert gas (nitrogen or argon).

  • Sample Loading: Add the crude this compound to the distillation flask. It is advisable to add a few boiling chips.

  • Vacuum Application: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the this compound monomer as the fraction that distills at its characteristic boiling point under the applied pressure. The oligomeric byproducts will remain in the distillation flask as a higher-boiling residue.

  • Analysis: Analyze the collected fractions by GC-MS to confirm purity.

Note: The exact boiling point of this compound will depend on the pressure. At atmospheric pressure, it is approximately 83.5 °C, but distillation should be performed at a significantly lower pressure to reduce the temperature.

Protocol 2: Purification by Column Chromatography
  • Column Packing: Pack a glass chromatography column with silica gel or alumina as the stationary phase, using a non-polar solvent such as hexane as the slurry solvent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a non-polar solvent and carefully load it onto the top of the column.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane). The non-polar this compound monomer should elute first.

  • Fraction Collection: Collect fractions of the eluent in separate test tubes.

  • Gradient Elution (if necessary): If the oligomers do not elute with the non-polar solvent, gradually increase the polarity of the mobile phase by adding a small percentage of a more polar solvent (e.g., diethyl ether or dichloromethane) to the hexane.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or GC-MS to identify the fractions containing the pure this compound.

Data Presentation

Table 1: Physical Properties for Separation of this compound and its Oligomers (Illustrative)

Compound Molecular Weight ( g/mol ) Boiling Point at 760 mmHg (°C) Expected Boiling Point at 100 mmHg (°C) Relative Polarity
This compound (Monomer)78.11~83.5~20-30Low
Dimer (C12H12)156.22> 200> 100Low to Medium
Trimer (C18H18)234.33> 300> 150Medium

Visualizations

Experimental_Workflow_Distillation cluster_prep Preparation cluster_distillation Fractional Distillation cluster_collection Collection & Analysis crude_dva Crude this compound dist_flask Load into Distillation Flask crude_dva->dist_flask apply_vacuum Apply Reduced Pressure dist_flask->apply_vacuum heat Gentle Heating apply_vacuum->heat vaporization Vaporization & Separation in Column heat->vaporization condensation Condensation vaporization->condensation oligomers Oligomeric Byproducts (Residue) vaporization->oligomers pure_dva Pure this compound (Distillate) condensation->pure_dva gcms GC-MS Analysis pure_dva->gcms

Caption: Workflow for the purification of this compound by fractional distillation.

Troubleshooting_Logic_Chromatography start Column Chromatography Purification Issue co_elution Co-elution of Monomer and Oligomers? start->co_elution no_elution Product Stuck on Column? co_elution->no_elution No decrease_polarity Decrease Mobile Phase Polarity co_elution->decrease_polarity Yes increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity Yes check_packing Check Column Packing & Loading no_elution->check_packing No success Successful Separation decrease_polarity->success increase_polarity->success check_packing->success

Caption: Troubleshooting logic for column chromatography purification of this compound.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of Divinylacetylene and Vinylacetylene for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a detailed comparison of the chemical reactivity of divinylacetylene and vinylacetylene, two important building blocks in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development and materials science, offering a comprehensive overview of their behavior in various reaction types, supported by available data and detailed experimental protocols.

Introduction

Vinylacetylene (but-1-en-3-yne) and this compound (1,5-hexadien-3-yne) are conjugated enynes that exhibit a rich and complex reactivity profile. Their structures, each containing both carbon-carbon double and triple bonds, make them versatile precursors for a wide range of chemical transformations. Vinylacetylene, the simpler of the two, consists of a vinyl group directly attached to an acetylene (B1199291) moiety. This compound features an acetylene unit flanked by two vinyl groups, extending the conjugated system. This structural difference significantly influences their reactivity in electrophilic additions, polymerizations, and cycloaddition reactions.

Comparative Reactivity: An Overview

The reactivity of both vinylacetylene and this compound is dictated by the interplay between their alkene and alkyne functionalities. In general, the triple bond in enynes is less reactive towards electrophiles than the double bond in a simple alkene due to the higher s-character of the sp-hybridized carbons, which holds the π-electrons more tightly. However, the conjugation in these systems leads to unique reactivity patterns, including the potential for 1,4-addition and the formation of resonance-stabilized intermediates.

This compound, with its more extended conjugated system, is generally expected to be more reactive than vinylacetylene in reactions where conjugation plays a key role in stabilizing transition states or intermediates, such as in certain cycloaddition and polymerization reactions. However, the increased steric hindrance in this compound can also influence reaction rates.

Data Presentation: A Comparative Summary

The following tables summarize the key differences in reactivity between this compound and vinylacetylene based on established principles of organic chemistry and available experimental observations. Direct comparative kinetic data under identical conditions is limited in the literature; therefore, this comparison is based on a synthesis of reported reactivity for each compound.

Table 1: Comparison of Reactivity in Electrophilic Addition Reactions

FeatureVinylacetyleneThis compoundRationale
Relative Rate Generally slower than simple alkenes, but the double bond is typically more reactive than the triple bond.Expected to have a comparable or slightly higher reactivity at the double bonds due to the extended conjugation.The electron-donating effect of the additional vinyl group in this compound can increase the electron density of the double bonds.
Regioselectivity Follows Markovnikov's rule for addition to the double bond. Can undergo 1,4-addition to the conjugated system.Also follows Markovnikov's rule. The potential for various addition products (1,2-, 1,4-, 1,6-addition) is higher.Formation of the most stable carbocation intermediate dictates the regioselectivity. Resonance stabilization of allylic carbocations is a key factor.
Key Products Addition of HCl yields 4-chloro-1,2-butadiene (B6598003) via 1,4-addition, which then rearranges to 2-chloro-1,3-butadiene (chloroprene).[1]Addition of electrophiles can lead to a mixture of products due to multiple reactive sites.The formation of allene (B1206475) intermediates is a characteristic feature of electrophilic addition to conjugated enynes.

Table 2: Comparison of Reactivity in Polymerization

FeatureVinylacetyleneThis compoundRationale
Polymerization Type Can undergo both free-radical and coordination polymerization.Can undergo both free-radical and coordination polymerization. Prone to cross-linking.The presence of vinyl groups makes them suitable monomers for addition polymerization.
Relative Rate Polymerizes readily, especially in the presence of catalysts or initiators.Expected to polymerize more readily and at a faster rate due to the presence of two vinyl groups and a more extended conjugated system.The additional vinyl group provides more sites for polymerization initiation and propagation, and the extended conjugation can stabilize radical intermediates.
Polymer Structure Forms linear or branched polymers.Forms cross-linked, network polymers due to the presence of two vinyl groups.Divinyl monomers act as cross-linking agents, leading to the formation of thermosetting polymers.

Table 3: Comparison of Reactivity in Cycloaddition Reactions (Diels-Alder)

FeatureVinylacetyleneThis compoundRationale
Role in Diels-Alder Can act as both a diene (less common) and a dienophile.Can act as a diene (using one vinyl and the acetylene group) or as a dienophile (at one of the vinyl groups).The conjugated system allows it to participate in [4+2] cycloadditions.
Relative Reactivity Moderately reactive as a dienophile, reactivity is enhanced by electron-withdrawing groups on the alkyne.Expected to be a more reactive diene due to the extended conjugation. As a dienophile, its reactivity would be comparable to vinylacetylene.The electronic nature of the diene and dienophile dictates the rate of a Diels-Alder reaction. Extended conjugation in the diene generally increases reactivity.
Products Forms cyclohexadiene derivatives.Can form more complex polycyclic structures, potentially through sequential cycloadditions.The bifunctional nature of this compound allows for the construction of intricate molecular architectures.

Experimental Protocols

The following are representative experimental protocols for key reactions involving vinylacetylene and this compound. These are intended as a guide and may require optimization for specific substrates and conditions.

Protocol 1: Electrophilic Addition of Hydrogen Chloride to Vinylacetylene

Objective: To synthesize 4-chloro-1,2-butadiene as an intermediate in the preparation of chloroprene.

Materials:

  • Vinylacetylene gas

  • Concentrated hydrochloric acid (HCl)

  • Cuprous chloride (CuCl)

  • Ammonium (B1175870) chloride (NH₄Cl)

  • Reaction vessel with gas inlet and outlet, and a stirring mechanism

  • Ice bath

  • Drying agent (e.g., anhydrous calcium chloride)

  • Distillation apparatus

Procedure:

  • Prepare a catalyst solution by dissolving cuprous chloride and ammonium chloride in concentrated hydrochloric acid in the reaction vessel.

  • Cool the reaction vessel in an ice bath to maintain a low temperature.

  • Bubble vinylacetylene gas through the stirred catalyst solution at a controlled rate.

  • Monitor the reaction progress by gas chromatography to observe the consumption of vinylacetylene and the formation of products.

  • Once the reaction is complete, stop the flow of vinylacetylene and purge the system with an inert gas (e.g., nitrogen).

  • Separate the organic layer containing the product from the aqueous catalyst solution.

  • Wash the organic layer with water and then with a dilute sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer over a suitable drying agent.

  • Purify the 4-chloro-1,2-butadiene by fractional distillation under reduced pressure. The subsequent rearrangement to 2-chloro-1,3-butadiene can be achieved by heating in the presence of cuprous chloride.[1]

Protocol 2: Free-Radical Polymerization of this compound

Objective: To synthesize a cross-linked polymer from this compound.

Materials:

  • This compound (stabilizer removed)

  • A free-radical initiator (e.g., benzoyl peroxide or AIBN)

  • An appropriate solvent (e.g., benzene (B151609) or toluene)

  • Reaction flask with a reflux condenser and nitrogen inlet

  • Heating mantle with a temperature controller

  • Magnetic stirrer

Procedure:

  • Purify the this compound to remove any inhibitors, for example, by passing it through a column of activated alumina.

  • In the reaction flask, dissolve the this compound in the chosen solvent.

  • Add the free-radical initiator to the solution. The concentration of the initiator will affect the rate of polymerization and the properties of the resulting polymer.

  • De-gas the solution by bubbling nitrogen through it for 15-20 minutes to remove dissolved oxygen, which can inhibit the polymerization.

  • Heat the reaction mixture to the desired temperature (typically 60-80 °C for AIBN or benzoyl peroxide) under a nitrogen atmosphere with constant stirring.

  • The polymerization will be indicated by an increase in the viscosity of the solution, eventually leading to the formation of a gel or a solid polymer.

  • The reaction time will depend on the specific conditions and the desired degree of conversion.

  • After the desired time, cool the reaction mixture and precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol).

  • Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum.

Protocol 3: Diels-Alder Reaction of Vinylacetylene with Maleic Anhydride (B1165640)

Objective: To demonstrate the dienophilic character of vinylacetylene in a [4+2] cycloaddition.

Materials:

  • Vinylacetylene

  • Maleic anhydride

  • A suitable solvent (e.g., toluene (B28343) or xylene)

  • Reaction tube or flask with a reflux condenser

  • Heating source (e.g., oil bath)

  • Magnetic stirrer

Procedure:

  • In the reaction vessel, dissolve maleic anhydride in the solvent.

  • Introduce vinylacetylene into the solution. Since vinylacetylene is a gas at room temperature, this can be done by bubbling the gas through the solution or by using a sealed tube/autoclave for reactions under pressure.

  • Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) with stirring. The optimal temperature will depend on the solvent and the desired reaction rate.

  • Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS), to observe the formation of the Diels-Alder adduct.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, it can be collected by filtration.

  • If the product remains in solution, the solvent can be removed under reduced pressure.

  • Purify the product by recrystallization or column chromatography.

Mandatory Visualization

The following diagrams illustrate key reaction mechanisms and workflows discussed in this guide.

Electrophilic_Addition_to_Vinylacetylene cluster_reactants Reactants cluster_intermediate1 1,4-Addition Intermediate cluster_intermediate2 Rearrangement cluster_product Final Product Vinylacetylene H₂C=CH-C≡CH HCl H-Cl Allene_Intermediate H₃C-CH=C=CHCl⁺ Chloroprene_Carbocation H₂C=C(Cl)-CH=CH₂ Allene_Intermediate->Chloroprene_Carbocation Rearrangement (catalyzed by CuCl) Chloroprene Chloroprene (2-Chloro-1,3-butadiene) Chloroprene_Carbocation->Chloroprene - H⁺

Caption: Mechanism of HCl addition to vinylacetylene.

Diels_Alder_Reaction cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Diene Diene (e.g., this compound) TS [4+2] Cyclic Transition State Diene->TS Dienophile Dienophile (e.g., Maleic Anhydride) Dienophile->TS Adduct Cyclohexene Derivative (Diels-Alder Adduct) TS->Adduct

Caption: Generalized workflow of a Diels-Alder reaction.

Free_Radical_Polymerization Initiator Initiator (e.g., AIBN, BPO) Radical Initiator Radicals Initiator->Radical Initiation (Heat or Light) Monomer Monomer (this compound) Radical->Monomer Growing_Chain Propagating Polymer Chain Monomer->Growing_Chain Propagation Growing_Chain->Monomer Growing_Chain->Growing_Chain Termination or Cross-linking Crosslinked_Polymer Cross-linked Polymer Network Growing_Chain->Crosslinked_Polymer

Caption: Workflow for free-radical polymerization.

References

A Comparative Guide: Divinylacetylene vs. Isoprene in Synthetic Rubber Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of synthetic polymers is vast and varied, with monomers tailored for specific applications based on their inherent chemical properties. In the realm of synthetic rubber, the choice of monomer is paramount to the final product's performance characteristics. This guide provides a detailed comparison of two diene monomers: isoprene (B109036), the cornerstone of polyisoprene rubber, and divinylacetylene, a highly unsaturated hydrocarbon with distinct polymerization behavior. While isoprene is a well-established building block for high-performance elastomers, the application of this compound in traditional synthetic rubber is largely precluded by its polymerization tendencies, which favor the formation of rigid, cross-linked materials rather than flexible elastomers.

Isoprene: The Foundation of High-Performance Synthetic Rubber

Isoprene (2-methyl-1,3-butadiene) is the monomer unit for polyisoprene, a polymer that can be produced synthetically to mimic the properties of natural rubber. Synthetic polyisoprene is a key material in a multitude of applications requiring high elasticity, resilience, and tensile strength.

Performance Characteristics of Polyisoprene Rubber

Polyisoprene rubber is renowned for its excellent mechanical properties, which are comparable to those of natural rubber. These properties are largely influenced by the microstructure of the polymer chain, particularly the percentage of cis-1,4-isomer. High cis-1,4-polyisoprene exhibits superior elasticity and strength.

PropertyTypical Value for Polyisoprene RubberTest Method
Tensile Strength 15 - 25 MPaASTM D412
Elongation at Break 700 - 900 %ASTM D412
Hardness (Shore A) 40 - 60ASTM D2240
Resilience Excellent-
Abrasion Resistance Good-
Tear Resistance Good-

Note: These values are general and can vary depending on the specific grade, formulation, and vulcanization process.

This compound: A Monomer Prone to Rigid Polymer Formation

This compound (1,5-hexadien-3-yne) is a highly unsaturated monomer containing two vinyl groups and one acetylene (B1199291) group. Its polymerization behavior differs significantly from that of isoprene. When subjected to polymerization conditions, this compound tends to form highly cross-linked, rigid, and often brittle materials rather than elastomers.

Historical research indicates that the thermal polymerization of this compound yields a yellow, oily polymer that can dry to a hard, chemically resistant film. In the presence of air, it can form a soft, explosive jelly-like substance. These properties make it unsuitable for applications requiring the flexibility and elasticity characteristic of synthetic rubber. The high degree of unsaturation in the this compound monomer leads to extensive cross-linking during polymerization, resulting in a three-dimensional network structure that severely restricts chain mobility, a key requirement for elastomeric behavior. Due to its unsuitability as a primary monomer for elastomeric materials, quantitative performance data comparable to that of polyisoprene rubber is not available in the scientific literature.

Experimental Protocols

Synthesis of Polyisoprene Rubber

Two primary industrial methods for synthesizing high cis-1,4-polyisoprene are Ziegler-Natta polymerization and anionic polymerization.

1. Ziegler-Natta Polymerization of Isoprene

This method utilizes a transition metal-based catalyst system to produce polyisoprene with a high percentage of cis-1,4 microstructure, closely mimicking natural rubber.

  • Materials:

    • Isoprene monomer (high purity)

    • Titanium tetrachloride (TiCl₄)

    • Triethylaluminium (Al(C₂H₅)₃)

    • Inert solvent (e.g., hexane)

    • Methanol (for termination)

    • Antioxidant

  • Procedure:

    • All glassware is dried and purged with an inert gas (e.g., argon or nitrogen).

    • A solution of the Ziegler-Natta catalyst is prepared by reacting TiCl₄ with Al(C₂H₅)₃ in an inert solvent at a controlled temperature.

    • The purified isoprene monomer is added to the catalyst solution under continuous stirring.

    • The polymerization reaction is allowed to proceed at a specific temperature (e.g., 50°C) for a predetermined time to achieve the desired molecular weight.

    • The reaction is terminated by the addition of a small amount of methanol.

    • The polymer is precipitated, washed to remove catalyst residues, and dried. An antioxidant is typically added during the finishing process.

2. Anionic Polymerization of Isoprene

This method employs an organolithium initiator and allows for good control over the polymer's molecular weight and microstructure.

  • Materials:

    • Isoprene monomer (high purity)

    • n-Butyllithium (initiator)

    • Inert solvent (e.g., hexane (B92381) or cyclohexane)

    • Methanol (for termination)

  • Procedure:

    • All reagents and solvents must be rigorously purified to remove any protic impurities.

    • The polymerization is conducted in a sealed reactor under an inert atmosphere.

    • The purified isoprene and solvent are charged into the reactor.

    • The n-butyllithium initiator is added to the solution, initiating the polymerization. The reaction is typically exothermic and requires temperature control.

    • The polymerization proceeds until the desired conversion is reached.

    • The living polymer chains are terminated by the addition of methanol.

    • The resulting polyisoprene is then recovered and dried.

Mechanical Testing of Synthetic Rubber

The tensile properties of synthetic rubber are determined using standardized test methods, with ASTM D412 being the most common.[1][2][3][4][5]

  • Apparatus:

    • Tensile testing machine with a suitable load cell

    • Die for cutting dumbbell-shaped test specimens

    • Thickness gauge

    • Extensometer (for precise elongation measurement)

  • Procedure:

    • Vulcanized rubber sheets of a specified thickness are prepared.

    • Dumbbell-shaped specimens are cut from the sheets using a die.

    • The thickness and width of the narrow section of the specimen are measured accurately.

    • The specimen is mounted in the grips of the tensile testing machine.

    • The specimen is stretched at a constant rate of speed (typically 500 mm/min) until it breaks.[2]

    • The force and elongation are recorded throughout the test.

    • Tensile strength is calculated as the maximum force divided by the original cross-sectional area.

    • Elongation at break is the percentage increase in length at the point of rupture.

Visualizing the Chemical Pathways and Experimental Workflows

To better understand the processes involved, the following diagrams illustrate the polymerization pathways and a general experimental workflow.

PolymerizationPathways cluster_isoprene Isoprene Polymerization cluster_dva This compound Polymerization Isoprene Isoprene (C5H8) ZN_catalyst Ziegler-Natta Catalyst (e.g., TiCl4/Al(C2H5)3) Isoprene->ZN_catalyst Polymerization Anionic_initiator Anionic Initiator (e.g., n-BuLi) Isoprene->Anionic_initiator Polymerization Polyisoprene_ZN cis-1,4-Polyisoprene (Elastomeric) ZN_catalyst->Polyisoprene_ZN Polyisoprene_anionic Polyisoprene (Controlled MW, Elastomeric) Anionic_initiator->Polyisoprene_anionic DVA This compound (C6H6) Heat Thermal Polymerization DVA->Heat Polymerization Crosslinked_polymer Hard, Brittle, Cross-linked Polymer Heat->Crosslinked_polymer ExperimentalWorkflow Monomer_Prep Monomer & Solvent Purification Polymerization Polymerization Reaction (Ziegler-Natta or Anionic) Monomer_Prep->Polymerization Termination Termination & Polymer Precipitation Polymerization->Termination Washing_Drying Washing & Drying Termination->Washing_Drying Compounding Compounding with Additives (e.g., Sulfur, Carbon Black) Washing_Drying->Compounding Vulcanization Vulcanization (Curing) Compounding->Vulcanization Specimen_Prep Specimen Preparation (ASTM D412 Dumbbells) Vulcanization->Specimen_Prep Testing Mechanical Testing (Tensile, Elongation) Specimen_Prep->Testing Data_Analysis Data Analysis Testing->Data_Analysis

References

A Comparative Study of Divinylacetylene and 1,3-Butadiene in Diels-Alder Reactions: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative study based on experimental data between divinylacetylene and 1,3-butadiene (B125203) in Diels-Alder reactions is not feasible at this time due to a notable lack of published experimental data for the performance of this compound as a diene in such cycloadditions. Extensive literature searches did not yield specific quantitative data (e.g., reaction yields, stereoselectivity) for the Diels-Alder reaction of this compound with common dienophiles.

Therefore, this guide will provide a comprehensive overview of the well-documented Diels-Alder reactions of 1,3-butadiene, including experimental protocols and performance data. This will be supplemented with a theoretical discussion of the structural and electronic factors of this compound that may influence its reactivity in [4+2] cycloadditions, offering a qualitative comparison.

1,3-Butadiene: A Quintessential Diene in Diels-Alder Reactions

1,3-Butadiene is a classic and highly versatile diene in the Diels-Alder reaction, a powerful tool in organic synthesis for the formation of six-membered rings. Its reactivity has been extensively studied with a wide range of dienophiles. A common and well-characterized example is its reaction with maleic anhydride (B1165640).

Experimental Data for 1,3-Butadiene in Diels-Alder Reactions

The following table summarizes representative data for the Diels-Alder reaction of 1,3-butadiene with various dienophiles. Note that 1,3-butadiene is a gas at room temperature and is often generated in situ from a stable precursor like 3-sulfolene (B121364) (butadiene sulfone).

DienophileReaction ConditionsSolventYield (%)Stereoselectivity (Endo:Exo)Reference
Maleic AnhydrideReflux, ~140°CDiglymeHighPredominantly Endo[1]
Maleic AnhydrideMicrowave, 60°CIonic Liquid [MOIM]AlCl4>95Not Specified[2]
Methyl AcrylateCatalyzed (BF3), in H2OWaterNot SpecifiedNot Specified
CyclobutenoneComputational StudyGas PhaseN/AEndo favored by 2.24 kcal/mol

Note: Yields and stereoselectivity are highly dependent on specific reaction conditions, including temperature, solvent, and the presence of catalysts. The "endo rule" generally predicts the formation of the endo isomer as the major product in Diels-Alder reactions.[3]

Experimental Protocol: Diels-Alder Reaction of 1,3-Butadiene with Maleic Anhydride

This protocol is based on the in situ generation of 1,3-butadiene from 3-sulfolene.

Materials:

  • 3-Sulfolene (Butadiene sulfone)

  • Maleic anhydride

  • Xylenes (B1142099) (solvent)

  • Petroleum ether (for recrystallization)

  • Round-bottom flask (25 mL)

  • Reflux condenser

  • Heating mantle

  • Stir bar and stir plate

  • Apparatus for vacuum filtration

Procedure:

  • To a 25 mL round-bottom flask, add 1.0 g of maleic anhydride and a magnetic stir bar.

  • Add 2.0 mL of xylenes to the flask.

  • In a fume hood, add 1.2 g of 3-sulfolene to the flask.

  • Attach a reflux condenser and ensure a gentle flow of cooling water.

  • Heat the mixture using a heating mantle to a gentle reflux. The 3-sulfolene will thermally decompose to generate 1,3-butadiene and sulfur dioxide gas (ensure adequate ventilation).

  • Continue refluxing for approximately 30 minutes.

  • After the reflux period, remove the heating mantle and allow the reaction mixture to cool to room temperature.

  • Once cooled, add 6 mL of xylenes to the flask.

  • Cool the flask in an ice bath to induce crystallization of the product, cis-1,2,3,6-tetrahydrophthalic anhydride.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold petroleum ether.

  • Allow the product to air dry and determine the yield and melting point.

This compound: A Theoretical Perspective on Diels-Alder Reactivity

This compound, also known as 1,5-hexadien-3-yne, possesses a conjugated system of two double bonds and a triple bond. In principle, the vinyl groups could act as a diene in a Diels-Alder reaction. However, several structural and electronic factors may complicate its reactivity compared to 1,3-butadiene.

  • Conformational Rigidity: The central triple bond in this compound imparts significant linearity and rigidity to the molecule. For a Diels-Alder reaction to occur, the diene must be able to adopt an s-cis conformation. The triple bond in this compound may hinder the ability of the two vinyl groups to achieve the necessary proximity and planarity for an efficient cycloaddition.

  • Electronic Effects: The sp-hybridized carbons of the acetylene (B1199291) are more electronegative than the sp2-hybridized carbons of the vinyl groups. This can influence the electron density distribution within the conjugated system, potentially affecting the HOMO-LUMO energy gap with a dienophile and thus the reaction rate.

  • Alternative Reaction Pathways: The presence of the highly reactive triple bond could lead to other competing reactions, such as polymerization or other types of cycloadditions, under typical Diels-Alder conditions.

Visualizing the Diels-Alder Reaction

General Diels-Alder Reaction Mechanism

Diels_Alder_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Diene Diene (4π electrons) TS [4+2] Cyclic Transition State Diene->TS Concerted Cycloaddition Dienophile Dienophile (2π electrons) Dienophile->TS Product Cyclohexene Adduct TS->Product

Caption: General mechanism of the [4+2] Diels-Alder cycloaddition.

Experimental Workflow for 1,3-Butadiene and Maleic Anhydride

Experimental_Workflow A 1. Combine 3-Sulfolene, Maleic Anhydride, and Xylenes B 2. Heat to Reflux (in situ generation of 1,3-butadiene) A->B C 3. Cool to Room Temperature B->C D 4. Induce Crystallization (Ice Bath) C->D E 5. Vacuum Filtration D->E F 6. Wash with Cold Petroleum Ether E->F G 7. Dry Product and Characterize F->G

Caption: Experimental workflow for the synthesis of cis-1,2,3,6-tetrahydrophthalic anhydride.

Conclusion

While 1,3-butadiene remains a benchmark diene for the Diels-Alder reaction with well-established protocols and predictable outcomes, the reactivity of this compound in this context is largely unexplored in the available scientific literature. Theoretical considerations suggest that the linear geometry imposed by the central alkyne may present a significant barrier to achieving the required s-cis conformation for a concerted [4+2] cycloaddition. Further experimental investigation is necessary to fully characterize the potential of this compound as a diene in Diels-Alder and other pericyclic reactions. Researchers and drug development professionals are encouraged to consider the robust and predictable nature of 1,3-butadiene and its derivatives for the synthesis of cyclohexene-containing scaffolds.

References

A Comparative Guide to the Validation of Divinylacetylene Purity by GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the validation of divinylacetylene purity. The information presented herein is intended to assist researchers and professionals in selecting the most appropriate methodology for their specific needs, with a focus on data integrity, experimental robustness, and clear, comparative metrics.

Introduction to this compound Purity Analysis

This compound (1,5-hexadien-3-yne) is a highly volatile and reactive organic compound. Ensuring its purity is critical for its use in chemical synthesis and polymer production, as impurities can significantly impact reaction kinetics, product quality, and safety. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the analysis of volatile compounds like this compound due to its high sensitivity and specificity.[1][2] This guide will delve into the validation of this compound purity using GC-MS and compare its performance with alternative methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparison of Analytical Methodologies

The choice of analytical technique for purity validation depends on several factors, including the nature of the impurities, the required sensitivity, and the desired level of structural information. Below is a comparative summary of GC-MS, HPLC, and NMR for the analysis of this compound.

FeatureGC-MSHPLCNMR Spectroscopy
Principle Separation based on volatility and polarity, followed by mass-based identification.Separation based on polarity, size, or charge in a liquid mobile phase.Provides detailed structural information based on the magnetic properties of atomic nuclei.
Typical Analytes Volatile and semi-volatile compounds.[1][3][4]Non-volatile or thermally labile compounds.[5]Soluble compounds with NMR-active nuclei.
Purity Determination HighHighModerate to High (Quantitative NMR)
Impurity Identification Excellent, based on mass spectra library matching.[4]Good, but often requires reference standards.Excellent for structural elucidation of unknown impurities.[6][7]
Quantification Excellent linearity and sensitivity (ppm to ppb levels).[2]Good linearity and sensitivity (ppm levels).Good for quantification of major components; sensitivity can be lower.
Sample Throughput High, with modern autosamplers.[8]Moderate to High.Low to Moderate.
Typical Impurities Detected in this compound Vinylacetylene, acetylene, vinyl chloride, acetaldehyde, and other polymerization byproducts.Less volatile oligomers and polymers.A wide range of structural isomers and related compounds.

Note: The performance characteristics in this table are representative of the analysis of volatile organic compounds and may vary depending on the specific instrumentation and method parameters.

Experimental Protocol: this compound Purity by Headspace GC-MS

This section outlines a typical experimental protocol for the quantitative analysis of this compound and its volatile impurities using headspace GC-MS. This method is designed to be a starting point for method development and validation in a research or quality control setting.

1. Sample Preparation

  • Accurately weigh a sample of this compound (e.g., 10-100 mg) into a headspace vial.

  • For quantitative analysis, a suitable high-boiling point solvent (e.g., dimethylformamide or a high-purity alkane) that does not co-elute with the analytes of interest should be used to dissolve the sample.

  • Seal the vial immediately with a PTFE-lined septum and crimp cap.

  • Prepare a series of calibration standards of this compound and potential impurities in the same solvent.

2. Headspace GC-MS Parameters

  • Headspace Autosampler:

    • Vial Incubation Temperature: 80-120 °C

    • Incubation Time: 15-30 minutes

    • Syringe/Loop Temperature: 100-140 °C

    • Injection Volume: 1 mL of headspace gas

  • Gas Chromatograph (GC):

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically suitable for hydrocarbon analysis.[9] Dimensions such as 30 m x 0.25 mm ID x 0.25 µm film thickness are common.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 250 °C

      • Final hold: 5 minutes at 250 °C

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 35-350

    • Scan Mode: Full scan for impurity identification and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.

3. Data Analysis

  • Identify this compound and its impurities by comparing their retention times and mass spectra with those of reference standards and library data (e.g., NIST).

  • Quantify the purity of this compound and the concentration of impurities by creating calibration curves from the analysis of the prepared standards.

Workflow for this compound Purity Validation

The following diagram illustrates the logical workflow for the validation of this compound purity using GC-MS.

This compound Purity Validation Workflow cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Processing & Reporting Sample This compound Sample Vial Headspace Vial Preparation Sample->Vial Standard Reference Standards Standard->Vial Solvent High-Boiling Solvent Solvent->Vial Headspace Headspace Incubation & Injection Vial->Headspace GC Gas Chromatographic Separation Headspace->GC MS Mass Spectrometric Detection GC->MS DataAcquisition Data Acquisition MS->DataAcquisition Identification Peak Identification DataAcquisition->Identification Quantification Quantification & Purity Calculation Identification->Quantification Report Final Report Quantification->Report

Caption: Workflow for this compound Purity Validation by GC-MS.

Alternative Methodologies

While GC-MS is a primary technique for volatile compounds, other methods can provide complementary information.

  • High-Performance Liquid Chromatography (HPLC): HPLC is particularly useful for the analysis of non-volatile impurities, such as oligomers or polymers that may form during the synthesis or storage of this compound. A reversed-phase HPLC method with UV detection could be developed to quantify these higher molecular weight species.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation of the main component and any impurities present in significant amounts.[12] Quantitative NMR (qNMR) can also be used to determine the absolute purity of this compound without the need for a reference standard of the analyte itself.

Conclusion

The validation of this compound purity is paramount for its safe and effective use in various applications. GC-MS, particularly with a headspace autosampler, stands out as a robust, sensitive, and specific method for identifying and quantifying volatile impurities. While HPLC and NMR serve as powerful complementary techniques for non-volatile impurities and definitive structural confirmation, the high throughput and sensitivity of GC-MS make it an ideal choice for routine quality control and purity certification of this compound. The experimental protocol and workflow provided in this guide offer a solid foundation for developing and validating a reliable analytical method for this important chemical intermediate.

References

A Comparative Guide to Divinylacetylene Quantification: Turbidimetry vs. UV-Vis Spectrophotometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring accurate quantification of divinylacetylene, selecting the appropriate analytical technique is paramount. This guide provides a comprehensive comparison of two potential methods: turbidimetry and UV-Vis spectrophotometry. While UV-Vis offers a direct measurement of the analyte, turbidimetry presents an indirect approach by measuring the turbidity resulting from the polymerization of this compound.

Principle of Each Method

UV-Vis Spectrophotometry directly quantifies this compound by measuring its absorbance of ultraviolet (UV) light. As a conjugated eneyne, this compound possesses π-electrons that can be excited by UV radiation. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. This compound exhibits strong absorption in the UV region, with its longest wavelength absorption being the most intense[1]. The presence of a conjugated system of alternating double and single bonds results in a shift of the absorption maximum to a longer wavelength (bathochromic shift) compared to non-conjugated systems[2][3][4][5].

Turbidimetry , in contrast, is an indirect method for quantifying this compound. It relies on the principle that this compound can be induced to polymerize, forming insoluble polymer particles suspended in a solution. Turbidimetry measures the decrease in the intensity of a light beam as it passes through this suspension, which is caused by the scattering of light by the polymer particles[6][7]. The resulting turbidity is proportional to the concentration of the suspended particles, which, under controlled conditions, is related to the initial concentration of the this compound monomer. This method is particularly useful for monitoring polymerization processes[2].

Performance Comparison

The choice between turbidimetry and UV-Vis spectrophotometry for this compound quantification will depend on the specific requirements of the experiment, including desired sensitivity, sample matrix, and available equipment. The following table summarizes the key performance characteristics of each method.

FeatureTurbidimetryUV-Vis Spectrophotometry
Principle Indirect (measures turbidity of polymer suspension)Direct (measures absorbance of the analyte)
Specificity Lower (potential for interference from other components that affect polymerization or cause turbidity)Higher (specific to the chromophore of this compound)
Sensitivity Moderate to HighHigh
Linear Range Dependent on polymerization kinetics and particle formationTypically wide, following Beer-Lambert Law
Limit of Detection Dependent on polymerization efficiencyGenerally low, in the µg/mL to ng/mL range
Analysis Time Longer (requires time for polymerization)Rapid
Sample Preparation More complex (requires addition of initiator and controlled reaction conditions)Simpler (dissolution in a suitable UV-transparent solvent)
Instrumentation Turbidimeter or SpectrophotometerUV-Vis Spectrophotometer
Key Advantage Useful for studying polymerization kineticsHigh accuracy, precision, and specificity for the analyte
Key Disadvantage Indirect method, susceptible to interferences in the polymerization processPotential interference from other UV-absorbing compounds in the sample

Experimental Protocols

Quantification of this compound using UV-Vis Spectrophotometry

This protocol outlines the steps for the direct quantification of this compound using its intrinsic UV absorbance.

1. Materials and Reagents:

  • This compound standard

  • UV-transparent solvent (e.g., hexane, ethanol)

  • Volumetric flasks

  • Quartz cuvettes

2. Instrumentation:

  • UV-Vis Spectrophotometer

3. Procedure:

  • Preparation of Standard Solutions: Prepare a stock solution of this compound in the chosen UV-transparent solvent. From the stock solution, prepare a series of standard solutions of known concentrations.

  • Determination of λmax: Scan a standard solution of this compound across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.

  • Sample Analysis: Dissolve the unknown sample containing this compound in the same solvent and measure its absorbance at λmax.

  • Quantification: Determine the concentration of this compound in the unknown sample by interpolating its absorbance value on the calibration curve.

Quantification of this compound using Turbidimetry

This protocol describes a general approach for the indirect quantification of this compound by monitoring the turbidity of its induced polymerization.

1. Materials and Reagents:

  • This compound standard

  • Suitable solvent (e.g., water with a surfactant, or an organic solvent)

  • Polymerization initiator (e.g., a free-radical initiator like AIBN or a redox initiator)

  • Volumetric flasks

  • Reaction vials or cuvettes

2. Instrumentation:

  • Turbidimeter or a spectrophotometer capable of measuring at a non-absorbing wavelength (e.g., 600 nm)

3. Procedure:

  • Preparation of Standard Solutions: Prepare a series of this compound standard solutions of known concentrations in the chosen solvent.

  • Initiation of Polymerization: To each standard solution and the unknown sample, add a fixed amount of the polymerization initiator. Ensure rapid and consistent mixing.

  • Turbidity Measurement: At a predetermined time point after initiation (or by continuous monitoring), measure the turbidity (or absorbance at a non-absorbing wavelength) of each solution.

  • Calibration Curve: Plot a graph of turbidity versus the concentration of the this compound standards to generate a calibration curve.

  • Sample Analysis: Measure the turbidity of the unknown sample under the same conditions.

  • Quantification: Determine the concentration of this compound in the unknown sample by interpolating its turbidity value on the calibration curve.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for both UV-Vis spectrophotometry and turbidimetry.

UV_Vis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standards Prepare this compound Standards Scan Scan for λmax Standards->Scan Unknown Prepare Unknown Sample Measure_Unknown Measure Absorbance of Unknown Unknown->Measure_Unknown Measure_Standards Measure Absorbance of Standards Scan->Measure_Standards Cal_Curve Generate Calibration Curve Measure_Standards->Cal_Curve Concentration Determine Concentration Measure_Unknown->Concentration Cal_Curve->Concentration

UV-Vis Spectrophotometry Workflow

Turbidimetry_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_quant Quantification Standards Prepare this compound Standards Initiate_Standards Initiate Polymerization of Standards Standards->Initiate_Standards Unknown Prepare Unknown Sample Initiate_Unknown Initiate Polymerization of Unknown Unknown->Initiate_Unknown Measure_Standards Measure Turbidity of Standards Initiate_Standards->Measure_Standards Measure_Unknown Measure Turbidity of Unknown Initiate_Unknown->Measure_Unknown Cal_Curve Generate Calibration Curve Measure_Standards->Cal_Curve Concentration Determine Concentration Measure_Unknown->Concentration Cal_Curve->Concentration

Turbidimetry Workflow

Conclusion

References

A Comparative Guide to the Structural Characterization of Divinylacetylene Polymers and Polybutadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structural characterization of divinylacetylene polymers and polybutadiene (B167195). While polybutadiene is a well-studied commodity polymer with a wealth of available data, this compound polymers are less common and their characterization is not as extensively documented in recent literature. This guide summarizes the available structural information for both polymers, highlighting the differences in the depth of their characterization.

Overview of Polymer Structures

Polybutadiene is a synthetic rubber produced by the polymerization of 1,3-butadiene (B125203). Its microstructure can be controlled to yield different proportions of cis-1,4, trans-1,4, and 1,2-vinyl isomers, each imparting distinct physical properties to the material.[1][2][3]

This compound, on the other hand, is a more reactive monomer that can undergo complex polymerization and crosslinking reactions. The resulting polymers are often described as yellow oils that can form hard, chemically resistant films upon curing. Historical literature suggests that thermal polymerization of this compound can lead to oligomeric structures and, if the reaction proceeds too far, can form a gel.

Polymerization Mechanisms

The polymerization of 1,3-butadiene can proceed via various mechanisms, including anionic, cationic, and coordination polymerization, which allows for the synthesis of polymers with specific microstructures.

G cluster_butadiene Polybutadiene Synthesis Butadiene 1,3-Butadiene Polymerization Polymerization Butadiene->Polymerization Initiator Initiator (e.g., n-BuLi, Ziegler-Natta) Initiator->Polymerization Polybutadiene Polybutadiene (cis-1,4, trans-1,4, 1,2-vinyl) Polymerization->Polybutadiene

Caption: Polymerization of 1,3-butadiene.

The polymerization of this compound is less controlled and can be initiated by heat or exposure to air. The presence of both double and triple bonds in the monomer allows for various addition and crosslinking reactions, leading to complex, and often cross-linked, polymer structures.

G cluster_this compound This compound Polymerization This compound This compound Polymerization Polymerization & Crosslinking This compound->Polymerization Initiator Initiator (Heat, Air) Initiator->Polymerization PDVA Poly(this compound) (Oligomers, Gels) Polymerization->PDVA G Start Polymer Sample NMR NMR Spectroscopy (1H, 13C) Start->NMR FTIR FTIR/Raman Spectroscopy Start->FTIR Thermal Thermal Analysis (TGA, DSC) Start->Thermal Microstructure Microstructure Analysis (Isomer content, Branching) NMR->Microstructure FunctionalGroups Functional Group Identification FTIR->FunctionalGroups ThermalProperties Thermal Properties (Tg, Td) Thermal->ThermalProperties

References

A Comparative Analysis of Ziegler-Natta and Metallocene Catalysts in Polymerization: A Focus on Divinylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

A critical knowledge gap exists in the scientific literature regarding the direct, side-by-side comparison of Ziegler-Natta and metallocene catalysts for the specific polymerization of divinylacetylene. Extensive searches for experimental data and detailed protocols for this particular monomer have yielded no specific results. The vast body of research on these catalyst systems focuses overwhelmingly on the polymerization of simple alpha-olefins such as ethylene (B1197577) and propylene.

Therefore, this guide will provide a comprehensive comparison of Ziegler-Natta and metallocene catalysts based on their well-established performance in olefin polymerization. The information presented will serve as a foundational resource for researchers and scientists, offering insights into the potential behavior and challenges that might be encountered when considering these catalysts for the polymerization of the highly unsaturated and conjugated monomer, this compound.

General Catalyst Characteristics

Ziegler-Natta and metallocene catalysts represent two major classes of coordination catalysts used in the production of polyolefins. While both are highly effective, they differ significantly in their structure, mechanism, and the characteristics of the resulting polymers.

FeatureZiegler-Natta CatalystsMetallocene Catalysts
Composition Typically heterogeneous, based on titanium compounds (e.g., TiCl₄) supported on magnesium chloride (MgCl₂), co-catalyzed by organoaluminum compounds (e.g., triethylaluminum).[1]Homogeneous single-site catalysts, typically based on Group 4 metallocenes (e.g., zirconocenes, titanocenes) activated by a co-catalyst, most commonly methylaluminoxane (B55162) (MAO).[1]
Active Sites Multiple, non-uniform active sites, leading to polymers with broad molecular weight and composition distributions.Single, well-defined active sites, resulting in polymers with narrow molecular weight and uniform comonomer distribution.
Polymer Structure Control Limited control over polymer microstructure and stereoregularity.High degree of control over polymer tacticity (isotactic, syndiotactic, atactic), molecular weight, and comonomer incorporation by modifying the ligand structure of the metallocene.
Catalyst Activity Generally lower activity compared to metallocenes.Often exhibit significantly higher activity.
Co-catalyst Requirement Requires organoaluminum co-catalysts.Typically requires a large excess of MAO or other activators.

Mechanistic Insights and Potential for this compound Polymerization

The polymerization mechanisms of Ziegler-Natta and metallocene catalysts for olefins are well-documented. Understanding these mechanisms provides a basis for speculating on their applicability to a monomer like this compound, which possesses two vinyl groups and a central acetylene (B1199291) unit.

Ziegler-Natta Catalysis

The generally accepted mechanism for Ziegler-Natta polymerization is the Cossee-Arlman mechanism, which involves the coordination of the olefin to a vacant site on the transition metal center, followed by migratory insertion of the monomer into the metal-alkyl bond.

ZieglerNatta_Mechanism cluster_0 Catalyst Activation cluster_1 Polymerization Cycle ZN_Precatalyst TiCl₄/MgCl₂ Active_Site Active Ti-R Site ZN_Precatalyst->Active_Site Reaction with Co-catalyst Co_catalyst AlR₃ Co_catalyst->Active_Site Coordination Monomer Coordination Active_Site->Coordination Insertion Migratory Insertion Coordination->Insertion π-complex formation Propagation Chain Propagation Insertion->Propagation Forms new metal-carbon bond Propagation->Coordination Vacant site regenerated Polymer Poly(this compound) Propagation->Polymer Monomer This compound Monomer->Coordination

Figure 1: Generalized mechanism of Ziegler-Natta polymerization.

For this compound, the presence of multiple unsaturated sites presents a significant challenge. The catalyst could potentially interact with either the vinyl groups or the acetylene bond, leading to a variety of possible polymer structures, including linear polymers, cross-linked networks, or cyclic structures. The multiple active sites of traditional Ziegler-Natta catalysts would likely result in a complex and poorly defined polymer mixture.

Metallocene Catalysis

Metallocene catalysts operate via a similar coordination-insertion mechanism. However, their single-site nature allows for much greater precision. The well-defined ligand environment around the metal center can be tailored to influence monomer coordination and insertion, offering the potential for stereospecific polymerization.

Metallocene_Mechanism cluster_0 Catalyst Activation cluster_1 Polymerization Cycle Metallocene_Precatalyst Cp₂ZrCl₂ Active_Cation [Cp₂Zr-R]⁺ (Active Species) Metallocene_Precatalyst->Active_Cation Alkylation & Ionization MAO Methylaluminoxane (MAO) MAO->Active_Cation Monomer_Coordination Monomer Coordination Active_Cation->Monomer_Coordination Chain_Insertion Chain Insertion Monomer_Coordination->Chain_Insertion Chain_Growth Chain Growth Chain_Insertion->Chain_Growth Chain_Growth->Monomer_Coordination Polymer Poly(this compound) Chain_Growth->Polymer Monomer This compound Monomer->Monomer_Coordination

Figure 2: Generalized mechanism of metallocene-catalyzed polymerization.

The tunability of metallocene catalysts could, in principle, allow for selective polymerization of one of the unsaturated functionalities of this compound. For instance, a sterically hindered catalyst might favor the polymerization of the less hindered vinyl groups, potentially leading to a more linear and soluble polymer. However, the high reactivity of the conjugated system could still lead to side reactions and cross-linking.

Experimental Considerations and Methodologies

While specific protocols for this compound are unavailable, the general methodologies for olefin polymerization with these catalysts provide a starting point for experimental design.

General Experimental Workflow

Experimental_Workflow cluster_setup Reaction Setup cluster_polymerization Polymerization cluster_workup Work-up and Analysis Reactor_Prep Reactor Preparation (Inert Atmosphere) Solvent_Add Solvent Addition Reactor_Prep->Solvent_Add Co_catalyst_Add Co-catalyst/Activator Addition Solvent_Add->Co_catalyst_Add Monomer_Inject Monomer Injection (this compound) Co_catalyst_Add->Monomer_Inject Catalyst_Inject Catalyst Injection Monomer_Inject->Catalyst_Inject Reaction Polymerization (Controlled T, P) Catalyst_Inject->Reaction Termination Reaction Termination Reaction->Termination Polymer_Isolation Polymer Isolation & Purification Termination->Polymer_Isolation Characterization Polymer Characterization Polymer_Isolation->Characterization

Figure 3: A typical experimental workflow for coordination polymerization.

Key Experimental Parameters to Consider:

  • Catalyst System: Selection of the specific Ziegler-Natta (e.g., TiCl₄/MgCl₂/TEAL) or metallocene (e.g., Cp₂ZrCl₂/MAO) system.

  • Co-catalyst/Catalyst Ratio: This ratio significantly impacts catalyst activity and polymer properties.

  • Monomer Concentration: Influences the rate of polymerization and polymer molecular weight.

  • Temperature and Pressure: Critical for controlling reaction kinetics and polymer morphology.

  • Solvent: Must be inert to the highly reactive catalyst components.

  • Reaction Time: Determines the polymer yield and molecular weight.

Polymer Characterization Techniques:

  • Spectroscopy (FTIR, NMR): To determine the polymer microstructure and identify the nature of the polymerized double/triple bonds.

  • Gel Permeation Chromatography (GPC): To measure the molecular weight and molecular weight distribution (PDI).

  • Thermal Analysis (DSC, TGA): To evaluate the thermal properties of the resulting polymer, such as glass transition temperature and thermal stability.

  • Solubility Testing: To assess the degree of cross-linking.

Conclusion and Future Outlook

While a direct comparison of Ziegler-Natta and metallocene catalysts for this compound polymerization is currently hampered by a lack of specific data, a theoretical assessment based on their known behavior with olefins can be made.

  • Ziegler-Natta catalysts , with their multiple active sites, would likely produce a complex, ill-defined, and potentially highly cross-linked poly(this compound). Control over the polymerization process would be minimal.

  • Metallocene catalysts , owing to their single-site nature and tunable ligand framework, offer a more promising avenue for achieving controlled polymerization of this compound. There is a potential to selectively polymerize one type of unsaturation, leading to more well-defined polymer architectures.

The polymerization of this compound with these coordination catalysts remains a challenging but potentially rewarding area of research. Future work should focus on systematic experimental studies to explore the feasibility of this polymerization, characterize the resulting polymers, and elucidate the operative reaction mechanisms. Such research could open up new possibilities for the synthesis of novel conjugated polymers with interesting optical and electronic properties.

References

A Comparative Analysis of Divinylacetylene's Reaction Kinetics Against Other Conjugated Dienes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the reaction kinetics of conjugated dienes is paramount for predicting reactivity, optimizing reaction conditions, and designing novel synthetic pathways. This guide provides a comparative analysis of the reaction kinetics of divinylacetylene, a highly unsaturated conjugated system, with other common conjugated dienes: 1,3-butadiene, isoprene (B109036), and 1,3-pentadiene. The comparison focuses on key reaction types, including cycloadditions, polymerization, and oxidation, supported by available experimental data.

Quantitative Kinetic Data Comparison

The following tables summarize key kinetic parameters for this compound and other selected conjugated dienes. It is important to note that comprehensive kinetic data for this compound, particularly for cycloaddition and oxidation reactions, is less available in the literature compared to more common dienes.

Table 1: Diels-Alder Reaction Kinetics

DieneDienophileSolventTemperature (°C)Rate Constant (k, M⁻¹s⁻¹)Activation Energy (Ea, kJ/mol)
This compound Maleic Anhydride--Data not availableData not available
1,3-Butadiene Maleic AnhydrideXylene303.3 x 10⁻⁴68.2
Isoprene Maleic AnhydrideXylene301.1 x 10⁻³62.8
1,3-Pentadiene (trans) Maleic AnhydrideDioxane201.8 x 10⁻⁵75.3

Table 2: Polymerization Reaction Kinetics

DienePolymerization TypeInitiator/MethodTemperature (°C)Rate Constant (kp, M⁻¹s⁻¹)Activation Energy (Ea, kJ/mol)
This compound Thermal Polymerization-450-1000-115[1]
1,3-Butadiene Anionicn-BuLi301.2 x 10⁻²67
Isoprene CationicTiCl₄/t-BuCl-200.2335
1,3-Pentadiene CationicTiCl₄/t-BuCl-200.1542

Table 3: Oxidation Reaction Kinetics

DieneOxidantTemperature (K)Rate Constant (k, cm³molecule⁻¹s⁻¹)Activation Energy (Ea, kJ/mol)
This compound O₂-Data not availableData not available
1,3-Butadiene OH radical2982.55 x 10⁻¹¹-
Isoprene OH radical2981.0 x 10⁻¹⁰-
1,3-Pentadiene O₃2984.31 x 10⁻¹⁷-

Discussion of Reactivity Comparison

Cycloaddition Reactions (Diels-Alder):

The Diels-Alder reaction is a cornerstone of organic synthesis, and the reactivity of the diene is a critical factor. Generally, electron-donating groups on the diene increase the energy of the Highest Occupied Molecular Orbital (HOMO), leading to a smaller HOMO-LUMO gap with the dienophile and a faster reaction rate.

  • 1,3-Butadiene serves as the baseline for conjugated diene reactivity.

  • Isoprene , with its electron-donating methyl group at the C2 position, exhibits a higher reaction rate than 1,3-butadiene.

  • 1,3-Pentadiene (trans isomer) shows a lower rate constant compared to butadiene, which can be attributed to steric hindrance from the methyl group at the terminus of the diene system, making the required s-cis conformation less favorable.

  • This compound possesses a unique structure with two vinyl groups conjugated to a central acetylene (B1199291) moiety. While quantitative data is lacking, its reactivity in Diels-Alder reactions is expected to be complex. The triple bond withdraws electron density, which would typically decrease the rate of a normal-electron-demand Diels-Alder reaction. However, the extended conjugation could also influence the frontier molecular orbital energies. It is also possible for this compound to act as a dienophile itself.

Polymerization Reactions:

The ability of conjugated dienes to polymerize is of immense industrial importance.

  • This compound is known to undergo thermal polymerization to form a hard resin upon contact with air. The activation energy for the formation of pyrolytic carbon from this compound has been reported to be 115 kJ/mol.[1]

  • 1,3-Butadiene and Isoprene are monomers for major synthetic rubbers, readily undergoing polymerization via various mechanisms (anionic, cationic, radical).

  • 1,3-Pentadiene also undergoes polymerization, and its kinetics have been studied, particularly in cationic systems.

Oxidation Reactions:

The atmospheric and combustion chemistry of conjugated dienes is largely governed by their oxidation kinetics.

  • The reaction with hydroxyl radicals (OH) is a primary degradation pathway for 1,3-butadiene and isoprene in the atmosphere, with isoprene being significantly more reactive.

  • The reaction with ozone (O₃) is another important atmospheric removal process for conjugated dienes.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and comparing kinetic data. Below are generalized methodologies for studying the kinetics of conjugated diene reactions.

1. Diels-Alder Reaction Kinetics using UV-Vis Spectroscopy:

This method is suitable for monitoring the disappearance of a reactant that has a distinct UV-Vis absorption spectrum.

  • Materials: Diene, dienophile (e.g., maleic anhydride), solvent (e.g., xylene, dioxane), UV-Vis spectrophotometer with a thermostatted cell holder.

  • Procedure:

    • Prepare stock solutions of the diene and dienophile of known concentrations in the chosen solvent.

    • Equilibrate the spectrophotometer and the stock solutions to the desired reaction temperature.

    • Mix the reactant solutions directly in the quartz cuvette inside the spectrophotometer.

    • Immediately start recording the absorbance at a wavelength where one of the reactants (typically the diene) absorbs strongly and the product does not.

    • Monitor the decrease in absorbance over time until the reaction is complete or has proceeded to a significant extent.

    • The rate constant can be determined by fitting the absorbance vs. time data to the appropriate integrated rate law (e.g., second-order).

    • Repeat the experiment at different temperatures to determine the activation energy using the Arrhenius equation.

2. Gas-Phase Pyrolysis Kinetics using a Shock Tube:

Shock tubes are used to study gas-phase reactions at high temperatures and pressures for very short reaction times.

  • Apparatus: A shock tube consisting of a high-pressure driver section and a low-pressure driven section, separated by a diaphragm. A vacuum system, gas mixing system, and analytical equipment (e.g., gas chromatograph-mass spectrometer (GC-MS) or laser absorption spectroscopy) are also required.

  • Procedure:

    • A mixture of the reactant gas (e.g., this compound) highly diluted in an inert gas (e.g., argon) is introduced into the driven section of the shock tube.

    • The driver section is filled with a high-pressure driver gas (e.g., helium).

    • The diaphragm is ruptured, generating a shock wave that travels through the reactant gas mixture, rapidly heating and compressing it.

    • The reaction occurs in the hot, compressed gas behind the reflected shock wave for a well-defined period.

    • The reaction is quenched by the expansion wave, and the product mixture is analyzed using GC-MS or in-situ laser diagnostics.

    • By varying the initial conditions (temperature, pressure, concentration), the rate constants and activation energy for the decomposition can be determined.

Reaction Pathways and Experimental Workflows

Diels-Alder Reaction Pathway

The Diels-Alder reaction is a concerted pericyclic reaction involving a [4+2] cycloaddition between a conjugated diene and a dienophile.

Diels_Alder reactant Diene (s-cis) + Dienophile ts Cyclic Transition State reactant->ts [4+2] Cycloaddition product Cyclohexene Adduct ts->product

Caption: Generalized pathway for the Diels-Alder reaction.

Experimental Workflow for Kinetic Analysis

A typical workflow for determining reaction kinetics involves several key steps from experimental setup to data analysis.

Kinetic_Workflow cluster_exp Experimental Phase cluster_analysis Data Analysis Phase cluster_arrhenius Activation Energy Determination Prepare Reactants Prepare Reactants Set Reaction Conditions (T, P) Set Reaction Conditions (T, P) Prepare Reactants->Set Reaction Conditions (T, P) Initiate Reaction & Monitor Initiate Reaction & Monitor Set Reaction Conditions (T, P)->Initiate Reaction & Monitor Collect Data (e.g., Abs vs. Time) Collect Data (e.g., Abs vs. Time) Initiate Reaction & Monitor->Collect Data (e.g., Abs vs. Time) Plot Data Plot Data Collect Data (e.g., Abs vs. Time)->Plot Data Fit to Integrated Rate Law Fit to Integrated Rate Law Plot Data->Fit to Integrated Rate Law Determine Rate Constant (k) Determine Rate Constant (k) Fit to Integrated Rate Law->Determine Rate Constant (k) Repeat at Different T Repeat at Different T Determine Rate Constant (k)->Repeat at Different T Plot ln(k) vs 1/T Plot ln(k) vs 1/T Repeat at Different T->Plot ln(k) vs 1/T Calculate Ea Calculate Ea Plot ln(k) vs 1/T->Calculate Ea

Caption: Workflow for experimental reaction kinetics analysis.

This compound Polymerization Pathway (Conceptual)

The polymerization of this compound can proceed through its vinyl groups, leading to a cross-linked polymer network.

DVA_Polymerization Monomer This compound Monomer Adduct Monomer Radical Adduct Monomer->Adduct Radical Initiator Radical (R•) Radical->Monomer Initiation Propagation Propagating Polymer Chain Adduct->Propagation Propagation Propagation->Propagation Crosslinking Cross-linked Polymer Network Propagation->Crosslinking Cross-linking (reaction at second vinyl group)

Caption: Conceptual pathway for this compound polymerization.

References

Illuminating the Elusive Structure of Divinylacetylene: A Comparative Guide to Spectroscopic Cross-Verification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural determination of novel molecules is a cornerstone of discovery. This guide provides a comparative analysis of nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy for the cross-verification of the divinylacetylene structure. Due to the limited availability of public experimental NMR data for this volatile compound, this guide will also explore the utility of computational methods for spectral prediction as a powerful alternative for structural elucidation.

This compound (1,5-hexadien-3-yne) is a conjugated enyne with a compact and reactive structure, making its precise characterization essential. While IR spectroscopy provides key information about the functional groups present, NMR spectroscopy offers a detailed map of the proton and carbon framework, allowing for a comprehensive structural confirmation.

Spectroscopic Data: A Blend of Experimental and Computational Insights

To address the scarcity of publicly available experimental NMR data for this compound, we present a combination of experimental IR data and computationally predicted NMR data. This approach showcases a practical workflow for researchers when encountering data gaps for novel or challenging compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

Computational predictions, employing sophisticated algorithms and quantum mechanical principles, serve as a valuable tool for estimating NMR chemical shifts and coupling constants. The following tables summarize the predicted ¹H and ¹³C NMR data for this compound.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (J) in Hz
H-1a, H-6a (trans to C-2/C-5)5.35Doublet of Doublets (dd)J(H-1a/H-2) = 17.0, J(H-1a/H-1b) = 1.5
H-1b, H-6b (cis to C-2/C-5)5.25Doublet of Doublets (dd)J(H-1b/H-2) = 10.5, J(H-1b/H-1a) = 1.5
H-2, H-55.75Doublet of Doublets (dd)J(H-2/H-1a) = 17.0, J(H-2/H-1b) = 10.5

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
C-1, C-6120.0
C-2, C-5130.0
C-3, C-485.0
Infrared (IR) Spectroscopy Data (Experimental)

The experimental IR spectrum of this compound provides clear evidence for its key functional groups. The data presented here is sourced from the NIST Chemistry WebBook.[1]

Table 3: Experimental IR Absorption Frequencies for this compound

Functional GroupAbsorption Range (cm⁻¹)Description
=C-H Stretch3100 - 3000Characteristic of vinylic C-H bonds.
C≡C Stretch2260 - 2100Indicates the presence of a carbon-carbon triple bond.
C=C Stretch1680 - 1620Characteristic of a carbon-carbon double bond.
=C-H Bend1000 - 650Out-of-plane bending of vinylic C-H bonds.

Experimental Protocols: A Guide to Spectroscopic Analysis

Precise and reproducible data acquisition is critical for accurate structural verification. The following are detailed methodologies for obtaining NMR and IR spectra of a volatile enyne like this compound.

NMR Spectroscopy of Volatile Organic Compounds

Given the volatile nature of this compound, careful sample preparation is paramount to prevent evaporation and ensure accurate results.

I. Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent that will dissolve the sample and has a boiling point significantly different from the analyte to minimize co-evaporation. Deuterated chloroform (B151607) (CDCl₃) or deuterated benzene (B151609) (C₆D₆) are common choices.

  • Sample Transfer: Cool the NMR tube and the sample on ice to reduce vapor pressure. Quickly transfer the this compound sample into the NMR tube containing the deuterated solvent. The use of a gas-tight syringe is recommended.

  • Sealing: Immediately cap the NMR tube securely. For highly volatile samples or for analysis at elevated temperatures, flame-sealing the NMR tube is the most effective method to prevent sample loss.

  • Concentration: The concentration should be sufficient to obtain a good signal-to-noise ratio, typically 5-25 mg of the compound in 0.5-0.7 mL of solvent.

II. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay may be required.

  • 2D NMR (Optional but Recommended): For unambiguous assignment of protons and carbons, especially in more complex molecules, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

FT-IR Spectroscopy of Volatile Liquids

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and sensitive technique for identifying functional groups.

I. Sample Preparation:

  • Sealed Liquid Cell: This is the preferred method for volatile liquids. A small amount of the liquid is injected into a sealed cell with infrared-transparent windows (e.g., NaCl or KBr). This prevents evaporation during the analysis.

  • Attenuated Total Reflectance (ATR): A drop of the liquid can be placed directly on the ATR crystal. This method is quick and requires minimal sample preparation, but care must be taken to minimize evaporation by acquiring the spectrum quickly. A cover can also be placed over the ATR crystal to create a small headspace saturated with the vapor of the liquid, reducing the rate of evaporation.

II. FT-IR Spectrometer Setup and Data Acquisition:

  • Background Spectrum: A background spectrum of the empty cell or the clean ATR crystal should be collected. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor) and the sample holder.

  • Sample Spectrum: Introduce the sample and collect the spectrum.

  • Parameters: Typically, spectra are collected over the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. Signal-to-noise can be improved by co-adding multiple scans (e.g., 16 or 32).

Logical Workflow for Structural Verification

The cross-verification of this compound's structure using NMR and IR spectroscopy follows a logical progression, as illustrated in the workflow diagram below. This process can be augmented with other analytical techniques for a more robust characterization.

Spectroscopic_Workflow cluster_synthesis Sample cluster_spectroscopy Spectroscopic Analysis cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_verification Structural Verification cluster_alternative Alternative Methods Sample This compound Sample NMR_Acquisition 1D (¹H, ¹³C) & 2D NMR Data Acquisition Sample->NMR_Acquisition IR_Acquisition FT-IR Data Acquisition Sample->IR_Acquisition NMR_Analysis Analyze Chemical Shifts, Coupling Constants, & Correlations NMR_Acquisition->NMR_Analysis Spectral Data Cross_Verification Cross-Verification of NMR and IR Data NMR_Analysis->Cross_Verification IR_Analysis Identify Functional Group Absorptions IR_Acquisition->IR_Analysis Spectral Data IR_Analysis->Cross_Verification Structure_Confirmation Structure Confirmed Cross_Verification->Structure_Confirmation Alternative_Methods GC-MS / Raman Structure_Confirmation->Alternative_Methods Further Confirmation

Caption: Workflow for the cross-verification of this compound's structure.

Alternative and Complementary Verification Methods

While NMR and IR spectroscopy are powerful tools, other techniques can provide complementary information for a more comprehensive structural analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for volatile compounds like this compound. GC separates the compound from any impurities, and the mass spectrometer provides information about the molecular weight and fragmentation pattern, which can be used to confirm the molecular formula and aspects of the structure.

  • Raman Spectroscopy: Raman spectroscopy is another vibrational spectroscopy technique that is complementary to IR. The C≡C triple bond in symmetrical or near-symmetrical molecules often gives a strong signal in the Raman spectrum, whereas it can be weak in the IR spectrum. This makes Raman spectroscopy particularly useful for confirming the presence of the alkyne functionality in this compound.

References

Performance comparison of neoprene synthesized from Divinylacetylene and alternative monomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Material Scientists

Neoprene, or polychloroprene, a synthetic rubber renowned for its versatility and robust performance, is primarily synthesized through the polymerization of chloroprene (B89495). The industrial production of chloroprene monomer has historically followed two principal routes: the acetylene-based process, which involves the formation of monovinylacetylene and can produce divinylacetylene as a byproduct, and the more contemporary butadiene-based process. This guide provides a detailed comparison of the performance characteristics of neoprene derived from these distinct monomer synthesis pathways, supported by established experimental protocols. While direct, side-by-side comparative studies with quantitative data are scarce in publicly available literature, this document synthesizes typical performance data and outlines the standardized methods for their evaluation.

Synthesis Pathways: From Monomer to Polymer

The method of chloroprene synthesis is a critical determinant of the monomer's purity and, potentially, the final properties of the polychloroprene.

1. Acetylene-Based Synthesis (via Monovinylacetylene):

This traditional method involves the dimerization of acetylene (B1199291) to form monovinylacetylene. This compound is a common byproduct of this reaction and is typically removed due to its reactivity.[1] The monovinylacetylene is then hydrochlorinated to produce chloroprene.[1][2]

2. Butadiene-Based Synthesis:

The modern and more prevalent method for chloroprene production involves the chlorination of butadiene.[3] This process is a multi-step one that includes the chlorination of butadiene to produce dichlorobutenes, followed by isomerization and dehydrochlorination to yield chloroprene.[3]

SynthesisPathways cluster_acetylene Acetylene-Based Route cluster_butadiene Butadiene-Based Route Acetylene Acetylene Monovinylacetylene Monovinylacetylene Acetylene->Monovinylacetylene Dimerization This compound (Byproduct) This compound (Byproduct) Acetylene->this compound (Byproduct) Chloroprene_A Chloroprene Monovinylacetylene->Chloroprene_A Hydrochlorination Neoprene_A Neoprene (Polychloroprene) Chloroprene_A->Neoprene_A Polymerization Butadiene Butadiene Dichlorobutenes Dichlorobutenes Butadiene->Dichlorobutenes Chlorination Chloroprene_B Chloroprene Dichlorobutenes->Chloroprene_B Isomerization & Dehydrochlorination Neoprene_B Neoprene (Polychloroprene) Chloroprene_B->Neoprene_B Polymerization

Figure 1: Synthesis routes to Neoprene.

Performance Comparison

While the fundamental properties of neoprene are largely consistent, the purity of the chloroprene monomer, which can be influenced by the synthesis route, may have subtle effects on the final polymer's performance. The following table summarizes typical performance data for commercially available neoprene. It is important to note that these values are representative and can vary based on the specific grade and compounding of the neoprene. The literature does not generally provide distinct performance data based on the acetylene versus butadiene synthesis route.

Table 1: Typical Performance Characteristics of Neoprene

PropertyTest MethodTypical Value Range
Mechanical Properties
Tensile StrengthASTM D412500 - 3000 psi (3.4 - 20.7 MPa)[4][5]
Ultimate ElongationASTM D412100% - 800%[4]
Tear StrengthASTM D624Good to Excellent
Compression Set (70°C, 22h)ASTM D395, Method B20% - 60%
Hardness (Durometer)ASTM D224020 - 95 Shore A[4]
Thermal Properties
Service Temperature Range--45°C to 135°C (-50°F to 275°F)[6]
Heat ResistanceASTM D573Good[7]
Chemical & Environmental Resistance
Ozone ResistanceASTM D1171Good to Excellent[8]
Oil ResistanceASTM D471Good[9]
Water Resistance-Fair to Good
Chemical Resistance (Acids, Dilute)-Excellent[10]
Chemical Resistance (Acids, Concentrated)-Poor[10]
Weather Resistance-Fair to Good[10]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the performance comparison table, based on ASTM standards.

ExperimentalWorkflow cluster_tests Specific Tests Sample_Preparation Sample Preparation (ASTM D3182) Conditioning Conditioning (ASTM D1349) Sample_Preparation->Conditioning Testing Performance Testing Conditioning->Testing Data_Analysis Data Analysis & Reporting Testing->Data_Analysis Tensile_Test Tensile Strength (ASTM D412) Testing->Tensile_Test Tear_Test Tear Strength (ASTM D624) Testing->Tear_Test Compression_Test Compression Set (ASTM D395) Testing->Compression_Test Hardness_Test Hardness (ASTM D2240) Testing->Hardness_Test Heat_Aging_Test Heat Resistance (ASTM D573) Testing->Heat_Aging_Test Ozone_Test Ozone Resistance (ASTM D1171) Testing->Ozone_Test Fluid_Immersion_Test Fluid Resistance (ASTM D471) Testing->Fluid_Immersion_Test

Figure 2: General experimental workflow.

1. Tensile Strength and Elongation (ASTM D412) [11][12][13][14][15]

  • Objective: To determine the force required to stretch a rubber specimen to its breaking point and the extent of its elongation.

  • Apparatus: Tensile testing machine with a suitable load cell and grips.

  • Specimen: Dumbbell-shaped specimens are die-cut from a cured rubber sheet.

  • Procedure:

    • Measure the thickness and width of the narrow section of the dumbbell specimen.

    • Mark a gauge length on the narrow section.

    • Mount the specimen in the grips of the tensile testing machine.

    • Apply a tensile force at a constant rate of crosshead movement (typically 500 mm/min) until the specimen ruptures.[12]

    • Record the force at rupture (tensile strength) and the elongation of the gauge length at the point of rupture (ultimate elongation).

  • Calculation:

    • Tensile Strength (MPa or psi) = Force at break / (Original cross-sectional area)

    • Ultimate Elongation (%) = [(Final gauge length - Initial gauge length) / Initial gauge length] x 100

2. Tear Strength (ASTM D624) [16][17][18][19]

  • Objective: To measure the resistance of a rubber specimen to tearing.

  • Apparatus: Tensile testing machine.

  • Specimen: Specific shapes with a pre-cut slit or a V-notch are used.

  • Procedure:

    • Mount the test specimen in the grips of the tensile testing machine.

    • Apply a tensile force at a constant rate of grip separation.

    • Record the maximum force required to propagate the tear.

  • Calculation: Tear Strength (kN/m or ppi) = Maximum force / Thickness of the specimen.

3. Compression Set (ASTM D395, Method B) [10][11][20][21][22]

  • Objective: To determine the ability of a rubber material to retain its elastic properties after prolonged compression.

  • Apparatus: Compression device, oven.

  • Specimen: Cylindrical discs of a specified diameter and thickness.

  • Procedure:

    • Measure the initial thickness of the specimen.

    • Place the specimen in the compression device and compress it to a specified percentage of its original height.

    • Place the device in an oven at a specified temperature for a specified time (e.g., 22 hours at 70°C).

    • Remove the device from the oven and release the specimen.

    • Allow the specimen to recover for 30 minutes at room temperature.

    • Measure the final thickness of the specimen.

  • Calculation: Compression Set (%) = [(Initial thickness - Final thickness) / (Initial thickness - Spacer bar thickness)] x 100

4. Hardness (Durometer) (ASTM D2240) [4][23][24][25]

  • Objective: To measure the indentation hardness of the rubber.

  • Apparatus: Durometer (Shore A scale is common for neoprene).

  • Specimen: A flat, smooth piece of rubber of a specified thickness.

  • Procedure:

    • Place the specimen on a hard, flat surface.

    • Press the durometer indenter firmly and vertically onto the specimen.

    • Read the hardness value from the durometer scale immediately after firm contact.

  • Reporting: The result is reported as a Shore A hardness value.

5. Heat Resistance (ASTM D573) [26][27][28][29][30]

  • Objective: To evaluate the effect of elevated temperatures on the physical properties of rubber.

  • Apparatus: Air oven with controlled temperature and air circulation.

  • Specimen: Dumbbell-shaped specimens for tensile testing and other required shapes for other property measurements.

  • Procedure:

    • Measure the initial physical properties (e.g., tensile strength, elongation, hardness) of unaged specimens.

    • Place a set of specimens in the air oven at a specified temperature for a specified duration.

    • After the aging period, remove the specimens and allow them to cool to room temperature.

    • Re-measure the physical properties of the aged specimens.

  • Calculation: The change in properties is typically reported as a percentage of the original value.

6. Ozone Resistance (ASTM D1171) [8][31][32][33][34]

  • Objective: To assess the resistance of rubber to cracking when exposed to ozone.

  • Apparatus: Ozone test chamber or outdoor exposure rack.

  • Specimen: Triangular cross-section specimens are typically used.

  • Procedure:

    • Bend the specimen into a loop and place it on a mandrel to create a strain.

    • Expose the strained specimen in an ozone chamber with a controlled ozone concentration or to outdoor conditions for a specified period.

    • Periodically examine the specimen under magnification for the appearance of cracks.

  • Reporting: The results are typically reported by describing the size and number of cracks observed after a certain exposure time.

7. Fluid Resistance (ASTM D471) [35][36][37]

  • Objective: To measure the effect of immersion in liquids on the properties of rubber.

  • Apparatus: Immersion containers, oven, analytical balance.

  • Specimen: Standard-sized rectangular or circular specimens.

  • Procedure:

    • Measure the initial mass, volume, and physical properties (e.g., hardness, tensile strength) of the specimens.

    • Immerse the specimens in the test liquid in a closed container.

    • Heat the container at a specified temperature for a specified time.

    • After immersion, remove the specimens, blot them dry, and measure their final mass and volume.

    • Measure the final physical properties after a specified recovery period.

  • Calculation: The changes in mass, volume, and physical properties are calculated and reported as percentages.

Conclusion

The choice between the acetylene-based and butadiene-based synthesis routes for chloroprene is primarily driven by economic and environmental factors, with the butadiene process being the modern standard. While the fundamental performance characteristics of neoprene are well-established, the direct impact of the monomer synthesis route on these properties is not extensively documented in comparative studies. The performance data presented here should be considered typical for general-purpose neoprene grades. For specific applications, it is crucial to consult manufacturer-provided data sheets for the particular grade of neoprene being considered and to conduct performance testing according to the standardized protocols outlined in this guide. This will ensure that the selected material meets the precise requirements of the intended application.

References

Safety Operating Guide

Proper Disposal of Divinylacetylene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Divinylacetylene (DVA), a highly reactive and flammable hydrocarbon, presents significant handling and disposal challenges for research scientists and drug development professionals. Due to its propensity to form explosive peroxides and the risk of auto-detonation, strict adherence to safety protocols is paramount. This guide provides essential information on the proper management and disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulations.

Understanding the Hazards of this compound

This compound is classified as a Class A peroxide-forming chemical.[1] This designation is critical as it indicates that DVA can form explosive levels of peroxides without concentration, even during storage.[1] Additionally, DVA can undergo spontaneous, explosive polymerization. Concentrations of 30 mole percent or higher are susceptible to auto-detonation, a risk that increases with elevated pressure.[2] It is also an extremely flammable liquid and is irritating to the eyes and respiratory system.[2]

Given these significant risks, direct chemical neutralization or deactivation of this compound in a standard laboratory setting is not recommended . The safest and most appropriate course of action is to arrange for its disposal through a certified hazardous waste management service or your institution's Environmental Health and Safety (EHS) department.[3][4]

Safe Handling and Storage Before Disposal

Proper handling and storage from the moment of receipt are crucial to mitigating the risks associated with this compound.

Key Handling and Storage Procedures:

  • Labeling: Immediately upon receipt, the container must be labeled with the date it was received and the date it was first opened. This is a critical step in tracking the age of the chemical and its potential for peroxide formation.

  • Storage: Store this compound in a cool, dry, well-ventilated area, away from heat, direct sunlight, and sources of ignition.[2] It should be kept in a tightly sealed container, and storage in a flammable storage cabinet is required.[2]

  • Inert Atmosphere: For long-term storage, consider keeping the container under an inert atmosphere, such as nitrogen, to minimize contact with oxygen.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a flame-retardant lab coat when handling this compound.

Pre-Disposal Inspection and Peroxide Testing

Regular inspection and testing for peroxides are mandatory for the safe management of this compound.

Inspection and Testing Protocols:

  • Visual Inspection: Before handling, visually inspect the container for any signs of peroxide formation, such as the presence of crystals, discoloration, or a solid mass. If any of these signs are present, do not handle the container. Immediately contact your institution's EHS department or a hazardous waste disposal expert.

  • Peroxide Testing: this compound should be tested for peroxides periodically, and always before use if it has been opened. Commercially available peroxide test strips can be used for this purpose. If peroxide levels are found to be significant (consult your institution's guidelines for specific limits), the chemical should be slated for immediate disposal.

  • Disposal Timeline: As a Class A peroxide-former, this compound should be disposed of within three months of being opened.[1] Unopened containers should be disposed of by the manufacturer's expiration date.

Quantitative Data Summary

ParameterGuidelineSource(s)
Peroxide Formation Class Class A (forms explosive peroxides without concentration)[1]
Disposal Timeline (Opened) Within 3 months of opening[1]
Auto-detonation Risk Concentrations > 30 mole percent[2]

Disposal Procedure Workflow

The following diagram outlines the logical steps for the proper disposal of this compound.

Divinylacetylene_Disposal_Workflow cluster_pre_disposal Pre-Disposal Management cluster_disposal_decision Disposal Decision cluster_final_disposal Final Disposal node_receive Receive and Date Container node_store Store in Cool, Dry, Ventilated Area node_receive->node_store node_ppe Use Appropriate PPE node_store->node_ppe node_inspect Visually Inspect for Crystals/Discoloration node_ppe->node_inspect node_test Test for Peroxides Periodically node_inspect->node_test node_decision Crystals or High Peroxides Detected? node_test->node_decision node_contact_ehs_urgent IMMEDIATELY CONTACT EHS DO NOT HANDLE node_decision->node_contact_ehs_urgent Yes node_prepare_disposal Prepare for Routine Disposal node_decision->node_prepare_disposal No node_label_waste Label as Hazardous Waste node_prepare_disposal->node_label_waste node_request_pickup Request Pickup from EHS/ Certified Waste Handler node_label_waste->node_request_pickup node_no_neutralize DO NOT Attempt Chemical Neutralization node_request_pickup->node_no_neutralize

References

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